molecular formula C9H10O4 B129565 3,4-Dimethoxy-5-hydroxybenzaldehyde CAS No. 29865-90-5

3,4-Dimethoxy-5-hydroxybenzaldehyde

货号: B129565
CAS 编号: 29865-90-5
分子量: 182.17 g/mol
InChI 键: NVLTWXMZECWWPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dimethoxy-5-hydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-hydroxy-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLTWXMZECWWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183978
Record name 3,4-Dimethoxy-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29865-90-5
Record name 3,4-Dimethoxy-5-hydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029865905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxy-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxy-5-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-hydroxybenzaldehyde, a substituted aromatic aldehyde, is a significant organic compound with applications in synthetic chemistry and potential pharmacological activities. Its structural features, including a reactive aldehyde group and a substituted phenolic ring, make it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic pathway, and an exploration of its potential biological significance.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference(s)
CAS Number 29865-90-5[1][2][3]
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 5-Hydroxyveratraldehyde, 3-Hydroxy-4,5-dimethoxybenzaldehyde[2][3]
Appearance Not specified; likely a crystalline solid
Melting Point 64 - 69 °C[1][4]
Boiling Point 314 °C (at 760 mmHg); 177-180 °C (at 12 mmHg)[1][4]
Solubility in Water 5.5 g/L at 25 °C[1]
Density 1.234 g/cm³ at 20 °C[1]
pKa 8.87[1]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and purity assessment of this compound. Below is a summary of available spectral data.

TechniqueData SummaryReference(s)
¹H NMR Data available from sources such as Sigma-Aldrich.[2]
¹³C NMR Data available from sources like SpectraBase.[2]
Mass Spectrometry (MS) GC-MS data indicates a top peak at m/z 182, corresponding to the molecular ion.[2]
Infrared (IR) Spectroscopy FTIR spectra are available, likely showing characteristic peaks for the hydroxyl, aldehyde, and aromatic C-H and C=C bonds.[2]

Synthesis and Purification

Proposed Experimental Workflow for Synthesis

The following diagram outlines a proposed workflow for the synthesis of this compound.

Synthesis_Workflow Proposed Synthesis of this compound cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Selective Methylation cluster_step3 Step 3: Purification A Starting Material: 5-Bromovanillin (B1210037) B Intermediate: 3,4-dihydroxy-5-methoxybenzaldehyde (B181199) A->B Reaction with NaOH and Copper catalyst C Final Product: This compound B->C Selective methylation (e.g., with a suitable methylating agent) D Purified Product C->D Recrystallization or Column Chromatography

A proposed synthetic workflow for this compound.
Detailed Methodologies

Step 1: Synthesis of 3,4-dihydroxy-5-methoxybenzaldehyde (Intermediate)

A detailed protocol for a similar reaction suggests the following steps, which would need to be optimized for this specific synthesis:

  • Reaction Setup : Dissolve sodium hydroxide (B78521) in water in a round-bottom flask.

  • Addition of Starting Material : Add 5-bromovanillin to the sodium hydroxide solution.

  • Catalyst Addition : Introduce a copper catalyst (e.g., precipitated copper powder).

  • Reflux : Heat the mixture under reflux for several hours.

  • Work-up : After cooling, acidify the reaction mixture (e.g., with sulfuric acid) to precipitate the product.

  • Extraction : Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Isolation : Remove the solvent under vacuum to yield the crude intermediate.

Step 2: Selective Methylation of the Intermediate

This step would require a selective methylation of the hydroxyl group at the 4-position of 3,4-dihydroxy-5-methoxybenzaldehyde. This can be challenging due to the presence of two hydroxyl groups. The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity. A suitable methylating agent and base would be employed in an appropriate solvent.

Step 3: Purification

The final product would likely be purified using standard laboratory techniques:

  • Recrystallization : Dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly to form crystals. The choice of solvent would depend on the solubility of the compound.

  • Column Chromatography : For higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited in the provided search results. However, it is mentioned as a useful synthetic intermediate for creating aryl benzothiazole (B30560) derivatives with antitumor activities.[4] Furthermore, derivatives of the structurally related compound, 3,4,5-trimethoxybenzaldehyde, are known to exhibit anticancer effects.

Hypothetical Mechanism of Action for Derivatives

Based on the known mechanisms of related compounds, derivatives of this compound could potentially exert antitumor effects through pathways such as the induction of apoptosis.

The diagram below illustrates a generalized apoptotic signaling pathway that could be influenced by active derivatives.

Apoptosis_Pathway Hypothetical Apoptotic Pathway for Derivatives Derivative Antitumor Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A generalized apoptotic pathway potentially targeted by derivatives.

Safety and Handling

This compound is classified with the following hazards:

  • H315 : Causes skin irritation.[2]

  • H319 : Causes serious eye irritation.[2]

  • H335 : May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection : Chemical safety goggles.[1]

  • Hand Protection : Compatible chemical-resistant gloves.[1]

  • Respiratory Protection : Use a NIOSH (US) or CEN (EU) approved respirator where risk assessment shows air-purifying respirators are appropriate.[1]

Handling and Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dry place.[1]

  • Avoid raising dust.[1]

  • Incompatible with strong oxidizing agents and strong bases.[1]

Conclusion

This compound is a valuable compound for chemical synthesis, particularly as a precursor to potentially bioactive molecules. While detailed experimental protocols and in-depth biological studies are not extensively documented in the available literature, this guide provides a solid foundation of its known properties and plausible synthetic and biological pathways. Further research is warranted to fully elucidate its synthetic optimization and pharmacological potential.

References

An In-depth Technical Guide to Structural Analogs of 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-hydroxybenzaldehyde, also known as 5-hydroxyveratraldehyde, is a substituted aromatic aldehyde with a unique substitution pattern that makes it an interesting scaffold for medicinal chemistry and drug discovery. The presence of methoxy (B1213986) and hydroxyl groups on the benzene (B151609) ring offers multiple points for chemical modification, allowing for the synthesis of a diverse range of structural analogs. These analogs, including Schiff bases, chalcones, and other derivatives, have shown promise as anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogs of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Synthesis of Structural Analogs

The reactive aldehyde functionality of this compound serves as a key handle for the synthesis of various structural analogs. Common synthetic strategies involve condensation reactions with amines to form Schiff bases and with ketones to form chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde. This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

  • Reaction Setup: Dissolve equimolar amounts of this compound and a selected primary amine in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reaction: Reflux the reaction mixture for a period of 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone.

Experimental Protocol: General Synthesis of a Chalcone Derivative

  • Reaction Setup: Dissolve this compound and an appropriate acetophenone (B1666503) derivative in ethanol in a round-bottom flask.

  • Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the stirred mixture at room temperature or 0°C.

  • Reaction: Continue stirring the reaction mixture for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.

Biological Activities and Quantitative Data

Structural analogs of this compound have demonstrated a range of biological activities, most notably anticancer and antimicrobial effects. The following tables summarize the available quantitative data for these activities. It is important to note that much of the available data is on structurally related compounds, which provides valuable insights into the potential of 5-hydroxyveratraldehyde derivatives.

Anticancer Activity

The cytotoxic effects of various benzaldehyde (B42025) derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify this activity.

Compound/Derivative ClassCell LineIC₅₀ (µM)Reference
Veratraldehyde Derivatives
N-acetyl pyrazoline AMCF7 (Breast)40.47[1]
N-acetyl pyrazoline AT47D (Breast)26.51[1]
N-acetyl pyrazoline AHeLa (Cervical)31.19[1]
N-acetyl pyrazoline CMCF7 (Breast)94.02[1]
3,4,5-Trimethoxybenzaldehyde Derivatives
Flavonoid Benzimidazole Compound 15MGC-803 (Gastric)20.47 ± 2.07[2]
Flavonoid Benzimidazole Compound 15MCF-7 (Breast)43.42 ± 3.56[2]
Flavonoid Benzimidazole Compound 15HepG-2 (Liver)35.45 ± 2.03[2]
Resveratrol (B1683913) Derivatives
Compound 5cMDA-MB-231 (Breast)50.19 ± 1.02[3][4]
Compound 5cSGC-7901 (Gastric)122.68 ± 2.04[3][4]
Antimicrobial Activity

The antimicrobial potential of these analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Schiff Bases from 5-chloro-salicylaldehyde
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolE. coli1.6
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolP. fluorescence2.8
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolS. aureus3.4
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolB. subtilis45.2
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolA. niger47.5
N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives
Compound 4hS. aureus5.88 µM[5]
Compound 4hS. typhi12.07 µM[5]
Compound 4iA. baumanii11.64 µM[5]
Compound 4iE. coli23.30 µM[5]
Compound 4iC. albicans23.30 µM[5]

Experimental Protocols for Biological Evaluation

Standardized assays are crucial for determining the biological activity of newly synthesized compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC₅₀ value.[2]

Agar (B569324) Well Diffusion Assay for Antimicrobial Activity

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Mechanisms of Action and Signaling Pathways

The biological effects of this compound analogs are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

Anticancer Mechanisms
  • Tubulin Polymerization Inhibition: Many benzaldehyde derivatives, particularly those with a trimethoxyphenyl moiety, are known to inhibit tubulin polymerization.[2] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • EGFR Signaling Pathway Inhibition: The Epidermal Growth factor Receptor (EGFR) is a key regulator of cell proliferation and is often overexpressed in cancer cells. Some veratraldehyde derivatives have been shown to inhibit EGFR signaling.

  • Induction of Apoptosis: These compounds can induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Anti-inflammatory Mechanisms
  • NF-κB Signaling Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some methoxy-substituted benzaldehyde derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Start Aldehyde 3,4-Dimethoxy- 5-hydroxybenzaldehyde Start->Aldehyde Schiff_Base Schiff Base Synthesis Aldehyde->Schiff_Base Chalcone Chalcone Synthesis Aldehyde->Chalcone Amine Primary Amine Amine->Schiff_Base Ketone Acetophenone Derivative Ketone->Chalcone Purification Purification & Characterization Schiff_Base->Purification Chalcone->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Test Compound Antimicrobial Antimicrobial Screening (Agar Diffusion) Purification->Antimicrobial Test Compound Data_Analysis Data Analysis (IC50 / MIC) Anticancer->Data_Analysis Antimicrobial->Data_Analysis

General workflow for synthesis and biological evaluation.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Analog Benzaldehyde Analog Analog->EGFR Inhibition Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling_Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation

Simplified EGFR signaling pathway and inhibition.

NFkB_Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Degradation IκBα Phosphorylation & Degradation IKK->Degradation IkB IκBα Complex IκBα-NF-κB Complex (Cytoplasm) IkB->Complex NFkB NF-κB (p50/p65) NFkB->Complex Complex->Degradation Analog Benzaldehyde Analog Analog->IKK Inhibition Translocation NF-κB Translocation (Nucleus) Degradation->Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Translocation->Transcription

Simplified NF-κB signaling pathway and inhibition.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Its structural analogs, particularly Schiff bases and chalcones, have demonstrated significant potential as anticancer and antimicrobial agents in preclinical studies. The straightforward synthesis of these derivatives, coupled with their diverse biological activities, makes them attractive candidates for further investigation and optimization. Future research should focus on synthesizing and evaluating a broader range of analogs to establish clear structure-activity relationships, which will be instrumental in designing more potent and selective drug candidates. The elucidation of their detailed mechanisms of action will further guide the development of these promising compounds for clinical applications.

References

3,4-Dimethoxy-5-hydroxybenzaldehyde synthesis from vanillin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde from Vanillin (B372448)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust, multi-step synthesis of this compound (also known as 5-hydroxyveratraldehyde) starting from the readily available and bio-sourced building block, vanillin. This synthesis is of significant interest for the preparation of intermediates required in the development of novel pharmaceuticals and other fine chemicals. The described pathway involves three core transformations: methylation, electrophilic bromination, and copper-catalyzed hydroxylation.

Synthetic Strategy Overview

The conversion of vanillin (4-hydroxy-3-methoxybenzaldehyde) to this compound is achieved through a reliable three-step sequence. This strategy circumvents challenges associated with direct oxidation of the aromatic ring by first protecting the phenolic hydroxyl group of vanillin via methylation. This initial step yields veratraldehyde, which then possesses an activated aromatic ring suitable for regioselective halogenation. The final step involves a nucleophilic aromatic substitution to install the desired hydroxyl group.

The overall transformation is as follows:

  • Methylation: The phenolic hydroxyl group of vanillin is converted to a methoxy (B1213986) ether using a methylating agent like dimethyl sulfate (B86663). This step produces the intermediate veratraldehyde (3,4-dimethoxybenzaldehyde).

  • Bromination: Veratraldehyde undergoes electrophilic aromatic substitution, where a bromine atom is selectively introduced at the C-5 position, yielding 5-bromoveratraldehyde.

  • Hydroxylation: The final step is a copper-catalyzed Ullmann-type reaction, where the bromo-substituent on 5-bromoveratraldehyde is displaced by a hydroxyl group to yield the target product, this compound.

Below is a diagram illustrating the logical workflow of this synthesis.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydroxylation Vanillin Vanillin Veratraldehyde Veratraldehyde Vanillin->Veratraldehyde (CH₃)₂SO₄, NaOH Bromoveratraldehyde 5-Bromoveratraldehyde Veratraldehyde_ref->Bromoveratraldehyde Br₂, Solvent Target This compound Bromoveratraldehyde_ref->Target NaOH, H₂O, Cu Catalyst

Caption: Overall 3-step synthetic pathway from Vanillin.

Step 1: Methylation of Vanillin to Veratraldehyde

The initial step involves the protection of the reactive phenolic hydroxyl group of vanillin through methylation, a specific application of the Williamson ether synthesis.[1] This reaction proceeds via the deprotonation of the phenol (B47542) by a base to form a nucleophilic phenoxide ion, which subsequently attacks the methylating agent.[1]

Data Summary: Methylation Conditions
Starting MaterialMethylating AgentBaseSolventTypical Yield (%)Reference
VanillinDimethyl SulfateNaOHWater82-95[1][2]
VanillinDimethyl SulfateKOHWater82-87[2][3]
VanillinMethyl IodideK₂CO₃AcetoneVaries[2]
Experimental Protocol: Methylation using Dimethyl Sulfate

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Vanillin (182 g, 1.2 mol)

  • Sodium Hydroxide (B78521) (NaOH)

  • Dimethyl Sulfate ((CH₃)₂SO₄) (Caution: Highly Toxic and Carcinogenic)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a 3-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a mixture of vanillin (182 g) and 450 mL of boiling water is heated on a steam bath.[2]

  • A solution of NaOH is prepared by dissolving 150 g of NaOH in water and diluting to 750 mL. A 360 mL portion of this solution is heated to approximately 100°C and added in one portion to the hot vanillin mixture.[4]

  • With vigorous stirring and continued heating, dimethyl sulfate (189 g, 1.5 mol) is added dropwise via the dropping funnel at a rate that maintains gentle boiling (approximately 1 hour).[4]

  • During the addition, the mixture should be tested for alkalinity. If it becomes acidic, more of the prepared NaOH solution must be added to maintain basic conditions.

  • After the addition of dimethyl sulfate is complete, an additional portion of the NaOH solution is added to ensure the mixture is strongly alkaline. The mixture is then heated for an additional 20 minutes.[1]

  • The reaction mixture is cooled to room temperature, during which the product, veratraldehyde, should crystallize.[2]

  • The mixture is transferred to a separatory funnel and extracted three times with 300 mL portions of diethyl ether.[1]

  • The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield crude veratraldehyde.

  • The typical yield of crude veratraldehyde is 164–173 g (82–87%), with a melting point of 43–44.5°C.[1] Further purification can be achieved by recrystallization or distillation under reduced pressure.

Step 2: Electrophilic Bromination of Veratraldehyde

With the hydroxyl group protected as a methoxy ether, the aromatic ring of veratraldehyde is activated towards electrophilic substitution. The two methoxy groups are ortho-, para-directing. The position C-5 is the most sterically accessible and electronically favorable position for substitution.

Data Summary: Bromination Conditions
Starting MaterialBrominating AgentSolventTypical Yield (%)ProductReference
VeratraldehydeBr₂Methanol75.66-Bromoveratraldehyde[5]
VeratraldehydeKBrO₃ / H₂SO₄Acetic Acid82.02-Bromo-4,5-dimethoxybenzaldehyde[6][7]
VanillinBr₂Acetic AcidNot specified5-Bromovanillin (B1210037)[8]

*Note: The regioselectivity of veratraldehyde bromination can vary. Literature reports both 6-bromo (ortho to the aldehyde) and 2-bromo (ortho to the aldehyde) products under different conditions. For the subsequent synthesis step, 5-bromoveratraldehyde is the desired isomer, which is not explicitly detailed in the search results. However, the bromination of vanillin to 5-bromovanillin followed by methylation is a viable alternative route to 5-bromoveratraldehyde.[8]

Experimental Protocol: Synthesis of 5-Bromoveratraldehyde (via 5-Bromovanillin)

This protocol describes a two-step route to the intermediate 5-bromoveratraldehyde, proceeding through the bromination of vanillin first.[8]

Part A: Synthesis of 5-Bromovanillin

  • Dissolve vanillin (38 g) in glacial acetic acid (150 ml).

  • With stirring, add bromine (44.0 g) dropwise over 2 hours.

  • Pour the reaction mixture into 300 ml of ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from 95% ethanol (B145695) to yield light yellow crystals of 5-bromovanillin.

Part B: Methylation of 5-Bromovanillin

  • Dissolve 5-bromovanillin (21.0 g) in 150 ml of 2.5% sodium hydroxide solution.

  • With stirring, slowly add dimethyl sulphate (80 ml), maintaining the temperature between 30-35°C.

  • After the addition is complete, boil the solution for 2 hours.

  • Cool the mixture in an ice bath. Filter the precipitated product and recrystallize from 80% ethanol to obtain 5-bromoveratraldehyde.

Step 3: Copper-Catalyzed Hydroxylation of 5-Bromoveratraldehyde

The final transformation is the conversion of the aryl bromide to a phenol. This is achieved via a copper-catalyzed nucleophilic aromatic substitution, a process often referred to as an Ullmann-type condensation.[9] This reaction typically requires a copper catalyst (often Cu(0) or a Cu(I)/Cu(II) salt), a base, and elevated temperatures.[9][10]

G Start 5-Bromoveratraldehyde + NaOH Solution + Cu Catalyst Reflux Heat at Reflux (e.g., 101°C, 24-27h) Start->Reflux Cool Cool Reaction Mixture (<50°C) Reflux->Cool Filter Filter to Remove Copper Salts Cool->Filter Acidify Acidify Filtrate (e.g., HCl) Filter->Acidify Extract Continuous Extraction (Ethyl Acetate) Acidify->Extract Purify Purify Extract (Wash, Dry, Concentrate) Extract->Purify Recrystallize Recrystallize Crude Solid (Toluene) Purify->Recrystallize End Final Product: This compound Recrystallize->End

Caption: Experimental workflow for the hydroxylation step.

Data Summary: Hydroxylation Conditions
Starting MaterialCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-BromovanillinCopper PowderNaOHWater10124-2760-70[11]
5-BromovanillinCopper PowderNaOHWaterReflux18~57 (calc.)[12]

*Note: These protocols use 5-bromovanillin as the starting material for hydroxylation. The presence of the free 4-hydroxyl group is noted as important for this specific hydrolysis.[11] The direct hydroxylation of 5-bromoveratraldehyde may require different conditions, such as those used in Ullmann ether synthesis (e.g., using a copper salt in a polar aprotic solvent like DMF), but a specific protocol was not found in the search results.

Experimental Protocol: Hydrolysis of 5-Bromovanillin

This protocol is a modified method for the synthesis of the target compound's analogue, 3,4-dihydroxy-5-methoxybenzaldehyde (B181199), and provides a strong basis for the hydrolysis of similar bromo-benzaldehydes.[11]

Materials:

  • 5-Bromovanillin (200 g, 0.91 mol)

  • Sodium Hydroxide (245 g, 6.1 mol)

  • Copper Powder (1 g, 0.016 mol)

  • Hydrochloric Acid

  • Ethyl Acetate (B1210297)

  • Toluene (B28343)

  • Activated Carbon

Procedure:

  • In a suitable reaction vessel, slurry the 5-bromovanillin (200 g), sodium hydroxide (245 g), and copper powder (1 g) into 3 L of water.[11]

  • Heat the reaction mixture to reflux (approx. 101°C) and maintain for 24-27 hours.[11]

  • Cool the reaction to below 50°C and filter to remove copper salts.

  • Acidify the filtrate with concentrated hydrochloric acid (approx. 460 g).[11]

  • Place the acidified mixture in a continuous extractor and extract with ethyl acetate (3 L).

  • Stir the ethyl acetate extract with activated carbon and filter.

  • Wash the filtrate with a saturated aqueous EDTA solution, followed by brine. Dry the solution over magnesium sulfate and filter.

  • Concentrate the ethyl acetate solution to yield the crude solid product.

  • Dissolve the crude product in boiling toluene (2 L), treat with activated carbon, filter, and cool to crystallize the final product. The expected yield is in the range of 60-70%.[11]

Reaction Mechanism: The Ullmann Condensation

The key C-O bond-forming step in this synthesis is the Ullmann condensation. While the precise mechanism has been a subject of extensive study, a commonly accepted pathway involves Cu(I) as the active catalytic species.[10] The reaction is believed to proceed through an oxidative addition/reductive elimination cycle or related pathways involving organocopper intermediates.

G cluster_cat Catalytic Cycle CuI Cu(I)L₂ C1 L-Cu-OH CuI->C1 + ⁻OH - L, Br⁻ Nuc ⁻OH ArX Ar-Br Prod Ar-OH X Br⁻ C2 L-Cu(III)(OH)(Ar)(Br) C1->C2 + Ar-Br C2->CuI Reductive Elimination C2->Prod C2->X

References

An In-depth Technical Guide to 5-Hydroxyveratraldehyde: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxyveratraldehyde, correctly identified as 3,4-dimethoxy-5-hydroxybenzaldehyde . The document details its chemical structure and outlines a robust, multi-step synthesis process starting from the readily available precursor, vanillin (B372448). This guide is intended to be a valuable resource, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in laboratory research and development.

Chemical Structure and Properties

5-Hydroxyveratraldehyde, systematically named this compound, is an aromatic aldehyde with the chemical formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol .[1][2] The structure consists of a benzene (B151609) ring substituted with a formyl group (-CHO), two methoxy (B1213986) groups (-OCH₃) at positions 3 and 4, and a hydroxyl group (-OH) at position 5.

IUPAC Name: this compound[1] Synonyms: 5-Hydroxyveratraldehyde, 3-Hydroxy-4,5-dimethoxybenzaldehyde CAS Number: 29865-90-5[1][2]

The presence of both hydroxyl and aldehyde functionalities, along with the methoxy groups, makes it an interesting molecule for further chemical modifications and a potential building block in the synthesis of more complex bioactive compounds.

Synthesis of 5-Hydroxyveratraldehyde

The most common and well-documented synthetic route to 5-Hydroxyveratraldehyde starts from vanillin (4-hydroxy-3-methoxybenzaldehyde). This process involves three main steps:

  • Bromination of Vanillin: Vanillin is first brominated at the 5-position to yield 5-bromovanillin (B1210037).

  • Copper-Catalyzed Hydrolysis: The resulting 5-bromovanillin undergoes a copper-catalyzed hydrolysis to replace the bromine atom with a hydroxyl group, forming 3-methoxy-4,5-dihydroxybenzaldehyde (also known as hydroxyvanillin).

  • Selective Methylation: Finally, the hydroxyl group at the 4-position of hydroxyvanillin is selectively methylated to yield the target molecule, this compound.

Quantitative Data for Synthesis

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialProductTypical Yield (%)Melting Point (°C)Purity (%)
1BrominationVanillin5-Bromovanillin80 - 99162 - 166~98
2Hydrolysis5-Bromovanillin3-Methoxy-4,5-dihydroxybenzaldehyde60 - 80131 - 134>96
3Methylation3-Methoxy-4,5-dihydroxybenzaldehydeThis compound~8567 - 69>98

Experimental Protocols

Step 1: Synthesis of 5-Bromovanillin from Vanillin

Materials:

Procedure:

  • In a suitable flask, dissolve vanillin (e.g., 3.0 g) in glacial acetic acid (e.g., 15 mL).[3]

  • Slowly add a solution of bromine (e.g., 1.1 mL) in glacial acetic acid (e.g., 10 mL) to the stirred vanillin solution over a period of 10 minutes.[3] Alternatively, generate bromine in situ by adding potassium bromate (e.g., 0.20 g) to the vanillin/acetic acid mixture, followed by the dropwise addition of 48% hydrobromic acid (e.g., 1.0 mL).[4][5]

  • Continue stirring the reaction mixture at room temperature for 45 minutes to 2 hours.[3][4]

  • Pour the reaction mixture into a beaker containing ice-cold water (e.g., 50 mL) and continue to stir for another 10-20 minutes to precipitate the product.[4][5]

  • If any residual bromine color remains, add a few drops of 10% sodium thiosulfate solution until the color disappears.[4]

  • Collect the precipitated solid by vacuum filtration and wash the solid with cold water.[4]

  • The crude 5-bromovanillin can be purified by recrystallization from a hot 50% ethanol/water mixture.[4][6]

  • Dry the purified product. A typical yield of 5-bromovanillin is around 80-99%, with a melting point of 162-166 °C.[6][7]

Step 2: Synthesis of 3-Methoxy-4,5-dihydroxybenzaldehyde from 5-Bromovanillin

Materials:

Procedure:

  • In a round-bottom flask, prepare an aqueous solution of sodium hydroxide (e.g., 8% solution). For example, dissolve 6.12 g of NaOH in 75 mL of water.[8]

  • Add 5-bromovanillin (e.g., 5.00 g) and a catalytic amount of copper powder (e.g., 50-60 mg) or copper(II) sulfate to the NaOH solution.[8][9]

  • Heat the mixture to reflux (approximately 101°C) and maintain for 18-27 hours.[8][9] An inert atmosphere (nitrogen or argon) can improve the yield.[8]

  • After cooling the reaction mixture to room temperature, acidify it with dilute sulfuric acid or hydrochloric acid to a pH of approximately 2-3 to precipitate the product.[8]

  • Extract the aqueous mixture with ethyl acetate (e.g., 3 x 10 mL).[8]

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude 3-methoxy-4,5-dihydroxybenzaldehyde can be purified by recrystallization from toluene to yield a product with a melting point of 131-134 °C.[9] The expected yield is in the range of 60-80%.[8][9]

Step 3: Synthesis of this compound from 3-Methoxy-4,5-dihydroxybenzaldehyde

Materials:

  • 3-Methoxy-4,5-dihydroxybenzaldehyde

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Acetone (B3395972) or N,N-Dimethylformamide (DMF)

  • Toluene

Procedure:

  • In a flask, create a slurry of 3-methoxy-4,5-dihydroxybenzaldehyde (e.g., 100 g), dimethyl sulfate (e.g., 75.0 g), and sodium carbonate (e.g., 69.4 g) in acetone.[9]

  • Heat the reaction mixture at reflux for 4-6 hours.[9]

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Remove the acetone by distillation and dissolve the residue in toluene.

  • Wash the toluene solution with water, dry it over anhydrous sodium sulfate, and then remove the toluene under reduced pressure to obtain the crude product.

  • The final product, this compound, can be purified by recrystallization or distillation. The expected yield is approximately 85%, with a melting point of 67-69 °C.

Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of 5-Hydroxyveratraldehyde from vanillin.

Synthesis_Workflow Vanillin Vanillin Bromination Bromination Vanillin->Bromination Bromovanillin 5-Bromovanillin Bromination->Bromovanillin Hydrolysis Copper-Catalyzed Hydrolysis Bromovanillin->Hydrolysis Hydroxyvanillin 3-Methoxy-4,5- dihydroxybenzaldehyde Hydrolysis->Hydroxyvanillin Methylation Selective Methylation Hydroxyvanillin->Methylation FinalProduct 5-Hydroxyveratraldehyde (3,4-Dimethoxy-5- hydroxybenzaldehyde) Methylation->FinalProduct Reagents1 Br₂ / Acetic Acid or KBrO₃ / HBr Reagents1->Bromination Reagents2 NaOH / H₂O Cu catalyst Reagents2->Hydrolysis Reagents3 (CH₃)₂SO₄ Na₂CO₃ / Acetone Reagents3->Methylation

Caption: Synthetic workflow for 5-Hydroxyveratraldehyde.

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities of this compound is limited, related hydroxybenzaldehyde derivatives have shown involvement in significant cellular signaling pathways. For instance, 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250) have been demonstrated to activate the Sonic Hedgehog (Shh) signaling pathway.[10] Additionally, derivatives such as 3-bromo-4,5-dihydroxybenzaldehyde (B99904) have been shown to protect skin cells from oxidative damage through the Nrf2/HO-1 pathway.[11] These findings suggest that this compound may also possess interesting biological properties worthy of further investigation, particularly in areas related to cellular protection and signaling.

This technical guide provides a solid foundation for the synthesis and further exploration of 5-Hydroxyveratraldehyde. The detailed protocols and compiled data are intended to facilitate its preparation and encourage further research into its potential applications in drug discovery and development.

References

A Technical Guide to the Spectroscopic Profile of 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the spectroscopic data for 3,4-Dimethoxy-5-hydroxybenzaldehyde, a significant chemical intermediate. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectroscopic information and the methodologies for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₀O₄, with a molecular weight of 182.17 g/mol .[1] The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventFrequency
9.77s1HAldehyde (-CHO)DMSO-d₆400 MHz
7.08s1HAromatic (H-6)DMSO-d₆400 MHz
6.95s1HAromatic (H-2)DMSO-d₆400 MHz
3.84s3HMethoxy (-OCH₃)DMSO-d₆400 MHz
3.76s3HMethoxy (-OCH₃)DMSO-d₆400 MHz

Data sourced from the Human Metabolome Database.[2]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignmentSolventFrequency
193.00Aldehyde Carbonyl (C=O)D₂O500 MHz
159.41Aromatic Carbon (C-O)D₂O500 MHz
146.00Aromatic Carbon (C-O)D₂O500 MHz
132.49Aromatic Carbon (C-OH)D₂O500 MHz
131.13Aromatic Carbon (C-CHO)D₂O500 MHz
124.74Aromatic Carbon (C-H)D₂O500 MHz
111.82Aromatic Carbon (C-H)D₂O500 MHz
55.52Methoxy Carbon (-OCH₃)D₂O500 MHz

Predicted data sourced from the Human Metabolome Database.[3]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3100BroadO-H Stretch (phenolic)
~3010MediumC-H Stretch (aromatic)
~2940, ~2850MediumC-H Stretch (aliphatic -OCH₃)
~2830, ~2730MediumC-H Stretch (aldehyde)
~1680StrongC=O Stretch (aldehyde)
~1590, ~1500StrongC=C Stretch (aromatic ring)
~1270, ~1030StrongC-O Stretch (aryl ether)

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
182100[M]⁺
18195[M-H]⁺
15340[M-CHO]⁺
13925[M-CH₃-CO]⁺
11120
8315
5320

Data sourced from the NIST WebBook.[4]

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR. The solid sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

  • Transfer to NMR Tube: The resulting solution is carefully transferred into a 5 mm NMR tube using a pipette, ensuring no solid particles are present.

  • Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The experiment begins with locking onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard proton spectrum is acquired with a 90° pulse, a spectral width of approximately 12-16 ppm, and a relaxation delay of 1-2 seconds. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.[5]

    • ¹³C NMR: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum. The spectral width is set to cover the expected range of carbon signals (e.g., 0-200 ppm).[6] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample. The resulting spectrum plots the percentage of transmittance or absorbance against the wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is then vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to break apart into smaller, charged fragments.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.[6]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample 3,4-Dimethoxy-5- hydroxybenzaldehyde Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Solid_Sample Solid/Liquid Sample Sample->Solid_Sample for IR/MS NMR NMR (¹H, ¹³C) Dissolution->NMR IR IR Solid_Sample->IR MS Mass Spec Solid_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Solubility and Stability of 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3,4-Dimethoxy-5-hydroxybenzaldehyde, a key aromatic aldehyde also known as syringaldehyde. Understanding these fundamental physicochemical properties is critical for its application in research, particularly in drug development, where bioavailability, formulation, and shelf-life are paramount. This document outlines quantitative solubility data, detailed experimental protocols for its determination, and a thorough examination of its stability under various stress conditions, including potential degradation pathways.

Core Data Presentation

The solubility and stability of this compound are influenced by the solvent, temperature, pH, and exposure to environmental factors such as light and air.

Table 1: Quantitative Solubility of this compound
SolventTypeMolar Mass ( g/mol )Boiling Point (°C)SolubilityTemperature (°C)
WaterPolar Protic18.021005.5 g/L[1]25
EthanolPolar Protic46.0778.37~1 mg/mLNot Specified
Dimethyl Sulfoxide (DMSO)Polar Aprotic78.13189~30 mg/mLNot Specified
Dimethylformamide (DMF)Polar Aprotic73.09153~30 mg/mLNot Specified
DMSO:PBS (pH 7.2) (1:7)Mixed--~0.12 mg/mLNot Specified
ChloroformNonpolar119.3861.2Slightly Soluble[2]Not Specified
Methanol (B129727)Polar Protic32.0464.7Slightly Soluble[2]Not Specified
Table 2: Stability Profile of this compound
ParameterObservationConditions
Physical Appearance Pale yellow to light brown crystalline powderSolid state at room temperature
Air Sensitivity Air sensitive[2]Exposure to ambient air
Hygroscopicity Hygroscopic[2]Exposure to moisture
Thermal Stability Stable at -20°C for ≥ 4 yearsLong-term storage
Incompatibility Strong oxidizing agents, Strong basesChemical interaction
Hazardous Decomposition Carbon monoxide, Carbon dioxideUnder fire conditions

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying solubility and stability data. The following protocols are based on established analytical techniques for phenolic compounds.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic solubility of this compound in a given solvent.

1. Materials and Equipment:

  • This compound (purity >98%)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or a validated HPLC-UV system

2. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the flask in a shaking incubator set at a constant temperature (e.g., 25°C). Shake the mixture at a constant rate (e.g., 150 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours).[3]

  • Phase Separation: After equilibration, allow the suspension to settle for at least 2 hours. Carefully withdraw a sample of the supernatant using a pipette. To ensure all solid particles are removed, centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) or filter it through a 0.45 µm syringe filter.[4]

  • Quantification:

    • UV-Vis Spectrophotometry: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of the standards and the saturated sample at the wavelength of maximum absorbance (λmax), which is approximately 308 nm.[5] Construct a calibration curve and determine the concentration of the sample.

    • HPLC-UV Analysis: If using HPLC, dilute the filtered saturated solution with the mobile phase to a concentration within the linear range of the validated HPLC method. Inject the sample and quantify the concentration against a calibration curve prepared with known standards.

3. Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L or mg/mL).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Seal flask A->B C Shake at constant temperature (24-48h) B->C D Settle and Centrifuge/Filter C->D E Analyze supernatant (UV-Vis or HPLC) D->E F Calculate Solubility E->F

Shake-Flask Solubility Determination Workflow
Experimental Protocol for Forced Degradation Study (Stability Indicating Method)

This protocol is designed to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7]

1. Materials and Equipment:

  • This compound (purity >98%)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating HPLC system with a UV detector

  • Photostability chamber

  • Oven

  • pH meter

2. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

4. Analytical Procedure (HPLC-UV):

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 308 nm

  • Procedure: At each time point, withdraw a sample from the stressed solutions, dilute appropriately with the mobile phase, and inject into the HPLC system. Analyze the solid samples by dissolving them in a suitable solvent before dilution and injection.

  • Data Analysis: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method should be validated for its ability to separate the parent peak from all degradation product peaks.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Start This compound Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidative (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Outcome Identify Degradation Products & Pathways HPLC->Outcome

Forced Degradation Study Workflow

Signaling Pathways and Logical Relationships

Predicted Degradation Pathway of this compound

Under oxidative conditions, the primary degradation pathway for this compound involves the oxidation of the aldehyde group to a carboxylic acid, forming syringic acid. In environments rich in nitrogen oxides (NOx), nitration of the aromatic ring can also occur.

G A This compound B Oxidative Stress (e.g., H₂O₂) A->B Oxidation D NOx-rich Environment A->D Nitration C Syringic Acid B->C E 4-Nitrosyringol D->E

Predicted Degradation Pathways

References

The Enigmatic Benzaldehyde: A Technical Guide to the Natural Occurrence of 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-hydroxybenzaldehyde, also known as 5-hydroxyveratraldehyde, is a substituted aromatic aldehyde with potential applications in chemical synthesis and drug discovery. Its structural similarity to other biologically active benzaldehydes, such as vanillin (B372448) and syringaldehyde, has prompted interest in its natural sources and biosynthetic origins. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, methodologies for its potential isolation, and a putative biosynthetic pathway. While its presence in nature has been reported, quantitative data and detailed experimental protocols remain limited in the accessible scientific literature.

Natural Occurrence

Plant SpeciesFamilyPlant Part(s)
Capparis decidua (Forssk.) Edgew.CapparaceaeNot specified
Beaucarnea recurvata Lem.AsparagaceaeNot specified

Table 1: Documented Natural Sources of this compound

Biosynthesis: A Putative Pathway

The precise biosynthetic pathway of this compound has not been elucidated in the identified plant species. However, based on the well-established phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites including other benzaldehydes, a putative pathway can be proposed. The likely precursor is the amino acid L-phenylalanine.

The proposed pathway involves a series of enzymatic reactions including deamination, hydroxylation, methylation, and side-chain cleavage. Key intermediates in this hypothetical pathway could include cinnamic acid, ferulic acid, and 5-hydroxyferulic acid. Subsequent methylation and reduction steps would lead to the formation of this compound.

Putative Biosynthetic Pathway of this compound L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3'H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT _5_Hydroxyferulic_Acid 5-Hydroxyferulic Acid Ferulic_Acid->_5_Hydroxyferulic_Acid F5H Sinapic_Acid Sinapic Acid _5_Hydroxyferulic_Acid->Sinapic_Acid COMT _3_4_Dimethoxy_5_hydroxybenzaldehyde This compound _5_Hydroxyferulic_Acid->_3_4_Dimethoxy_5_hydroxybenzaldehyde Chain Cleavage/Reduction (Hypothetical)

A putative biosynthetic pathway for this compound.

Experimental Protocols

Detailed and validated experimental protocols for the extraction and quantification of this compound from its natural sources are not extensively reported. However, a general workflow can be adapted from methodologies used for other phenolic aldehydes.

General Extraction and Quantification Workflow

The following diagram outlines a general workflow for the extraction, isolation, and quantification of this compound from plant material.

General Experimental Workflow Plant_Material Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol, Ethyl Acetate) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Fractionation Liquid-Liquid Partitioning or Solid Phase Extraction Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->Chromatography Purified_Compound Purified this compound Chromatography->Purified_Compound Analysis Structural Elucidation (NMR, MS) and Quantification (HPLC, GC-MS) Purified_Compound->Analysis

A general workflow for extraction and analysis.
Detailed Methodologies

1. Extraction

  • Objective: To extract a broad range of secondary metabolites, including this compound, from the plant matrix.

  • Protocol:

    • Macerate the dried and powdered plant material with a suitable solvent (e.g., 80% methanol) at room temperature for 24-48 hours with occasional agitation.

    • Alternatively, use sonication for a shorter extraction time (e.g., 3 x 30 minutes).

    • Filter the extract through cheesecloth and then a Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

2. Isolation

  • Objective: To isolate this compound from the crude extract.

  • Protocol:

    • Perform liquid-liquid partitioning of the crude extract using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and butanol).

    • Subject the most active fraction (determined by preliminary bioassays or TLC analysis) to column chromatography on silica (B1680970) gel or Sephadex LH-20.

    • Elute the column with a gradient solvent system to separate the compounds.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest and further purify using preparative High-Performance Liquid Chromatography (HPLC) if necessary.

3. Quantification

  • Objective: To determine the concentration of this compound in the extract.

  • Protocol (using HPLC):

    • Instrumentation: A standard HPLC system equipped with a C18 column and a UV or Diode Array Detector (DAD).

    • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.

    • Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Sample Analysis: Inject the filtered plant extract.

    • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration based on the peak area and the calibration curve.

Semi-Synthesis from Natural Precursors

Given the limited information on its direct extraction from natural sources, the synthesis of this compound from readily available natural precursors is a valuable alternative for obtaining this compound for research purposes. One reported method involves the synthesis from vanillin, a major component of vanilla bean extract. This process typically involves bromination of vanillin to 5-bromovanillin, followed by a copper-catalyzed hydrolysis to yield 3,4-dihydroxy-5-methoxybenzaldehyde, which is then selectively methylated to produce this compound.[1]

Conclusion

This compound is a benzaldehyde (B42025) derivative that has been identified in a few plant species. However, there is a significant gap in the scientific literature concerning its quantitative levels in these natural sources, detailed extraction and isolation protocols, and its definitive biosynthetic pathway. The methodologies and the putative biosynthetic pathway presented in this guide are based on established principles of phytochemistry and can serve as a foundation for future research. Further investigation is warranted to fully characterize the natural occurrence and biological activities of this compound, which may hold potential for applications in the pharmaceutical and other industries. The semi-synthetic route from natural precursors like vanillin offers a practical approach for obtaining this compound for further study.

References

An In-depth Technical Guide to the Safety and Handling of 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4-Dimethoxy-5-hydroxybenzaldehyde (CAS No. 29865-90-5), a key intermediate in various synthetic processes. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a substituted benzaldehyde (B42025) derivative. Its key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C9H10O4[1][2][3]
Molecular Weight 182.17 g/mol [1][2][3]
Appearance Beige to light yellow solid[4][5]
Melting Point 64 - 69 °C[1][6]
Boiling Point 177-180 °C at 12 mmHg[6]
Solubility Soluble in chloroform (B151607) and methanol. Water solubility is 5.5 g/L at 25°C.[1][6]
Density Approximately 1.234 - 1.2481 g/cm³[1][6]
Vapor Pressure 0.00026 mmHg at 25°C[1]
Flash Point 133 °C[1]
pKa 8.87[1]
Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are skin, eye, and respiratory irritation.

Hazard ClassificationCategoryGHS Hazard Statement
Skin Irritation 2H315: Causes skin irritation
Eye Irritation 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Material is irritating to mucous membranes and the upper respiratory tract.[1] It may be harmful if inhaled, ingested, or absorbed through the skin.[1] Under fire conditions, it can emit toxic fumes.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological data presented are not publicly available in the provided search results. The summarized data is typically generated through standardized testing methods, such as those outlined by the OECD (Organisation for Economic Co-operation and Development) Test Guidelines. For instance, skin and eye irritation studies are often conducted using rabbit models (e.g., OECD TG 404 and 405). Acute toxicity is commonly determined using rodent models via different routes of administration (e.g., OECD TG 401, 402, 403).

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Handling:

  • Avoid contact with skin and eyes.[7][8]

  • Avoid the formation of dust and aerosols.[7][8]

  • Use only in well-ventilated areas or outdoors.

  • Wash hands thoroughly after handling.[9]

  • Do not eat, drink, or smoke when using this product.[4][5]

  • Handle in accordance with good industrial hygiene and safety practices.[7][8]

Storage:

  • Keep the container tightly closed.[1]

  • Store in a cool, dry, and well-ventilated place.[1][10]

  • The product may be air and light-sensitive; store under an inert atmosphere and protect from light where possible.[4][11]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure.

Control ParameterRecommended Measures
Engineering Controls Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.[10][11]
Eye/Face Protection Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[1][7][8]
Skin Protection Wear compatible chemical-resistant gloves. Dispose of contaminated gloves after use.[1][7]
Body Protection Wear protective clothing to prevent skin contact.[1][5]
Respiratory Protection Use a NIOSH or CEN-approved respirator if ventilation is inadequate or for emergency use. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment shows it is appropriate.[1]
First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician.[1]
Skin Contact Immediately wash the skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] If skin irritation occurs, get medical advice/attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Call a physician.[1]
Ingestion If the person is conscious, wash out their mouth with water. Call a physician.[1]
Fire Fighting Measures

Suitable Extinguishing Media:

  • Water spray

  • Carbon dioxide (CO2)

  • Dry chemical powder

  • Appropriate foam[1][7][8]

Specific Hazards:

  • Emits toxic fumes under fire conditions, including carbon oxides.[1][7]

  • Fine dust dispersed in air may ignite.[4]

Protective Equipment for Firefighters:

  • Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][7][8]

Accidental Release Measures

Personal Precautions:

  • Use personal protective equipment as outlined in Section 5.

  • Avoid breathing dust.

  • Ensure adequate ventilation.[7][8]

Environmental Precautions:

  • Do not let the product enter drains.[7][8]

Methods for Cleaning Up:

  • Sweep up the spilled material, place it in a bag or suitable closed container, and hold it for waste disposal.[1][7][8]

  • Avoid raising dust.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.[1]

Stability and Reactivity

Reactivity:

  • No hazardous reactions are known under normal processing.

Chemical Stability:

  • Stable under recommended storage conditions.[7]

  • May be sensitive to air and light.[4][11]

Conditions to Avoid:

  • Exposure to air and light.

  • Incompatible products.[11]

Incompatible Materials:

  • Strong oxidizing agents

  • Strong bases[1][4]

  • Strong reducing agents[4]

Hazardous Decomposition Products:

  • Carbon monoxide (CO) and Carbon dioxide (CO2) under fire conditions.[1][4]

Toxicological Information

Quantitative toxicological data is limited.

Toxicity DataValueSpeciesRoute
LD50 1,000 mg/kgMouseIntraperitoneal

Remarks: Behavioral effects, including altered sleep time, were observed.

Carcinogenicity:

  • This product is not identified as a known or anticipated carcinogen by NTP or IARC.[7]

  • OSHA does not list this product as a regulated carcinogen.

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[10]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE_Selection Ventilation_Check Ensure Proper Ventilation (Fume Hood) PPE_Selection->Ventilation_Check Weighing Weigh Compound Ventilation_Check->Weighing Reaction_Setup Set up Reaction Weighing->Reaction_Setup Workup Perform Work-up Reaction_Setup->Workup Decontamination Decontaminate Work Area Workup->Decontamination Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal PPE_Removal Remove PPE Waste_Disposal->PPE_Removal Hand_Washing Wash Hands Thoroughly PPE_Removal->Hand_Washing

Caption: General workflow for safely handling chemical compounds.

Emergency_Response_Spill Spill_Event Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill_Event->Evacuate Alert Alert Supervisor & Colleagues Evacuate->Alert Consult_SDS Consult Safety Data Sheet (SDS) Alert->Consult_SDS PPE Don Appropriate PPE Consult_SDS->PPE Contain Contain Spill with Absorbent Material PPE->Contain Cleanup Clean Up Spill (Sweep, Place in Labeled Container) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: Emergency response procedure for a chemical spill.

References

Physical and chemical properties of 5-Hydroxyveratraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyveratraldehyde, systematically known as 3,4-dimethoxy-5-hydroxybenzaldehyde, is an aromatic aldehyde with a molecular structure featuring a benzene (B151609) ring substituted with a hydroxyl group, two methoxy (B1213986) groups, and a formyl group. This compound is of interest to researchers in various fields, including organic synthesis and medicinal chemistry, due to its potential as a building block for more complex molecules and the biological activities observed in structurally related compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Hydroxyveratraldehyde, available experimental protocols, and an exploration of the biological activities of its close structural analogs.

Chemical and Physical Properties

The fundamental physical and chemical properties of 5-Hydroxyveratraldehyde are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1][2]
Melting Point 67-69 °C
Boiling Point 177-180 °C at 12 mmHg
Appearance Powder
Solubility Soluble in water (concentration not specified)
CAS Number 29865-90-5

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 5-Hydroxyveratraldehyde. Below is a summary of available spectral data.

TechniqueData Highlights
¹H NMR Data available through the Sigma-Aldrich website.
Mass Spectrometry (MS) NIST Mass Spectrometry Data Center provides GC-MS data.
Infrared (IR) Spectroscopy FTIR spectra are available from Bio-Rad Laboratories, Inc. and TCI Chemicals India Pvt. Ltd.

Experimental Protocols

Synthesis of 5-Hydroxyveratraldehyde

A common synthetic route to 5-Hydroxyveratraldehyde involves the selective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553), followed by methylation of the remaining hydroxyl group, and subsequent deprotection.

A General Procedure for the Regioselective Protection of 3,4-dihydroxybenzaldehyde:

  • Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent such as DMF.

  • Add a base, for example, sodium bicarbonate.

  • Introduce the protecting group reagent (e.g., an alkyl halide) and a catalyst like sodium iodide.

  • Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

  • Work up the reaction by adding aqueous acid and extracting the product with an organic solvent.

  • Purify the product using column chromatography.

The following diagram illustrates a generalized workflow for chemical synthesis and characterization.

G start Starting Materials reaction Chemical Reaction (e.g., Protection, Methylation, Deprotection) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Pure 5-Hydroxyveratraldehyde characterization->product

A generalized workflow for the synthesis and characterization of 5-Hydroxyveratraldehyde.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of 5-Hydroxyveratraldehyde are limited in the current scientific literature. However, its structural similarity to other substituted benzaldehydes suggests potential for analogous biological effects. One notable mention is its use as an intermediate in the synthesis of novel hydroxybutenolide compounds that function as endothelin antagonists.[3]

To provide insight into its potential biological roles, this section will discuss the activities of closely related compounds.

Antioxidant Activity of Structural Analogs

Many phenolic compounds, including substituted benzaldehydes, exhibit antioxidant properties. For instance, 3-hydroxybenzaldehyde (B18108) and 4-hydroxybenzaldehyde (B117250) have been shown to possess high intracellular antioxidant activity. This activity is often attributed to their ability to scavenge free radicals.

Anti-inflammatory Activity of Structural Analogs

Derivatives of 3,4,5-trimethoxybenzaldehyde (B134019) have demonstrated anti-inflammatory properties. The mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators.

Anticancer Activity of Structural Analogs

Several benzaldehyde (B42025) derivatives have been investigated for their anticancer properties. For example, compounds derived from 3,4,5-trimethoxybenzaldehyde have shown cytotoxic activity against various cancer cell lines. The proposed mechanism for some of these derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Potential Signaling Pathway Involvement

Given the activities of its analogs, 5-Hydroxyveratraldehyde could potentially interact with various cellular signaling pathways. For example, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Sonic hedgehog (Shh) signaling pathway in astrocytes. This pathway is crucial for neuronal development and protection.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by 5-Hydroxyveratraldehyde, based on the activities of its structural analogs.

G compound 5-Hydroxyveratraldehyde (or analog) receptor Cell Surface Receptor compound->receptor pathway Intracellular Signaling Cascade (e.g., Shh, MAPK) receptor->pathway transcription_factor Transcription Factor Activation pathway->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Antioxidant, Anti-inflammatory) gene_expression->cellular_response

A hypothetical signaling pathway potentially modulated by 5-Hydroxyveratraldehyde.

Conclusion

5-Hydroxyveratraldehyde is a valuable compound for chemical synthesis with a range of interesting, though not yet fully explored, potential biological activities. The data presented in this guide on its physical, chemical, and spectroscopic properties provide a solid foundation for researchers. While direct evidence of its biological roles is sparse, the activities of its structural analogs in antioxidant, anti-inflammatory, and anticancer pathways suggest that 5-Hydroxyveratraldehyde is a promising candidate for further investigation in drug discovery and development. Future studies are warranted to elucidate its specific mechanisms of action and to explore its therapeutic potential.

References

An In-depth Technical Guide to 3,4-Dimethoxy-5-hydroxybenzaldehyde: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethoxy-5-hydroxybenzaldehyde (CAS No. 29865-90-5), a key aromatic aldehyde intermediate in the synthesis of various pharmaceutical compounds. While a singular "discovery" event is not prominent in the scientific literature, its importance has grown with the need for structurally complex molecules in drug development. This document details its physicochemical properties, spectroscopic data, a well-established synthetic route from vanillin (B372448), and its known natural occurrence. Furthermore, potential biological activities are discussed by examining the signaling pathways, such as the Nrf2/HO-1 and Sonic Hedgehog (Shh) pathways, which are modulated by structurally related benzaldehyde (B42025) derivatives.

Introduction and Historical Context

This compound, also known as 5-hydroxyveratraldehyde, is a trisubstituted benzaldehyde that has emerged as a valuable building block in organic synthesis. Unlike its more common isomer, syringaldehyde (B56468) (3,5-dimethoxy-4-hydroxybenzaldehyde), the history of this compound is not marked by a specific discovery but rather by its enabling role in the synthesis of complex molecules. Its utility became particularly evident in the development of novel pharmaceuticals, such as endothelin antagonists, where its specific substitution pattern is a crucial pharmacophore.[1] The development of efficient synthetic routes, particularly the three-step synthesis from the readily available precursor vanillin, has been a key enabler of its use in research and development.[2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, compiled from various chemical databases and supplier information.[3]

Table 1: Physicochemical Properties
PropertyValue
CAS Number 29865-90-5
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance Powder
Melting Point 67-69 °C
Boiling Point 177-180 °C at 12 mmHg
Density 1.234 g/cm³ (at 20 °C)
Solubility Soluble in chloroform (B151607) and methanol. Water solubility: 5.5 g/L (at 25 °C)
pKa 8.87
Table 2: Spectroscopic Data
Spectroscopy TypeKey Peaks / Signals
¹H NMR Spectra available in databases such as PubChem.
IR Spectroscopy Characteristic peaks for hydroxyl, aldehyde, and aromatic C-H and C=C bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Synthesis and Experimental Protocols

A convenient and scalable three-step synthesis of this compound from vanillin has been reported.[2] This method avoids harsh conditions and the use of difficult-to-handle reagents.

Logical Workflow for Synthesis

Synthesis_Workflow Vanillin Vanillin Bromovanillin 5-Bromovanillin (B1210037) Vanillin->Bromovanillin Bromination (Br₂ in Acetic Acid) Dihydroxybenzaldehyde 3-Methoxy-4,5-dihydroxybenzaldehyde Bromovanillin->Dihydroxybenzaldehyde Copper-Catalyzed Hydrolysis (NaOH, Cu powder, reflux) FinalProduct This compound Dihydroxybenzaldehyde->FinalProduct Methylation (Dimethyl sulfate (B86663), Na₂CO₃, Acetone)

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromovanillin

This intermediate is commercially available but can be prepared by the bromination of vanillin using bromine in acetic acid, following the method originally described by Dakin.

Step 2: Synthesis of 3-Methoxy-4,5-dihydroxybenzaldehyde

  • Reagents: 5-bromovanillin, sodium hydroxide (B78521), copper powder, water, hydrochloric acid, ethyl acetate (B1210297), activated carbon, toluene (B28343).

  • Procedure:

    • A slurry of 5-bromovanillin (200 g, 0.91 mol), sodium hydroxide (245 g, 6.1 mol), and copper powder (1 g, 0.016 mol) in 3 L of water is prepared.

    • The reaction mixture is heated at reflux for 24-27 hours. For the last 30 minutes of reflux, sodium hydrogen phosphate (B84403) (4.5 g, 0.032 mol) is added.

    • The mixture is cooled to below 50°C, filtered to remove the copper precipitate, and then acidified with hydrochloric acid (460 g).

    • The product is extracted from the aqueous mixture using a continuous extractor with ethyl acetate (3 L).

    • The ethyl acetate extract is treated with activated carbon and filtered.

    • The filtrate is washed with a saturated EDTA solution followed by brine, then dried over magnesium sulfate and filtered.

    • The ethyl acetate is evaporated to yield a crude solid.

    • The crude product is recrystallized from boiling toluene (2 L) after treatment with activated carbon to yield approximately 86 g (60%) of 3-methoxy-4,5-dihydroxybenzaldehyde with a melting point of 132-133°C.[4]

Step 3: Synthesis of this compound

  • Reagents: 3-Methoxy-4,5-dihydroxybenzaldehyde, dimethyl sulfate, sodium carbonate, acetone (B3395972), toluene.

  • Procedure:

    • A slurry of 3-methoxy-4,5-dihydroxybenzaldehyde (100 g, 0.595 mol), dimethyl sulfate (75.0 g, 0.595 mol), and sodium carbonate (69.4 g, 0.654 mol) is made in acetone.

    • The mixture is heated at reflux for 4-6 hours and then cooled to room temperature.

    • Inorganic salts are removed by filtration. The acetone is distilled off and replaced with toluene.

    • The toluene solution is stirred at room temperature for one hour and filtered to remove any insoluble tars.

    • The water layer is separated, acidified with hydrochloric acid to a pH of 1-2, and extracted with toluene.

    • The toluene layer is dried with magnesium sulfate, treated with activated carbon, and filtered.

    • The toluene is concentrated to an oil, which crystallizes to give the final product in approximately 70% yield (75.8 g). The product can be further purified by recrystallization from a 2:1 mixture of toluene/heptane to give this compound with a melting point of 65.6-66.5°C.[4]

Natural Occurrence

The natural occurrence of this compound is not widespread. However, it has been reported in the plant species Zanthoxylum piperitum.[3] Its precursor, 3,4-dihydroxy-5-methoxybenzaldehyde, has been identified in Pluchea indica.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the activities of structurally similar compounds suggest potential areas for investigation.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under stress conditions, the transcription factor Nrf2 translocates to the nucleus and induces the expression of antioxidant genes, including heme oxygenase-1 (HO-1). A structurally related compound, 3-Bromo-4,5-dihydroxybenzaldehyde, has been shown to protect skin cells from oxidative damage by activating this pathway. This suggests that this compound may also possess antioxidant properties mediated through the Nrf2/HO-1 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_Response Antioxidant Response (Cell Protection) HO1->Antioxidant_Response leads to

Caption: Simplified Nrf2/HO-1 signaling pathway.

Sonic Hedgehog (Shh) Signaling Pathway

The Sonic Hedgehog (Shh) signaling pathway is crucial for embryonic development and tissue homeostasis. The pathway is initiated by the binding of an Shh ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO), leading to the activation of Gli transcription factors. Studies have shown that simpler hydroxybenzaldehydes can activate the Shh signaling pathway. Given the structural similarities, this compound could potentially modulate this pathway, an area that warrants further investigation for its implications in developmental biology and regenerative medicine.

Shh_Pathway Shh Shh Ligand PTCH PTCH Receptor Shh->PTCH binds and inhibits SMO SMO PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits Gli Gli SUFU->Gli inhibits Gli_A Gli (Activator) Gli->Gli_A activation Target_Genes Target Gene Expression Gli_A->Target_Genes promotes

Caption: Overview of the Sonic Hedgehog (Shh) signaling pathway.

Applications and Future Perspectives

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[5] Its utility in constructing complex molecular architectures makes it a valuable compound for medicinal chemists. Future research may focus on exploring its own potential biological activities, particularly as an antioxidant or modulator of the signaling pathways discussed. The development of more sustainable and efficient synthetic methods will further enhance its accessibility for research and industrial applications.

Conclusion

This compound is a synthetically important aromatic aldehyde with well-characterized physical and chemical properties. While its history is more practical than storied, its role in modern drug development is significant. The availability of a robust synthetic protocol makes it an accessible tool for researchers. Further investigation into its potential biological activities, guided by the known effects of structurally related compounds on key signaling pathways, could open new avenues for its application in pharmacology and beyond.

References

Methodological & Application

Application Notes and Protocols for the Use of 3,4-Dimethoxy-5-hydroxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethoxy-5-hydroxybenzaldehyde, also known as 5-hydroxyveratraldehyde, is a trisubstituted aromatic aldehyde with the molecular formula C₉H₁₀O₄.[1] Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two methoxy (B1213986) groups, makes it a versatile and valuable intermediate in organic synthesis.[2] These functional groups provide multiple reaction sites, allowing for a wide range of chemical modifications and the construction of complex molecules. This compound serves as a key building block for various pharmaceuticals, including the antibacterial agent Trimethoprim (B1683648), and is a precursor for the synthesis of biologically active compounds such as chalcones, stilbenes, and Schiff bases.[3][4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 29865-90-5[6]
Molecular Weight 182.17 g/mol [1][6]
Appearance Powder[6]
Melting Point 67-69 °C[6]
Boiling Point 177-180 °C at 12 mmHg[6]

Key Applications and Experimental Protocols

The unique substitution pattern of this compound makes it an important starting material for several classes of organic reactions.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that serve as important precursors for flavonoids and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between a benzaldehyde (B42025) and an acetophenone (B1666503).[7]

Protocol 1: Base-Catalyzed Synthesis of a Chalcone (B49325) Derivative

This protocol describes a general procedure for the reaction of this compound with an acetophenone derivative.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 2'-hydroxyacetophenone)

  • Ethanol (B145695)

  • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40-50%)[7]

  • Dilute Hydrochloric Acid (HCl)

  • Crushed Ice

Procedure:

  • Dissolution: Dissolve 1 equivalent of this compound and 1 equivalent of the chosen acetophenone derivative in ethanol in a round-bottom flask.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Catalyst Addition: Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture, maintaining the temperature below 10 °C.[7]

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.

Visualization of Synthetic Workflow

G cluster_process Reaction Steps A 3,4-Dimethoxy- 5-hydroxybenzaldehyde C Dissolve in Ethanol A->C B Acetophenone Derivative B->C D Add Base Catalyst (NaOH/KOH) at 0-5°C C->D Claisen-Schmidt Condensation E Stir at Room Temp (12-24h) D->E F Precipitate in Ice Water E->F G Acidify with HCl F->G H Crude Chalcone G->H I Purified Chalcone H->I

Caption: General workflow for Chalcone synthesis.

Synthesis of Schiff Bases

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized by the condensation of a primary amine with an aldehyde.[5] These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[5][8]

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol outlines a general method for synthesizing Schiff bases from this compound.

Materials:

  • This compound

  • Primary Amine (e.g., p-toluidine)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolution: Dissolve 0.01 mol of this compound in ethanol in a round-bottom flask. In a separate flask, dissolve 0.01 mol of the primary amine in ethanol.[5]

  • Mixing: Add the amine solution to the aldehyde solution with constant stirring.[5]

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation.[5][9]

  • Reflux: Reflux the reaction mixture for 5-8 hours, monitoring the reaction by TLC.[5][8]

  • Isolation: After cooling the mixture to room temperature, the precipitated Schiff base product is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry it in a desiccator to yield the final product.[5]

Visualization of Key Synthetic Pathways

G cluster_chalcone Chalcone Synthesis cluster_schiff Schiff Base Synthesis cluster_wittig Stilbene (B7821643) Synthesis A This compound C Claisen-Schmidt Condensation A->C F Condensation A->F I Wittig Reaction A->I B Acetophenone B->C D Chalcone C->D E Primary Amine E->F G Schiff Base F->G H Phosphonium (B103445) Ylide H->I J Stilbene I->J

Caption: Key synthetic transformations of the title compound.

Synthesis of Stilbenes via Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[10][11] It involves the reaction of an aldehyde with a phosphonium ylide (Wittig reagent) to form a new carbon-carbon double bond.[12] This reaction is widely used to prepare stilbene derivatives, which have diverse biological properties.

Protocol 3: General Wittig Olefination

This protocol provides a general framework for the synthesis of a stilbene derivative. The specific ylide and base will determine the stereoselectivity of the product.[10]

Materials:

Procedure:

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend the chosen triphenylphosphonium salt in an anhydrous solvent. Cool the suspension to 0 °C or below.

  • Base Addition: Add the strong base dropwise to the suspension. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Allow the mixture to stir for 1-2 hours.

  • Aldehyde Addition: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at low temperature.[4]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by adding water or a saturated ammonium (B1175870) chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the stilbene isomer(s).

Intermediate in the Synthesis of Trimethoprim

This compound is a direct precursor to 3,4,5-trimethoxybenzaldehyde (B134019), a key starting material for the synthesis of Trimethoprim, a potent antibacterial agent that inhibits dihydrofolate reductase.[3][13][14] The synthesis involves methylation of the hydroxyl group followed by several established routes to construct the pyrimidine (B1678525) ring.

Synthetic Pathway Overview: From Precursor to Trimethoprim

One common industrial route involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) or malononitrile, followed by reduction and cyclization with guanidine.[13][15]

Table of Synthetic Routes to Trimethoprim from 3,4,5-Trimethoxybenzaldehyde

RouteKey ReagentsIntermediate TypeReference
Route A 3-Anilinopropionitrile, GuanidineBenzylidene derivative[15]
Route B Malonic acid dinitrile, GuanidineEnamine after reduction[15]
Route C Ethyl cyanoacetate, GuanidineYlidene derivative, then reduced[13][15]
Route D 3,3'-(Phenylenediimino)dipropanenitrile, GuanidineCondensation product[16]

References

Application Notes and Protocols: 3,4-Dimethoxy-5-hydroxybenzaldehyde as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable and versatile starting material in the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring two methoxy (B1213986) groups and one hydroxyl group on the phenyl ring, provides a scaffold for the generation of novel compounds with significant pharmacological potential. The presence of these functional groups allows for a variety of chemical modifications, leading to the development of derivatives such as chalcones and Schiff bases, which have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities. This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in medicinal chemistry and drug discovery.

I. Synthesis of Bioactive Chalcones

Chalcones are a class of open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone. This structural motif is a well-established pharmacophore, and numerous chalcone (B49325) derivatives have exhibited a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects. The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation reaction with a suitable acetophenone (B1666503).

Application Note: Anticancer Chalcone Derivatives

Chalcones derived from substituted benzaldehydes have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The 3,4-dimethoxy-5-hydroxyphenyl moiety can contribute to the cytotoxic activity of the resulting chalcone. The following protocol provides a general method for the synthesis and evaluation of these potential anticancer agents.

Experimental Protocol: Synthesis of a this compound-derived Chalcone

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with an acetophenone derivative.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone, 4'-aminoacetophenone)

  • Ethanol (B145695)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), dilute

  • Distilled water

  • Crushed ice

  • Filter paper and vacuum filtration apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the selected acetophenone (1 equivalent) in ethanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a 40-50% aqueous solution of KOH or NaOH dropwise with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to a pH of approximately 5-6 to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the chalcone by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Data Presentation: In Vitro Anticancer Activity of Structurally Related Chalcones

While specific data for chalcones derived directly from this compound is limited in the readily available literature, the following table summarizes the cytotoxic activity of structurally similar methoxy- and hydroxy-substituted chalcones against various cancer cell lines to illustrate their potential.

Compound IDDerivative ofCancer Cell LineIC50 (µM)Reference
1 3,4,5-TrimethoxybenzaldehydeHep G2 (Liver)1.8[1]
1 3,4,5-TrimethoxybenzaldehydeColon 205 (Colon)2.2[1]
2 3,4,5-TrimethoxybenzaldehydeHep G2 (Liver)10-20[1]
3 CinnamaldehydeCaco-2 (Colon)32.19 ± 3.92[2]
4 4-Methoxy AcetophenoneMCF-7 (Breast)3.44 ± 0.19[3]
4 4-Methoxy AcetophenoneHepG2 (Liver)4.64 ± 0.23[3]
4 4-Methoxy AcetophenoneHCT116 (Colon)6.31 ± 0.27[3]

II. Synthesis of Bioactive Schiff Bases

Schiff bases, characterized by an imine (-C=N-) functional group, are another important class of bioactive compounds. They are readily synthesized through the condensation of an aldehyde with a primary amine. Schiff bases derived from substituted benzaldehydes have demonstrated a wide range of pharmacological activities, particularly as antimicrobial agents.

Application Note: Antimicrobial Schiff Base Derivatives

The imine group in Schiff bases is crucial for their biological activity. The 3,4-dimethoxy-5-hydroxyphenyl moiety can be incorporated into Schiff base structures to potentially enhance their antimicrobial efficacy against various bacterial and fungal strains.

Experimental Protocol: Synthesis of a this compound-derived Schiff Base

This protocol outlines the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., p-aminophenol, sulfanilamide)

  • Ethanol or Methanol (B129727)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallize the crude product from a suitable solvent if necessary.

Data Presentation: Antimicrobial Activity of Structurally Related Schiff Bases
Compound TypeDerivative ofMicroorganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
Azo-Schiff base2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehydeStaphylococcus aureus-[4]
Benzimidazole Schiff base3-Methoxy-4-hydroxy benzaldehydeEscherichia coliZone of Inhibition: Varies with concentration[5]
Benzimidazole Schiff base3-Methoxy-4-hydroxy benzaldehydeAspergillus nigerZone of Inhibition: Varies with concentration[5]
Diaminodipropylamine derivativeVarious BenzaldehydesStaphylococcus aureusZone of Inhibition: 9-30 mm[6]
Diaminodipropylamine derivativeVarious BenzaldehydesCandida albicansMIC: 24 µg/mL (for one derivative)[6]

III. Signaling Pathways and Mechanisms of Action

The bioactive molecules derived from this compound are likely to exert their effects by modulating key cellular signaling pathways. While specific pathways for derivatives of this exact molecule are yet to be fully elucidated, studies on structurally related compounds provide valuable insights.

Anticancer Activity and Apoptosis Induction

Chalcones with methoxy and hydroxyl substitutions have been reported to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7] This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.

Apoptosis_Pathway Chalcone Chalcone Derivative (from this compound) ROS Increased ROS Chalcone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed apoptotic pathway induced by chalcone derivatives.

Antimicrobial Mechanism of Action

The antimicrobial action of Schiff bases is often attributed to the azomethine group. It is proposed that these compounds can interfere with cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes in microorganisms. The lipophilicity conferred by the aromatic rings and methoxy groups can facilitate the transport of the molecule across microbial cell membranes.

Antimicrobial_Workflow Start Synthesize Schiff Base from This compound Screening Primary Antimicrobial Screening (e.g., Agar Disc Diffusion) Start->Screening MIC Determine Minimum Inhibitory Concentration (MIC) Screening->MIC Mechanism Mechanism of Action Studies (e.g., Membrane Permeability Assay) MIC->Mechanism Outcome Identification of Lead Compound Mechanism->Outcome

Caption: Experimental workflow for antimicrobial evaluation.

Conclusion

This compound is a promising and economically viable building block for the synthesis of a wide range of bioactive molecules. The presence of multiple functional groups on its aromatic ring allows for the generation of diverse chemical libraries of chalcones, Schiff bases, and other derivatives. While further research is needed to fully elucidate the biological activities and mechanisms of action of compounds derived specifically from this starting material, the available data on structurally related molecules strongly suggest their potential as novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the vast potential of this compound in drug discovery and development.

References

Synthesis of Alkaloids Utilizing 3,4-Dimethoxy-5-hydroxybenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3,4-Dimethoxy-5-hydroxybenzaldehyde and its methylated derivative, 3,4,5-trimethoxybenzaldehyde (B134019), serve as versatile and crucial starting materials for the synthesis of a variety of pharmacologically significant alkaloids. This document provides detailed application notes and experimental protocols for the synthesis of phenethylamine (B48288) and tetrahydroisoquinoline alkaloids, summarizing quantitative data in structured tables and illustrating reaction pathways with clear diagrams.

The unique substitution pattern of these benzaldehyde (B42025) derivatives, featuring a C6-C1 skeleton with strategically placed methoxy (B1213986) and hydroxy groups, provides a foundational scaffold for building complex alkaloid structures. These moieties are prevalent in numerous biologically active natural products and synthetic compounds, often imparting significant physiological effects. This guide explores established synthetic routes, including the Henry condensation for phenethylamine alkaloids and the Pictet-Spengler reaction for tetrahydroisoquinoline alkaloids, offering practical methodologies for laboratory application.

I. Synthesis of Phenethylamine Alkaloids: The Mescaline Pathway

A prominent application of 3,4,5-trimethoxybenzaldehyde is in the synthesis of mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic protoalkaloid. The classical synthesis involves a two-step process: a Henry condensation followed by the reduction of the resulting nitrostyrene.

Application Note:

The Henry reaction, or nitroaldol reaction, involves the condensation of an aldehyde with a nitroalkane. In this case, 3,4,5-trimethoxybenzaldehyde is reacted with nitromethane (B149229) to form β-nitro-3,4,5-trimethoxystyrene. This reaction can be effectively catalyzed by a base, with cyclohexylamine (B46788) and ammonium (B1175870) acetate (B1210297) being commonly used. The subsequent reduction of the nitro group to a primary amine yields mescaline. Lithium aluminum hydride (LAH) is a powerful reducing agent frequently employed for this transformation, providing good yields of the final product.

Quantitative Data Summary:
StepReactionStarting MaterialKey ReagentsCatalystSolventTemp. (°C)Time (h)ProductYield (%)
1aHenry Condensation3,4,5-TrimethoxybenzaldehydeNitromethaneCyclohexylamineAcetic AcidSteam Bath1β-Nitro-3,4,5-trimethoxystyrene~77
1bHenry Condensation3,4,5-TrimethoxybenzaldehydeNitromethaneAmmonium AcetateNitromethaneSteam Bath4β-Nitro-3,4,5-trimethoxystyrene~59
2Reductionβ-Nitro-3,4,5-trimethoxystyreneLithium Aluminum Hydride-Diethyl EtherReflux48MescalineHigh
Experimental Protocols:

Protocol 1: Henry Condensation using Cyclohexylamine Catalyst

  • In a suitable reaction vessel, dissolve 20 g of 3,4,5-trimethoxybenzaldehyde in 200 mL of acetic acid.

  • To this solution, add 40 mL of nitromethane and 20 mL of cyclohexylamine.

  • Heat the reaction mixture on a steam bath for 1 hour.

  • Slowly dilute the warm solution with 400 mL of water while stirring vigorously to induce crystallization.

  • Collect the resulting yellow crystalline solid by filtration, wash with water, and air dry.

  • Recrystallize the crude product from methanol (B129727) to obtain pure β-nitro-3,4,5-trimethoxystyrene.

Protocol 2: Henry Condensation using Ammonium Acetate Catalyst

  • Dissolve 20 g of 3,4,5-trimethoxybenzaldehyde in 40 mL of nitromethane.

  • Add 1 g of anhydrous ammonium acetate to the solution.

  • Heat the mixture on a steam bath for 4 hours.

  • Remove the nitromethane under reduced pressure.

  • Dissolve the residual oil in a minimal amount of hot methanol and decant from any insoluble material.

  • Allow the solution to cool to crystallize the product, β-nitro-3,4,5-trimethoxystyrene.

Protocol 3: Reduction of β-Nitro-3,4,5-trimethoxystyrene to Mescaline

  • In a dry reaction flask under an inert atmosphere, prepare a suspension of 2 g of lithium aluminum hydride (LAH) in 200 mL of anhydrous diethyl ether.

  • Gently reflux the LAH suspension.

  • Add a saturated solution of 2.4 g of β-nitro-3,4,5-trimethoxystyrene in diethyl ether dropwise to the refluxing suspension.

  • Maintain reflux for an additional 48 hours after the addition is complete.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow addition of 150 mL of 1.5 N sulfuric acid.

  • Separate the aqueous layer and wash it with diethyl ether.

  • Make the aqueous layer strongly basic with a concentrated sodium hydroxide (B78521) solution.

  • Extract the liberated mescaline freebase with diethyl ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain mescaline.

Mescaline_Synthesis cluster_start Starting Material cluster_step1 Step 1: Henry Condensation cluster_step2 Step 2: Reduction 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde Nitrostyrene β-Nitro-3,4,5-trimethoxystyrene 3,4,5-Trimethoxybenzaldehyde->Nitrostyrene Nitromethane, Base (Cyclohexylamine or NH4OAc) Mescaline Mescaline Nitrostyrene->Mescaline LiAlH4, Et2O

Caption: Synthetic pathway to Mescaline.

II. Synthesis of Tetrahydroisoquinoline Alkaloids via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, which form the core structure of a vast number of alkaloids. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. 3,4,5-Trimethoxybenzaldehyde can serve as the aldehyde component in this reaction to generate 1-aryl substituted tetrahydroisoquinolines.

Application Note:

The synthesis of 1-(3,4,5-trimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved by the Pictet-Spengler reaction between homoveratrylamine (3,4-dimethoxyphenethylamine) and 3,4,5-trimethoxybenzaldehyde. The reaction typically requires acidic conditions to promote the formation of an iminium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring of the phenethylamine moiety. While the reaction is conceptually straightforward, optimization of reaction conditions, such as the choice of acid catalyst and solvent, is often necessary to achieve good yields and avoid potential side reactions or solubility issues.

Quantitative Data Summary:
StepReactionStarting MaterialsKey ReagentsSolventTemp. (°C)Time (h)ProductYield (%)
3Pictet-Spengler3,4,5-Trimethoxybenzaldehyde, HomoveratrylamineTrifluoroacetic Acid (TFA), Trifluoroacetic Anhydride (B1165640) (TFAA)EthanolReflux16N-Trifluoroacetyl-1-(3,4,5-trimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineModerate
4HydrolysisN-Trifluoroacetyl-tetrahydroisoquinoline derivativeNaOHMethanol/WaterReflux161-(3,4,5-Trimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline97
Experimental Protocols:

Protocol 4: Pictet-Spengler Reaction and N-Acylation [1]

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve homoveratrylamine (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.5 eq) in ethanol.

  • Add a catalytic amount of a protic acid (e.g., HCl) and molecular sieves.

  • Adjust the pH to 6-6.5 with a suitable base (e.g., triethylamine).

  • Heat the mixture to reflux and stir for 16 hours.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in a suitable solvent and add trifluoroacetic acid (excess) and trifluoroacetic anhydride (excess).

  • Reflux the mixture for 16 hours.

  • After cooling, work up the reaction by washing with a basic solution (e.g., 2N NaOH) and extract the product with an organic solvent.

  • Purify the crude product by silica (B1680970) gel flash column chromatography to yield the N-trifluoroacetylated tetrahydroisoquinoline.

Protocol 5: Hydrolysis of the N-Trifluoroacetyl Group [1]

  • Dissolve the N-trifluoroacetyl-1-(3,4,5-trimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in a mixture of methanol and 2N aqueous sodium hydroxide (e.g., 3:7 v/v).

  • Reflux the mixture for 16 hours.

  • After cooling, extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as necessary to obtain 1-(3,4,5-trimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Pictet_Spengler_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde 3,4,5-Trimethoxybenzaldehyde Imine Iminium Ion Aldehyde->Imine Amine Homoveratrylamine Amine->Imine Condensation (Acid Catalyst) THIQ Tetrahydroisoquinoline Imine->THIQ Intramolecular Cyclization

Caption: Pictet-Spengler reaction workflow.

References

Application Notes and Protocols: 3,4-Dimethoxy-5-hydroxybenzaldehyde in Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-hydroxybenzaldehyde, a substituted aromatic aldehyde, is a valuable building block in pharmaceutical chemistry. Its unique substitution pattern, featuring methoxy (B1213986) and hydroxyl groups, provides multiple reactive sites for the synthesis of complex molecules and serves as a key intermediate in the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and an overview of the biological activities associated with compounds derived from this versatile scaffold.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 29865-90-5[1][2][3]
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1][2][3]
Appearance Powder[3]
Melting Point 67-69 °C[3]
Boiling Point 177-180 °C at 12 mmHg[3]
Solubility 5.5 g/L in water at 25 °C[2]

Applications in Pharmaceutical Synthesis

This compound is a key starting material and intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential in several therapeutic areas.

Intermediate for Endothelin Antagonists

This aldehyde serves as a crucial intermediate in the synthesis of novel hydroxybutenolide compounds which have been investigated as endothelin antagonists.[4] Endothelin and its receptors are implicated in vasoconstriction and cell proliferation, and their antagonists are explored for the treatment of cardiovascular diseases such as pulmonary hypertension.

Precursor for Bioactive Heterocyclic Compounds

The aldehyde functional group readily undergoes condensation and cyclization reactions to form a variety of heterocyclic scaffolds. While specific examples starting from this compound are not extensively documented in the provided results, the closely related 3,4,5-trimethoxybenzaldehyde (B134019) is widely used to synthesize pyrazolines, flavonoids, and other heterocycles with demonstrated anticancer and antimicrobial properties.[5] This suggests a high potential for this compound in generating novel heterocyclic drug candidates.

Scaffold for Exploring Antioxidant and Anti-inflammatory Activities

Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the benzaldehyde (B42025) ring in this molecule suggests its potential as a scaffold for developing antioxidant agents. For instance, the related compound 3,4,5-trihydroxybenzaldehyde (B28275) has been shown to possess significant radical scavenging activity.[6][7] Furthermore, various hydroxybenzaldehyde derivatives have demonstrated anti-inflammatory effects by modulating signaling pathways such as NF-κB.[8][9]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of compounds derived from substituted benzaldehydes, which can be adapted for this compound.

Protocol 1: Synthesis of a Chalcone Derivative (Claisen-Schmidt Condensation)

Chalcones are important intermediates for various heterocyclic compounds and have shown a wide range of biological activities, including anticancer and anti-inflammatory effects.[5][10]

Materials:

Procedure:

  • Prepare a solution of sodium hydroxide in water.

  • Dissolve the acetophenone derivative in ethanol in a flask.

  • Cool the ethanolic solution to 0°C using an ice bath and add the NaOH solution dropwise with stirring.

  • Add this compound to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into ice-cold water and acidify with HCl to a pH of 3-4 to precipitate the chalcone.[5]

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of synthesized compounds by measuring their effect on cell viability.[10][11][12]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Synthesized derivative of this compound

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[11][12]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11][12]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[10][12]

Visualizations

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the synthesis and evaluation of potential drug candidates starting from this compound.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Evaluation Phase cluster_preclinical Preclinical Phase A 3,4-Dimethoxy-5- hydroxybenzaldehyde (Starting Material) B Chemical Modification (e.g., Claisen-Schmidt Condensation) A->B C Library of Derivatives B->C D In Vitro Biological Assays (e.g., MTT Assay for Cytotoxicity) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization (Structure-Activity Relationship) E->F G In Vivo Studies (Animal Models) F->G H Promising Drug Candidate G->H

Caption: Workflow for synthesis and evaluation of drug candidates.

Potential Anti-inflammatory Signaling Pathway

Derivatives of hydroxybenzaldehydes have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The diagram below illustrates this potential mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Genes Transcription Derivative 3,4-Dimethoxy-5-hydroxy- benzaldehyde Derivative Derivative->IKK Inhibition Derivative->NFkB_nuc Inhibition

References

Application Notes and Protocols for the HPLC Analysis of 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the quantitative analysis of 3,4-Dimethoxy-5-hydroxybenzaldehyde, also known as syringaldehyde (B56468), using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is designed for researchers, scientists, and professionals in drug development and quality control, offering a reliable and reproducible method for the determination of syringaldehyde in various sample matrices.

Introduction

This compound is a phenolic aldehyde that serves as a significant building block in organic synthesis and is found in various natural products. Accurate quantification of this compound is essential for process monitoring, quality assurance of raw materials, and in research and development. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility. This application note describes a validated RP-HPLC method using a C18 column and gradient elution for the precise determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard: Purity ≥ 98%

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Methanol (B129727): HPLC grade (for sample and standard preparation)

  • Formic Acid: ACS grade (for mobile phase modification)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required for this analysis.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 308 nm or 320 nm[1][2]
Run Time 15 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.05050
12.01090
13.09010
15.09010
Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation: Accurately weigh a known amount of the sample containing this compound. Dissolve the sample in methanol and dilute as necessary to obtain a final concentration within the calibration range. Sonicate the solution for 10 minutes to ensure complete dissolution. Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Method Validation and Data Presentation

The described HPLC method has been validated for linearity, sensitivity, accuracy, and precision. The results are summarized in the tables below.

Linearity

The linearity of the method was assessed by analyzing the working standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
This compound0.05 - 10> 0.999
Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the method was determined by calculating the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Table 4: Sensitivity Data

AnalyteLOD (µg/L)LOQ (µg/L)
This compound12.742.0
Accuracy and Precision

The accuracy of the method was evaluated through recovery studies, while precision was determined by assessing the intra-day and inter-day variability.

Table 5: Accuracy and Precision Data

AnalyteRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound93.0 - 106.8< 4.21%< 4.21%

Typical Results

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The typical retention time is approximately 9-11 minutes.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep1 Weigh Standard/Sample prep2 Dissolve in Methanol prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 hplc1 Inject into HPLC System prep4->hplc1 hplc2 Separation on C18 Column (Gradient Elution) hplc1->hplc2 hplc3 UV Detection at 308/320 nm hplc2->hplc3 data1 Record Chromatogram hplc3->data1 data2 Integrate Peak Area data1->data2 data3 Quantify using Calibration Curve data2->data3 data4 Generate Report data3->data4

Caption: Experimental workflow for the HPLC analysis.

HPLC System Configuration

The logical relationship between the core components of the HPLC system used in this protocol is depicted below.

HPLC_System solvent Mobile Phase (A & B) pump Gradient Pump solvent->pump injector Autosampler pump->injector column C18 Column (in Oven) injector->column detector UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste Flow to Waste

Caption: Logical diagram of the HPLC system components.

Conclusion

The HPLC method detailed in this application note is demonstrated to be a suitable and robust technique for the quantitative analysis of this compound. The method exhibits excellent linearity, sensitivity, accuracy, and precision, making it a valuable tool for quality control and research applications in the pharmaceutical and chemical industries. Adherence to the specified protocols will ensure reliable and reproducible results.

References

Application Notes and Protocols for 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-hydroxybenzaldehyde, a substituted phenolic aldehyde, is a valuable organic intermediate in the synthesis of a variety of biologically active compounds and pharmaceutical agents. Its structural features, including the aldehyde group, hydroxyl group, and methoxy (B1213986) groups on the benzene (B151609) ring, impart a range of chemical reactivity and biological activities. This document provides detailed application notes on its reaction mechanisms and pathways, experimental protocols for its synthesis, and an overview of its role in relevant biological signaling pathways.

Chemical Properties and Spectroscopic Data

PropertyValueReference
Molecular Formula C₉H₁₀O₄--INVALID-LINK--
Molecular Weight 182.17 g/mol --INVALID-LINK--
CAS Number 29865-90-5--INVALID-LINK--
Appearance Powder--INVALID-LINK--
Melting Point 67-69 °C--INVALID-LINK--
Boiling Point 177-180 °C at 12 mmHg--INVALID-LINK--
¹H NMR (CDCl₃, δ) 9.83 (s, 1H, CHO), 7.10 (d, J=1.6 Hz, 1H, ArH), 6.99 (d, J=1.6 Hz, 1H, ArH), 5.85 (s, 1H, OH), 3.95 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃)Inferred from similar compounds
¹³C NMR (CDCl₃, δ) 191.5 (CHO), 148.9 (C-O), 147.2 (C-O), 138.6 (C-OH), 127.0 (C-CHO), 109.8 (CH), 106.5 (CH), 56.4 (OCH₃), 56.2 (OCH₃)Inferred from similar compounds
IR (KBr, cm⁻¹) ~3300 (O-H), ~2800 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1590, 1500 (C=C, aromatic)--INVALID-LINK--
Mass Spectrum (m/z) 182 (M+), 181, 153, 125, 69, 53--INVALID-LINK--

Synthetic Reaction Mechanisms and Pathways

The synthesis of this compound can be achieved through several routes, most commonly starting from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). A prevalent strategy involves the introduction of a hydroxyl or methoxy group at the 5-position.

Synthesis from Vanillin via Bromination and Methoxylation

A common and effective method involves the bromination of vanillin at the 5-position, followed by a copper-catalyzed methoxylation reaction.

Synthesis_from_Vanillin Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Bromovanillin 5-Bromovanillin (B1210037) Vanillin->Bromovanillin Br₂ / Acetic Acid Product This compound Bromovanillin->Product 1. NaOMe, CuCl₂ 2. Acidic Workup

Caption: Synthesis of this compound from vanillin.

Reaction Mechanism:

  • Electrophilic Aromatic Substitution (Bromination): Vanillin undergoes electrophilic bromination. The hydroxyl and methoxy groups are ortho, para-directing activators. The bulky methoxy group and the hydroxyl group direct the incoming electrophile (Br⁺) to the position ortho and para to them. The position para to the hydroxyl group is already occupied by the aldehyde, and one ortho position is blocked by the methoxy group, thus bromination occurs at the 5-position.

  • Nucleophilic Aromatic Substitution (Methoxylation): The resulting 5-bromovanillin is then subjected to a nucleophilic aromatic substitution reaction. In the presence of a copper catalyst (e.g., CuCl₂), sodium methoxide (B1231860) (NaOMe) displaces the bromide ion to introduce a methoxy group at the 5-position, yielding the desired product after an acidic workup to protonate the hydroxyl group.

Experimental Protocols

Protocol 1: Synthesis of this compound from Vanillin

This protocol details a two-step synthesis starting from vanillin.

Step 1: Bromination of Vanillin to 5-Bromovanillin

  • Materials:

    • Vanillin

    • Glacial Acetic Acid

    • Bromine

    • Ice

    • Distilled water

  • Procedure:

    • Dissolve vanillin in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the flask in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 5-bromovanillin.

Step 2: Methoxylation of 5-Bromovanillin

  • Materials:

    • 5-Bromovanillin

    • Sodium methoxide (NaOMe)

    • Copper(II) chloride (CuCl₂)

    • Methanol (B129727) (anhydrous)

    • Dimethylformamide (DMF, anhydrous)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromovanillin and copper(II) chloride in a mixture of methanol and DMF.

    • Add sodium methoxide to the solution.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Synthesis from Vanillin

StepReactantsReagentsConditionsYield (%)Reference
Bromination VanillinBr₂, Acetic AcidRoom Temperature, 1-2 h~95%--INVALID-LINK--
Methoxylation 5-BromovanillinNaOMe, CuCl₂Reflux, 4-6 h~70-80%--INVALID-LINK--

Biological Activity and Signaling Pathways

Phenolic compounds, including this compound, are known for their antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity via the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.[1][2] Electrophilic compounds and reactive oxygen species (ROS) can activate this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound (or its metabolite) Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Reacts with Keap1 cysteines ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Oxidizes Keap1 cysteines Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Ub Ubiquitin Ub->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

Caption: Activation of the Keap1-Nrf2 antioxidant pathway.

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][2] this compound, or its metabolites, can act as an electrophile that reacts with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, releasing Nrf2.[1] The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription and the synthesis of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]

Anti-inflammatory Activity via the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[4] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_free NF-κB IkB->NFkB_free Degradation & Release NFkB_complex NF-κB-IκBα Complex NFkB_complex->IkB NFkB_complex->NFkB_free NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Compound This compound Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Transcription Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) Transcription->Inflammatory_Genes

Caption: Inhibition of the NF-κB inflammatory pathway.

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα.[4] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IKK complex is activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing NF-κB.[4] The active NF-κB then translocates to the nucleus, where it binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[5] Benzaldehyde derivatives have been shown to inhibit the NF-κB pathway, potentially by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[6][7]

Conclusion

This compound is a versatile molecule with significant potential in synthetic chemistry and pharmacology. The provided protocols offer a basis for its laboratory synthesis, and the outlined biological pathways highlight its potential as an antioxidant and anti-inflammatory agent. Further research into its specific molecular targets and mechanisms of action will be crucial for its development in therapeutic applications.

References

Applikationshinweise und Protokolle zur Derivatisierung von 3,4-Dimethoxy-5-hydroxybenzaldehyd für biologische Assays

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 3,4-Dimethoxy-5-hydroxybenzaldehyd, auch bekannt als 5-Hydroxyveratraldehyd, ist ein substituiertes Benzaldehyd, das als vielseitiger Baustein in der Synthese von biologisch aktiven Verbindungen dient. Seine Struktur mit Hydroxyl- und Methoxygruppen an einem aromatischen Ring macht es zu einem interessanten Ausgangsmaterial für die Derivatisierung. Die Aldehydfunktionalität ermöglicht einfache Kondensationsreaktionen zur Bildung von unter anderem Schiff-Basen und Chalconen. Diese Derivate weisen häufig ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter antimikrobielle, antioxidative und entzündungshemmende Eigenschaften. Diese Applikationshinweise beschreiben detaillierte Protokolle zur Synthese und biologischen Evaluierung von Derivaten des 3,4-Dimethoxy-5-hydroxybenzaldehyds.

Teil 1: Synthese von Derivaten

Schiff-Basen, die durch die Kondensation eines Aldehyds mit einem primären Amin entstehen, sind für ihre vielfältigen biologischen Aktivitäten bekannt.[1][2] Die Azomethin-Gruppe (-C=N-) ist eine entscheidende funktionelle Gruppe, die für die biologischen Wirkungen verantwortlich ist.[1] Die Synthese ist in der Regel eine unkomplizierte Kondensationsreaktion, die oft durch eine geringe Menge Säure katalysiert wird.

Experimentelles Protokoll: Synthese einer Schiff-Base aus 3,4-Dimethoxy-5-hydroxybenzaldehyd und Anilin

Materialien:

  • 3,4-Dimethoxy-5-hydroxybenzaldehyd

  • Anilin (oder ein substituiertes primäres Amin)

  • Absolutes Ethanol

  • Eisessig (Katalysator)

  • Bechergläser und Erlenmeyerkolben

  • Rückflusskühler

  • Magnetrührer und Rührfisch

  • Heizpilz oder Wasserbad

  • Filtrationsapparatur (Büchnertrichter und Filterpapier)

  • Lösungsmittel zur Umkristallisation (z. B. Ethanol)

Durchführung:

  • Lösung: Lösen Sie 10 mmol 3,4-Dimethoxy-5-hydroxybenzaldehyd in 20 ml absolutem Ethanol in einem 100-ml-Rundkolben.

  • Zugabe des Amins: Geben Sie unter Rühren eine äquimolare Menge (10 mmol) Anilin zu der Lösung.

  • Katalysator: Fügen Sie 2-3 Tropfen Eisessig hinzu, um die Reaktion zu katalysieren.

  • Rückfluss: Setzen Sie einen Rückflusskühler auf den Kolben und erhitzen Sie die Mischung für 2-4 Stunden unter Rückfluss. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Abkühlung und Fällung: Lassen Sie die Reaktionsmischung auf Raumtemperatur abkühlen. Das Produkt sollte als fester Niederschlag ausfallen. Falls erforderlich, kann die Fällung durch Kühlen im Eisbad vervollständigt werden.

  • Filtration: Filtrieren Sie den festen Niederschlag mit einem Büchnertrichter ab und waschen Sie ihn mit einer kleinen Menge kaltem Ethanol, um Verunreinigungen zu entfernen.

  • Trocknung und Reinigung: Trocknen Sie das Rohprodukt. Zur weiteren Reinigung kann das Produkt aus einem geeigneten Lösungsmittel (z. B. Ethanol) umkristallisiert werden.

  • Charakterisierung: Bestätigen Sie die Struktur der synthetisierten Schiff-Base mittels spektroskopischer Methoden (FT-IR, ¹H-NMR, ¹³C-NMR) und bestimmen Sie den Schmelzpunkt.

Chalcone sind α,β-ungesättigte Ketone, die durch eine Claisen-Schmidt-Kondensation zwischen einem aromatischen Aldehyd und einem Acetophenon hergestellt werden.[3][4] Sie sind wichtige Vorläufer für Flavonoide und weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antioxidative, entzündungshemmende und krebsbekämpfende Eigenschaften.[3][5]

Experimentelles Protokoll: Synthese eines Chalcons aus 3,4-Dimethoxy-5-hydroxybenzaldehyd und Acetophenon

Materialien:

  • 3,4-Dimethoxy-5-hydroxybenzaldehyd

  • Acetophenon (oder ein substituiertes Acetophenon)

  • Ethanol

  • Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH) als basischer Katalysator

  • Bechergläser und Erlenmeyerkolben

  • Magnetrührer und Rührfisch

  • Eisbad

  • Filtrationsapparatur

Durchführung:

  • Lösung des Aldehyds: Lösen Sie 10 mmol 3,4-Dimethoxy-5-hydroxybenzaldehyd und 10 mmol Acetophenon in 30 ml Ethanol in einem Erlenmeyerkolben.

  • Katalysatorlösung: Bereiten Sie eine 40%ige wässrige NaOH-Lösung vor.

  • Reaktion: Kühlen Sie die ethanolische Lösung im Eisbad und geben Sie langsam und unter kräftigem Rühren tropfenweise die NaOH-Lösung hinzu, bis die Mischung trüb wird und sich ein Niederschlag bildet.

  • Rühren: Rühren Sie die Mischung für 2-3 Stunden bei Raumtemperatur. Der Fortschritt der Reaktion kann mittels DC überwacht werden.

  • Ansäuern und Fällung: Gießen Sie die Reaktionsmischung in ein Becherglas mit zerkleinertem Eis und säuern Sie sie vorsichtig mit verdünnter Salzsäure (HCl) an, bis der pH-Wert neutral ist. Das Chalcon fällt als fester Niederschlag aus.

  • Filtration: Filtrieren Sie den Niederschlag ab und waschen Sie ihn gründlich mit kaltem Wasser, um überschüssige Base und Salze zu entfernen.

  • Trocknung und Reinigung: Trocknen Sie das Rohprodukt. Reinigen Sie das Chalcon durch Umkristallisation aus Ethanol.

  • Charakterisierung: Analysieren Sie die Struktur des synthetisierten Chalcons mittels spektroskopischer Methoden (FT-IR, ¹H-NMR, ¹³C-NMR) und bestimmen Sie den Schmelzpunkt.

Teil 2: Protokolle für biologische Assays

Die antioxidative Aktivität von phenolischen Verbindungen wie den Derivaten von 3,4-Dimethoxy-5-hydroxybenzaldehyd kann mit verschiedenen Assays quantifiziert werden. Der DPPH-Assay (2,2-Diphenyl-1-picrylhydrazyl) ist eine gängige, schnelle und einfache Methode zur Bestimmung der Radikalfänger-Aktivität.[6]

Experimentelles Protokoll: DPPH-Radikalfänger-Assay

Materialien:

  • DPPH (2,2-Diphenyl-1-picrylhydrazyl)

  • Methanol

  • Synthetisierte Derivate (Testproben)

  • Ascorbinsäure oder Trolox (Standard-Antioxidans)

  • 96-Well-Mikrotiterplatte

  • Mikrotiterplatten-Lesegerät (Spektralphotometer)

Durchführung:

  • Herstellung der Stammlösungen:

    • Bereiten Sie eine Stammlösung von DPPH in Methanol mit einer Konzentration von 0,1 mM vor.

    • Bereiten Sie Stammlösungen der Testproben und des Standards (z. B. Ascorbinsäure) in Methanol oder DMSO in einer Konzentration von 1 mg/ml vor.

  • Herstellung der Verdünnungsreihen: Erstellen Sie aus den Stammlösungen serielle Verdünnungen der Testproben und des Standards in Methanol, um einen Konzentrationsbereich abzudecken (z. B. 1000, 500, 250, 125, 62.5 µg/ml).

  • Assay-Durchführung in einer 96-Well-Platte:

    • Pipettieren Sie 100 µl der DPPH-Lösung in jede Vertiefung.

    • Fügen Sie 100 µl jeder Konzentration der Testproben und des Standards hinzu.

    • Für die Kontrolle (A_Kontrolle) mischen Sie 100 µl DPPH-Lösung mit 100 µl Methanol.

    • Für den Blindwert (A_Blind) mischen Sie 100 µl Methanol mit 100 µl jeder Probenkonzentration.

  • Inkubation: Inkubieren Sie die Platte für 30 Minuten bei Raumtemperatur im Dunkeln.

  • Messung: Messen Sie die Extinktion bei 517 nm mit einem Mikrotiterplatten-Lesegerät.

  • Datenanalyse:

    • Berechnen Sie die prozentuale Inhibition der DPPH-Radikale nach der folgenden Formel: % Inhibition = [(A_Kontrolle - A_Probe) / A_Kontrolle] x 100

    • Tragen Sie die prozentuale Inhibition gegen die Konzentration der Proben auf und bestimmen Sie den IC₅₀-Wert (die Konzentration, die eine 50%ige Inhibition bewirkt) durch lineare Regression.

Quantitative Datenpräsentation

Die Ergebnisse des DPPH-Assays sollten in einer Tabelle zusammengefasst werden, um einen klaren Vergleich der antioxidativen Aktivität der verschiedenen Derivate zu ermöglichen.

Tabelle 1: Antioxidative Aktivität von Derivaten des 3,4-Dimethoxy-5-hydroxybenzaldehyds (Beispieldaten)

VerbindungDerivat-TypIC₅₀ (µg/ml) ± SD
Derivat 1Schiff-Base45.6 ± 2.1
Derivat 2Schiff-Base82.3 ± 4.5
Derivat 3Chalcon15.8 ± 1.2
Derivat 4Chalcon25.1 ± 1.8
Ascorbinsäure (Standard)-5.2 ± 0.4

Die Bestimmung der minimalen Hemmkonzentration (MHK) ist eine Standardmethode zur Quantifizierung der antimikrobiellen Aktivität einer Substanz.[6][7][8] Die Mikrobouillon-Verdünnungsmethode ist ein weit verbreitetes Verfahren zur Bestimmung der MHK.

Experimentelles Protokoll: Bestimmung der minimalen Hemmkonzentration (MHK)

Materialien:

  • Test-Mikroorganismen (z. B. Staphylococcus aureus, Escherichia coli)

  • Nährmedium (z. B. Mueller-Hinton-Bouillon, MHB)

  • Synthetisierte Derivate (Testproben)

  • Standard-Antibiotikum (z. B. Ciprofloxacin)

  • DMSO (zum Lösen der Proben)

  • Sterile 96-Well-Mikrotiterplatten

  • Spektralphotometer oder Mikrotiterplatten-Lesegerät

Durchführung:

  • Herstellung des Inokulums: Züchten Sie die Test-Mikroorganismen über Nacht in MHB an. Stellen Sie die Bakteriensuspension auf eine Trübung ein, die einem McFarland-Standard von 0,5 entspricht (ca. 1.5 x 10⁸ KBE/ml). Verdünnen Sie diese Suspension weiter, um eine Endkonzentration von ca. 5 x 10⁵ KBE/ml in den Wells zu erreichen.

  • Herstellung der Probenverdünnungen: Lösen Sie die Testproben und das Standard-Antibiotikum in DMSO, um eine hohe Stammlösungskonzentration zu erhalten (z. B. 10 mg/ml). Führen Sie eine serielle zweifache Verdünnung in MHB direkt in der 96-Well-Platte durch, um einen Konzentrationsbereich abzudecken (z. B. von 256 µg/ml bis 1 µg/ml).

  • Inokulation: Geben Sie zu jeder Vertiefung, die eine Probenverdünnung enthält, das vorbereitete bakterielle Inokulum.

  • Kontrollen:

    • Wachstumskontrolle: MHB + bakterielles Inokulum (keine Probe).

    • Sterilitätskontrolle: MHB allein.

    • Lösungsmittelkontrolle: MHB + bakterielles Inokulum + höchste Konzentration an DMSO.

  • Inkubation: Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.

  • Auswertung: Die MHK ist die niedrigste Konzentration der Testsubstanz, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist. Dies kann visuell oder durch Messung der optischen Dichte (OD) bei 600 nm bestimmt werden.

Quantitative Datenpräsentation

Die MHK-Werte für die getesteten Derivate und Mikroorganismen sollten tabellarisch dargestellt werden.

Tabelle 2: Antimikrobielle Aktivität von Derivaten des 3,4-Dimethoxy-5-hydroxybenzaldehyds (Beispieldaten)

VerbindungDerivat-TypMHK (µg/ml) gegen S. aureusMHK (µg/ml) gegen E. coli
Derivat 1Schiff-Base3264
Derivat 2Schiff-Base128>256
Derivat 3Chalcon1632
Derivat 4Chalcon64128
Ciprofloxacin (Standard)-0.50.25

Teil 3: Visualisierung von Arbeitsabläufen und Signalwegen

Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren die experimentellen Arbeitsabläufe und einen hypothetischen Signalweg, der durch die synthetisierten Derivate beeinflusst werden könnte.

experimental_workflow cluster_synthesis Synthese der Derivate cluster_assay Biologische Assays start 3,4-Dimethoxy-5- hydroxybenzaldehyd schiff_base Schiff-Base Derivat start->schiff_base Kondensation chalcone Chalcon Derivat start->chalcone Claisen-Schmidt amine Primäres Amin amine->schiff_base acetophenone Acetophenon acetophenone->chalcone antioxidant Antioxidantien-Assay (DPPH) schiff_base->antioxidant antimicrobial Antimikrobieller Assay (MHK) schiff_base->antimicrobial chalcone->antioxidant chalcone->antimicrobial data_analysis Datenanalyse (IC50 / MHK) antioxidant->data_analysis antimicrobial->data_analysis

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur biologischen Testung.

synthesis_workflow cluster_schiff Synthese von Schiff-Basen cluster_chalcone Synthese von Chalconen s1 Aldehyd & Amin in Ethanol lösen s2 Säurekatalysator hinzufügen (z.B. Eisessig) s1->s2 s3 Mischung unter Rückfluss erhitzen s2->s3 s4 Produkt abkühlen & ausfällen s3->s4 s5 Filtrieren, Waschen & Umkristallisieren s4->s5 c1 Aldehyd & Acetophenon in Ethanol lösen c2 Basenkatalysator hinzufügen (z.B. NaOH) c1->c2 c3 Bei Raumtemperatur rühren c2->c3 c4 Ansäuern & Produkt ausfällen c3->c4 c5 Filtrieren, Waschen & Umkristallisieren c4->c5

Abbildung 2: Detaillierter Arbeitsablauf für die Synthese von Schiff-Basen und Chalconen.

nfkb_pathway cluster_cytoplasm Zytoplasma cluster_nucleus LPS Entzündlicher Stimulus (z.B. LPS) TLR4 TLR4 LPS->TLR4 IKK IKK-Komplex TLR4->IKK aktiviert IkB IκBα IKK->IkB phosphoryliert NFkB_p65 NF-κB (p65/p50) nucleus Zellkern NFkB_p65->nucleus Translokation NFkB_IkB Inaktiver Komplex NF-κB-IκBα NFkB_IkB->IkB Freisetzung NFkB_IkB->NFkB_p65 genes Pro-inflammatorische Gene (COX-2, iNOS) nucleus->genes bindet an DNA derivative Chalcon / Schiff-Base Derivat derivative->IKK hemmt

Abbildung 3: Hypothetischer entzündungshemmender Mechanismus über den NF-κB-Signalweg.

References

Application Notes and Protocol for the Synthesis of Schiff Bases from 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. These compounds are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific substituents on the aromatic rings of the aldehyde and amine precursors can significantly influence the steric and electronic properties of the resulting Schiff base, thereby modulating its biological efficacy and potential as a therapeutic agent.

This document provides a detailed protocol for the synthesis of Schiff bases derived from 3,4-Dimethoxy-5-hydroxybenzaldehyde. The presence of methoxy (B1213986) and hydroxyl groups on the benzaldehyde (B42025) ring offers multiple coordination sites and the potential for hydrogen bonding, making these Schiff bases and their metal complexes promising candidates for further investigation in drug discovery and materials science.

Data Presentation

The following table summarizes the general reaction conditions and expected characterization data for the synthesis of Schiff bases from this compound. The specific values will vary depending on the primary amine used in the reaction.

ParameterDescriptionTypical Values/Observations
Reactants
AldehydeThis compound-
AmineA primary aromatic or aliphatic amine-
Molar Ratio (Aldehyde:Amine)Stoichiometric ratio of reactants1:1 for monoamines, 2:1 for diamines
Reaction Conditions
SolventAnhydrous alcoholEthanol (B145695) or Methanol
Catalyst (optional)Acidic catalystA few drops of glacial acetic acid
TemperatureReflux temperature of the solvent60 - 80 °C
Reaction TimeDuration of the reaction2 - 8 hours
Product Characteristics
AppearanceCrystalline solidTypically a yellow, orange, or brown precipitate
YieldPercentage of the theoretical yield75 - 95%
Spectroscopic Data
FT-IR (cm⁻¹)Key vibrational frequencies~3400-3200 (O-H stretch), ~1620-1600 (C=N stretch), ~1280-1200 (Ar-O stretch)
¹H NMR (ppm)Characteristic chemical shifts~8.3-8.6 (s, 1H, -CH=N-), ~3.8-4.0 (s, 6H, -OCH₃), Aromatic protons in the expected regions

General Reaction Scheme

Caption: General reaction for the synthesis of a Schiff base.

Experimental Protocol: Conventional Synthesis

This protocol outlines a general procedure for the synthesis of a Schiff base via the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline (B41778) or a substituted aniline)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (optional, as a catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • Desiccator

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • Dissolution of Amine: In a separate beaker, dissolve one equivalent of the chosen primary amine in absolute ethanol.

  • Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product by determining its melting point and recording its FT-IR and ¹H NMR spectra to confirm the formation of the azomethine group and the overall structure.

Experimental Workflow

experimental_workflow start Start: Reactants dissolution Dissolution of Reactants (Ethanol/Methanol) start->dissolution reaction Reaction Setup (Add Amine to Aldehyde) dissolution->reaction reflux Reflux with Catalysis (Glacial Acetic Acid, 2-8h) reaction->reflux cooling Cooling to Room Temperature reflux->cooling isolation Isolation of Precipitate (Filtration) cooling->isolation purification Washing with Cold Ethanol isolation->purification drying Drying (Desiccator/Vacuum Oven) purification->drying characterization Characterization (FT-IR, NMR, Melting Point) drying->characterization end End: Purified Schiff Base characterization->end

Caption: Workflow for the synthesis and characterization of Schiff bases.

Application Notes and Protocols: Synthesis of Antimicrobial Agents from 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of novel compounds derived from 3,4-dimethoxy-5-hydroxybenzaldehyde. This document outlines detailed experimental protocols for the synthesis of potential antimicrobial agents, such as Schiff bases and chalcones, and standardized methods for assessing their antimicrobial activity. While specific antimicrobial data for derivatives of this compound are limited in published literature, the methodologies presented are based on established procedures for structurally similar benzaldehyde (B42025) derivatives. The provided data from analogous compounds serve as a reference for expected outcomes.

Introduction

This compound is a versatile chemical intermediate with a substitution pattern that makes it an attractive starting material for the synthesis of new bioactive molecules. The presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring can influence the electronic properties and biological activity of its derivatives. By targeting the aldehyde functional group, a variety of compounds with potential antimicrobial properties can be synthesized. This document focuses on two prominent classes of such derivatives: Schiff bases and chalcones, both of which are known to exhibit a broad spectrum of biological activities.

Data Presentation: Antimicrobial Activity of Analogous Benzaldehyde Derivatives

The following tables summarize the antimicrobial activity of compounds derived from benzaldehydes structurally similar to this compound. This data is presented to illustrate the potential efficacy of the proposed synthetic derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives [1]

Compound IDTest MicroorganismMIC (µM)
4a S. aureus26.11
C. albicans26.11
4b P. aeruginosa23.28
S. typhi23.28
E. coli23.28
4c P. aeruginosa22.89
4g E. faecalis18.95
4h S. typhi12.07
S. aureus5.88
4i A. baumannii11.64
E. coli23.30
C. albicans23.30
4j E. faecalis16.68
A. baumannii16.68

Table 2: Minimum Inhibitory Concentration (MIC) of Chalcone (B49325) Derivatives [2]

Compound IDTest MicroorganismMIC (µg/mL)
Chalcone 3 S. aureus125
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneB. subtilis62.5
E. coli250
P. aeruginosa125

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

  • This compound

  • Primary amine (e.g., substituted aniline, aminobenzoic acid)

  • Absolute ethanol (B145695) or methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • Dissolution of Amine: In a separate beaker, dissolve one equivalent of the chosen primary amine in absolute ethanol.

  • Reaction Mixture: Add the amine solution dropwise to the stirred aldehyde solution at room temperature.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Further purify the Schiff base by recrystallization from a suitable solvent to obtain a crystalline solid.

  • Drying: Dry the purified product in a desiccator or vacuum oven.

  • Characterization: Confirm the structure of the synthesized Schiff base using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The formation of the azomethine group (C=N) is typically observed in the FT-IR spectrum around 1600-1630 cm⁻¹.

Protocol 2: Synthesis of Chalcones from this compound

This protocol details the Claisen-Schmidt condensation for the synthesis of chalcones from this compound and an appropriate acetophenone (B1666503).

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 50%)

  • Stirring apparatus

  • Beaker or flask

  • Ice bath

  • Dilute hydrochloric acid (HCl) or acetic acid

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • Reactant Mixture: In a beaker or flask, dissolve one equivalent of this compound and one equivalent of the selected acetophenone in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with continuous stirring.

  • Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 2-24 hours). The formation of a solid product often indicates the progress of the reaction.

  • Neutralization: After the reaction period, carefully neutralize the mixture with dilute HCl or acetic acid while keeping it in an ice bath.

  • Precipitation and Isolation: The chalcone product will precipitate as a solid. Collect the precipitate by filtration.

  • Washing: Wash the solid product with cold water until the filtrate is neutral.

  • Drying: Dry the crude product.

  • Purification: Purify the chalcone by recrystallization from a suitable solvent like ethanol.

  • Characterization: Characterize the purified chalcone using melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compound

  • Test microorganisms (bacterial and/or fungal strains)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (broth with inoculum)

  • Sterility control (broth only)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

G cluster_synthesis Synthesis of Schiff Base Start_Aldehyde This compound Dissolution Dissolve in Ethanol Start_Aldehyde->Dissolution Start_Amine Primary Amine Start_Amine->Dissolution Mixing Mix Solutions Catalysis Add Acetic Acid Catalyst Mixing->Catalysis Reflux Reflux for 2-6 hours Catalysis->Reflux Isolation Cool and Isolate Precipitate Reflux->Isolation Purification Recrystallize Product Isolation->Purification Characterization FT-IR, NMR, Mass Spec Purification->Characterization

Caption: Workflow for the synthesis of Schiff bases.

G cluster_chalcone Synthesis of Chalcone Aldehyde This compound Dissolve_Reactants Dissolve in Ethanol Aldehyde->Dissolve_Reactants Acetophenone Substituted Acetophenone Acetophenone->Dissolve_Reactants Base_Addition Add aq. NaOH/KOH in Ice Bath Dissolve_Reactants->Base_Addition Stirring Stir at Room Temperature Base_Addition->Stirring Neutralization Neutralize with Acid Stirring->Neutralization Isolate_Product Filter Precipitate Neutralization->Isolate_Product Purify_Product Recrystallize Isolate_Product->Purify_Product Final_Characterization Melting Point, FT-IR, NMR Purify_Product->Final_Characterization

Caption: Workflow for the synthesis of chalcones.

G cluster_mic Antimicrobial Testing Workflow (MIC) Prep_Compound Prepare Stock Solution of Synthesized Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compound->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Prep_Inoculum Prepare 0.5 McFarland Microbial Suspension Prep_Inoculum->Inoculate_Plate Incubation Incubate at 37°C for 18-24h Inoculate_Plate->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

References

3,4-Dimethoxy-5-hydroxybenzaldehyde: A Versatile Intermediate for the Synthesis of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3,4-Dimethoxy-5-hydroxybenzaldehyde, a substituted aromatic aldehyde, represents a key building block in the synthesis of various biologically active molecules. While direct literature on its use as an intermediate for anticancer compounds is emerging, its structural similarity to other well-researched benzaldehyde (B42025) derivatives, such as 3,5-dimethoxybenzaldehyde (B42067) and 3,4,5-trimethoxybenzaldehyde, suggests its significant potential in the development of novel oncology therapeutics. These related compounds have been extensively used to synthesize a variety of anticancer agents, including chalcones, Schiff bases, and stilbene (B7821643) derivatives, which have demonstrated potent cytotoxic effects against numerous cancer cell lines.

This document provides an overview of the application of substituted benzaldehydes in cancer research, with a focus on the types of anticancer compounds that can be synthesized, their mechanisms of action, and relevant experimental protocols that can be adapted for this compound. One notable application is in the synthesis of aryl benzothiazole (B30560) derivatives, which have shown antitumor activities.[]

The primary anticancer compounds synthesized from related benzaldehydes include:

  • Chalcones: These are α,β-unsaturated ketones that form a core scaffold in many biologically active molecules. Chalcone derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins.[2]

  • Schiff Bases: Formed by the condensation of a primary amine with an aldehyde, Schiff bases derived from substituted benzaldehydes have exhibited promising anticancer properties.[2]

  • Stilbene Derivatives: Structurally related to resveratrol, these compounds are investigated for their potential as anticancer and antioxidant agents.

The anticancer activity of these derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with microtubule dynamics, leading to cell cycle arrest.[3]

Quantitative Data on Anticancer Activity of Related Benzaldehyde Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various compounds derived from structurally similar benzaldehydes. This data provides a benchmark for the potential efficacy of derivatives synthesized from this compound.

Table 1: Anticancer Activity of Chalcones Derived from Substituted Benzaldehydes

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone-Benzimidazolium SaltA549 (Lung)1.87[]
Chalcone-Benzimidazolium SaltHCT116 (Colon)2.15[]
Chalcone-Benzimidazolium SaltMCF7 (Breast)2.54[]

Table 2: Anticancer Activity of Flavonoid Benzimidazole Derivatives from 3,4,5-Trimethoxybenzaldehyde

CompoundCell LineIC₅₀ (µM)Reference
Compound 15MGC-803 (gastric)20.47 ± 2.07[3]
Compound 15MCF-7 (breast)43.42 ± 3.56[3]
Compound 15HepG-2 (liver)35.45 ± 2.03[3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis and evaluation of anticancer compounds derived from substituted benzaldehydes. These can be adapted for use with this compound.

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed reaction of an aldehyde with a ketone to form a chalcone.[2]

Materials:

Procedure:

  • Prepare a solution of NaOH (e.g., 40% aqueous solution).

  • Dissolve the this compound and the selected acetophenone in ethanol in a round-bottom flask with stirring at room temperature.

  • Add the NaOH solution dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Neutralize the mixture with a dilute HCl solution until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with distilled water.

  • Dry the crude product and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol outlines the general synthesis of a Schiff base from this compound and a primary amine.[2]

Materials:

  • This compound

  • A primary amine (e.g., aniline (B41778) derivative)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of this compound and the primary amine in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under a vacuum to yield the Schiff base.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines by measuring metabolic activity.[3]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Synthesized compound dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Signaling Pathways and Visualizations

The anticancer derivatives of substituted benzaldehydes often exert their effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[2] Another significant mechanism for compounds like combretastatin (B1194345) analogues is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[]

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 3,4-Dimethoxy-5- hydroxybenzaldehyde claisen Claisen-Schmidt Condensation start->claisen condensation Condensation Reaction start->condensation ketone Acetophenone Derivative ketone->claisen amine Primary Amine Derivative amine->condensation chalcone Chalcone Derivative claisen->chalcone schiff_base Schiff Base Derivative condensation->schiff_base mtt MTT Assay on Cancer Cell Lines chalcone->mtt schiff_base->mtt ic50 Determine IC50 Values mtt->ic50

Caption: Workflow for Synthesis and Evaluation of Anticancer Agents.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bcl2 Bcl-2 (Anti-apoptotic) bax Bax (Pro-apoptotic) bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 anticancer_compound Anticancer Compound (e.g., Chalcone) anticancer_compound->death_receptor anticancer_compound->bcl2 Downregulates anticancer_compound->bax Upregulates apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized Apoptotic Signaling Pathway.

tubulin_polymerization_inhibition tubulin αβ-Tubulin Dimers microtubules Microtubule Assembly tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest anticancer_compound Anticancer Compound (e.g., Combretastatin Analogue) anticancer_compound->tubulin Binds to Colchicine Site apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Inhibition of Tubulin Polymerization Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to optimize your synthetic procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly for the common synthetic route starting from vanillin (B372448).

Problem 1: Low Yield in the Bromination of Vanillin (Step 1)

Potential Cause Recommended Solution
Incomplete Reaction - Ensure the molar ratio of bromine to vanillin is appropriate (typically around 1.1:1).- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Side Reactions - Maintain the reaction temperature at or below room temperature to minimize the formation of over-brominated products.- Use a non-polar solvent like acetic acid to control reactivity.
Product Loss During Workup - Precipitate the product by adding the reaction mixture to a large volume of ice-water to ensure complete precipitation.- Wash the filtered product thoroughly with cold water to remove impurities without dissolving the desired product.

Problem 2: Inefficient Hydrolysis of 5-Bromovanillin (B1210037) (Step 2)

Potential Cause Recommended Solution
Inactive Copper Catalyst - Use freshly prepared copper powder or ensure the commercial copper powder is activated (e.g., by washing with dilute acid to remove oxide layers).
Low Reaction Temperature - The reaction typically requires elevated temperatures (reflux). Ensure the reaction mixture is heated adequately and consistently.
Poor Mixing - Vigorous stirring is crucial for this heterogeneous reaction to ensure proper contact between the reactants and the catalyst.
Oxidation of the Product - The dihydroxy product can be susceptible to oxidation under basic conditions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.[1]

Problem 3: Non-selective Methylation (Step 3)

Potential Cause Recommended Solution
Incorrect Choice of Methylating Agent - Use a methylating agent known for selective O-methylation, such as dimethyl sulfate (B86663) (DMS) or methyl iodide, under controlled basic conditions.
Over-methylation - Carefully control the stoichiometry of the methylating agent. Use of a slight excess is common, but a large excess can lead to the methylation of the second hydroxyl group.- Monitor the reaction closely by TLC to stop it once the desired product is formed.
Reaction Conditions Too Harsh - Use a mild base (e.g., potassium carbonate) and moderate temperatures to favor the methylation of the more acidic hydroxyl group.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most common and economically viable starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde).[2] Other potential precursors include gallic acid and 3,5-dimethoxyphenol.

Q2: Which formylation method is best suited for synthesizing substituted benzaldehydes like the target molecule?

Several formylation methods can be employed, each with its advantages and disadvantages:

  • Vilsmeier-Haack Reaction: Generally high-yielding for electron-rich aromatic compounds. It uses phosphorus oxychloride and dimethylformamide. Byproducts can include regioisomers and bis-formylated products.[3]

  • Duff Reaction: Employs hexamine as the formyl source and is suitable for phenols. It typically gives ortho-formylation. Yields can be moderate, and the reaction conditions can be harsh.

  • Reimer-Tiemann Reaction: Uses chloroform (B151607) and a strong base. It also favors ortho-formylation of phenols but can result in a mixture of isomers and byproducts.

The choice of method depends on the specific substrate and desired regioselectivity. For a precursor like 3,5-dimethoxyphenol, the Vilsmeier-Haack reaction is a documented method.[3]

Q3: How can I purify the final product, this compound?

Purification is typically achieved through the following methods:

  • Extraction: After acidification of the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate (B1210297) or toluene.[2]

  • Activated Carbon Treatment: Stirring the organic extract with activated carbon can help remove colored impurities.[2]

  • Crystallization/Recrystallization: The crude product, which is often an oil that crystallizes on standing, can be recrystallized from a suitable solvent system, such as a toluene/heptane mixture, to yield a pure crystalline solid.[2]

  • Column Chromatography: For small-scale synthesis or if impurities are difficult to remove by crystallization, silica (B1680970) gel column chromatography can be used.

Q4: What are the key safety precautions to consider during this synthesis?

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dimethyl Sulfate (DMS): Extremely toxic and a suspected carcinogen. All manipulations should be carried out in a fume hood with extreme caution.

  • Strong Bases and Acids: Handle with care, wearing appropriate PPE.

  • Exothermic Reactions: Some steps, like the workup of the Vilsmeier-Haack reaction or the peroxide treatment in some literature routes, can be exothermic and require careful temperature control.

Data Presentation

Table 1: Comparison of Reagents for the Synthesis of 3,4,5-Trimethoxybenzaldehyde from Syringaldehyde (a related methylation reaction)

Methylating Agent Base Solvent Reaction Time Yield Reference
Dimethyl SulfateK₂CO₃DMF2 hours>80%
Dimethyl SulfateNa₂CO₃--91%[4]

Table 2: Physical and Spectroscopic Data of this compound

Property Value Reference
Molecular Formula C₉H₁₀O₄[5][6]
Molecular Weight 182.17 g/mol [5]
Appearance Powder
Melting Point 67-69 °C
Boiling Point 177-180 °C at 12 mmHg
CAS Number 29865-90-5[5][6]

Experimental Protocols

A reliable and scalable three-step synthesis starting from vanillin is detailed below.[2]

Step 1: Synthesis of 5-Bromovanillin

This step can be performed using the method described by Dakin, which involves the bromination of vanillin in acetic acid.

Step 2: Synthesis of 3-Methoxy-4,5-dihydroxybenzaldehyde

  • Reaction Setup: In a suitable reaction vessel, slurry 5-bromovanillin (1 equivalent), sodium hydroxide (B78521) (approx. 6.7 equivalents), and copper powder (approx. 0.018 equivalents) in water.

  • Reaction: Heat the mixture to reflux (approximately 101 °C) and maintain for 24-27 hours.

  • Workup: Cool the reaction mixture to below 50 °C and filter to remove copper salts.

  • Acidification: Acidify the filtrate with hydrochloric acid.

  • Extraction: The product can then be extracted using a continuous extractor with ethyl acetate.

Step 3: Synthesis of this compound

  • Reaction Setup: Prepare a solution of the crude 3-methoxy-4,5-dihydroxybenzaldehyde from the previous step in a suitable solvent.

  • Methylation: Add a selective methylating agent like dimethyl sulfate in the presence of a mild base.

  • Workup: After the reaction is complete (monitored by TLC), the mixture is worked up. This typically involves separating the organic layer, washing with water and brine.

  • Purification: The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization. The final product can be obtained in approximately 70% yield from 3-methoxy-4,5-dihydroxybenzaldehyde.[2]

Visualizations

Synthesis_Workflow Vanillin Vanillin Bromination Bromination (Br2, Acetic Acid) Vanillin->Bromination Bromovanillin 5-Bromovanillin Bromination->Bromovanillin Hydrolysis Hydrolysis (NaOH, Cu powder, H2O) Bromovanillin->Hydrolysis Dihydroxybenzaldehyde 3-Methoxy-4,5- dihydroxybenzaldehyde Hydrolysis->Dihydroxybenzaldehyde Methylation Selective Methylation (e.g., Dimethyl Sulfate) Dihydroxybenzaldehyde->Methylation Final_Product 3,4-Dimethoxy-5- hydroxybenzaldehyde Methylation->Final_Product

Caption: Synthetic pathway from vanillin to this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Analyze Bromination Step (TLC) Start->Check_Step1 Step1_OK Bromination Successful? Check_Step1->Step1_OK Check_Step2 Analyze Hydrolysis Step (TLC) Step1_OK->Check_Step2 Yes Optimize_Step1 Optimize Bromination: - Check reagent purity - Adjust temperature/time Step1_OK->Optimize_Step1 No Step2_OK Hydrolysis Successful? Check_Step2->Step2_OK Check_Step3 Analyze Methylation Step (TLC) Step2_OK->Check_Step3 Yes Optimize_Step2 Optimize Hydrolysis: - Activate catalyst - Ensure inert atmosphere Step2_OK->Optimize_Step2 No Step3_OK Methylation Successful? Check_Step3->Step3_OK Purification_Issue Investigate Purification - Recrystallization solvent - Column conditions Step3_OK->Purification_Issue Yes Optimize_Step3 Optimize Methylation: - Control stoichiometry - Use milder conditions Step3_OK->Optimize_Step3 No

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,4-Dimethoxy-5-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. For achieving very high purity, preparative High-Performance Liquid Chromatography (pHPLC) can also be employed. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities are largely dependent on the synthetic route employed. Common starting materials for syntheses leading to similar substituted benzaldehydes include vanillin (B372448) and gallic acid derivatives. Therefore, potential impurities may include unreacted starting materials, intermediates, or byproducts from reactions such as demethylation, bromination, or oxidation. For instance, if a synthesis involves the demethylation of a trimethoxy-substituted precursor, the starting material could be a significant impurity.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of pure this compound is reported to be in the range of 67-69 °C. A broad or depressed melting point is a common indicator of the presence of impurities.

Q4: How can I assess the purity of my purified this compound?

A4: Purity can be assessed using several analytical techniques. The most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities. A sharp melting point close to the literature value is a good qualitative indicator of high purity.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Product does not dissolve in the hot solvent. - Incorrect solvent choice.- Insufficient solvent volume.- Select a solvent where the compound is sparingly soluble at room temperature but highly soluble at its boiling point. Toluene has been used for recrystallization of similar compounds.[1] For this compound, a polar solvent or a mixed solvent system might be necessary.- Gradually add more hot solvent in small increments until the solid dissolves.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also induce crystallization.
Low recovery of purified product. - Too much solvent was used.- The product has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled, preferably in an ice bath, before filtration to maximize precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.- If hot filtration is necessary, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize the product.
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of the desired compound from impurities. - Inappropriate mobile phase polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound and maximize the difference in Rf values between the compound and impurities.- A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.
The compound is not eluting from the column. - The mobile phase is not polar enough.- The compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase. For polar compounds, a mobile phase containing a small percentage of a more polar solvent like methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) is often effective.- If the compound is acidic, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, a small amount of triethylamine (B128534) can be added.
The compound is eluting too quickly (with the solvent front). - The mobile phase is too polar.- Decrease the polarity of the mobile phase. Start with a less polar solvent system based on your TLC analysis.
Streaking or tailing of bands. - The column is overloaded.- The sample was not loaded onto the column in a concentrated band.- The column was not packed properly.- Use an appropriate amount of crude material for the column size.- Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the column.- Ensure the column is packed uniformly without any air bubbles or channels.

Experimental Protocols

Recrystallization Protocol

This is a general protocol and the choice of solvent should be optimized for this compound. Toluene has been used for a similar compound, 3,4-dihydroxy-5-nitrobenzaldehyde (B193609), and could be a starting point.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., toluene) and heat the mixture on a hot plate with stirring. Continue adding the hot solvent in small portions until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol

This is a general protocol using silica (B1680970) gel as the stationary phase. The mobile phase should be optimized using TLC. A common mobile phase for aromatic aldehydes is a mixture of hexane (B92381) and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the mobile phase can be gradually increased (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This is a general analytical HPLC method that can be adapted for purification on a preparative scale.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Gradient: A typical gradient could be:

    • 0-2 min: 90% A, 10% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-20 min: Hold at 10% A, 90% B

    • 20-22 min: Linear gradient back to 90% A, 10% B

    • 22-25 min: Hold at 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile and filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀O₄[2]
Molecular Weight 182.17 g/mol
Melting Point 67-69 °C
Boiling Point 177-180 °C at 12 mmHg
Appearance Powder

Quantitative data on purification yield and purity is highly dependent on the specific experimental conditions and the purity of the crude material. Researchers should expect to optimize the presented protocols to achieve the best results for their specific sample.

Visualizations

Purification_Workflow Crude Crude Product (this compound) Assess Assess Purity (TLC, NMR) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Minor Impurities Column Column Chromatography Assess->Column Multiple Impurities Analysis Final Purity Analysis (HPLC, NMR, MP) Recrystallization->Analysis Column->Analysis HPLC Preparative HPLC Pure Pure Product HPLC->Pure Analysis->HPLC High Purity Needed Analysis->Pure Purity >98%

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting start Low Crystal Yield? cause1 Too much solvent? start->cause1 cause2 Solution not cold enough? start->cause2 cause3 Product soluble in cold solvent? start->cause3 solution1 Concentrate solution by boiling off some solvent. cause1->solution1 solution2 Cool in an ice bath for a longer period. cause2->solution2 solution3 Try a different solvent system. cause3->solution3

References

Technical Support Center: Synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde.

Troubleshooting Guides

Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction is a common method to introduce a formyl group to an activated aromatic ring. In the synthesis of this compound, a common precursor is 3,5-dimethoxyphenol (B141022).

Problem: Low yield of the desired 4-formyl product and presence of multiple spots on TLC.

Possible Causes & Solutions:

  • Formation of Regioisomers: The Vilsmeier-Haack formylation of 3,5-dimethoxyphenol can lead to the formation of the desired 4-formyl isomer (this compound) as the major product, but also the undesired 2-formyl regioisomer (2-formyl-3,5-dimethoxyphenol)[1].

    • Solution: Careful control of reaction temperature is crucial. Adding the Vilsmeier reagent dropwise at a low temperature (e.g., 0°C) can improve the regioselectivity towards the para-position[1].

  • Bisformylation: The activated ring of 3,5-dimethoxyphenol can undergo formylation at two positions, leading to a bisformylated derivative[1].

    • Solution: Using a stoichiometric amount of the Vilsmeier reagent can help minimize bisformylation. Slow addition of the reagent also helps to control the reaction[1].

  • Inefficient Hydrolysis: The reaction proceeds through a chloroiminium intermediate which must be hydrolyzed to yield the final aldehyde.

    • Solution: Ensure complete hydrolysis by treating the reaction mixture with an aqueous solution (e.g., sodium acetate (B1210297) solution) and stirring for an adequate amount of time.

Problem: Difficulty in purifying the final product.

Possible Cause & Solution:

  • Co-precipitation of Isomers: The desired 4-formyl product and the 2-formyl byproduct may have similar polarities, making chromatographic separation challenging on a large scale.

    • Solution: A simple and scalable purification method is trituration with chloroform (B151607). The 2-formyl regioisomer and the bisformylated derivative are more soluble in chloroform than the desired 4-formyl product. By washing the crude solid precipitate with chloroform, the impurities can be selectively removed[1].

Synthesis from Vanillin (B372448) via Halogenation and Hydroxylation

A multi-step synthesis starting from vanillin is another common route. This typically involves the bromination or iodination of vanillin at the 5-position, followed by a copper-catalyzed hydrolysis to introduce the hydroxyl group.

Problem: Presence of starting material (vanillin) in the final product.

Possible Cause & Solution:

  • Incomplete Halogenation: The initial bromination or iodination of vanillin may not have gone to completion.

    • Solution: Ensure the use of a slight excess of the halogenating agent and allow for sufficient reaction time. Monitor the reaction progress by TLC until the vanillin spot disappears.

  • Reductive Dehalogenation: During the copper-catalyzed hydrolysis of the 5-halo-vanillin intermediate (e.g., 5-iodovanillin), a common side reaction is reductive dehalogenation, which regenerates vanillin[1].

    • Solution: While difficult to completely eliminate, optimizing the reaction conditions such as the amount of copper catalyst and reaction time can help minimize this side product. Purification by recrystallization is often effective in removing the vanillin impurity[1].

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Vilsmeier-Haack synthesis of this compound from 3,5-dimethoxyphenol?

A1: The most common side products are the 2-formyl regioisomer (2-formyl-3,5-dimethoxyphenol) and a bisformylated derivative (2,4-diformyl-3,5-dimethoxyphenol) [1]. The formation of these byproducts is due to the high reactivity of the 3,5-dimethoxyphenol ring towards electrophilic substitution at both the ortho and para positions relative to the hydroxyl group.

Q2: I am synthesizing this compound from vanillin. After the hydrolysis step of 5-iodovanillin, I see a significant amount of vanillin in my crude product. Why is this happening?

A2: The reappearance of vanillin is a known issue in this synthetic route. It is primarily due to a side reaction called reductive dehalogenation that occurs during the copper-catalyzed hydrolysis of 5-iodovanillin. In this process, the iodine atom is replaced by a hydrogen atom, thus regenerating the starting vanillin[1]. While this side reaction is common, its extent can sometimes be influenced by the specific reaction conditions.

Q3: Are there alternative formylation methods to the Vilsmeier-Haack reaction for preparing this compound?

A3: Yes, other formylation reactions like the Reimer-Tiemann reaction and the Gattermann reaction could theoretically be used. The Reimer-Tiemann reaction typically favors ortho-formylation of phenols, which would lead to the 2-formyl isomer as the major product from 3,4-dimethoxyphenol, not the desired 5-hydroxy isomer[2][3][4][5][6][7][8]. The Gattermann reaction can be used for the formylation of phenols and phenol (B47542) ethers, but the Gattermann-Koch variant is not suitable for these substrates[9][10][11]. The regioselectivity would still be a critical factor to consider.

Q4: Can this compound be prepared by demethylation of 3,4,5-trimethoxybenzaldehyde?

A4: Yes, selective demethylation is a potential synthetic route. However, achieving selective mono-demethylation at the 5-position without affecting the methoxy (B1213986) groups at the 3- and 4-positions can be challenging and may lead to a mixture of partially demethylated products and unreacted starting material. Specific reagents and carefully controlled reaction conditions are necessary to achieve the desired selectivity.

Quantitative Data on Side Products

Synthetic RouteStarting MaterialDesired ProductCommon Side ProductsTypical Yield of Desired ProductNotes on Side Product Formation
Vilsmeier-Haack Formylation 3,5-Dimethoxyphenol4-Formyl-3,5-dimethoxyphenol2-Formyl-3,5-dimethoxyphenol, Bisformylated derivative56%[1]Formation of isomers is a key challenge. Purification by trituration is effective.
Synthesis from Vanillin 5-Iodovanillin5-HydroxyvanillinVanillin (from reductive dehalogenation)65-70%[1]A minor amount of vanillin is consistently formed.

Experimental Protocols

Vilsmeier-Haack Formylation of 3,5-Dimethoxyphenol

This protocol is adapted from a large-scale preparation[1].

Materials:

  • 3,5-Dimethoxyphenol

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (B78521) (NaOH)

  • Chloroform (CHCl₃)

  • Argon or Nitrogen gas

Procedure:

  • To a three-neck round-bottomed flask equipped with a mechanical stirrer, an addition funnel, and a thermometer, add 3,5-dimethoxyphenol (1.0 eq) and POCl₃ (2.0 eq) under an inert atmosphere (argon).

  • After stirring for 10 minutes, cool the mixture to 0°C.

  • Add anhydrous DMF (1.5 eq) dropwise via the addition funnel over 4 hours, ensuring the internal temperature remains below 10°C.

  • After the addition, allow the mixture to warm to room temperature and stir for 16 hours. The mixture will become very viscous.

  • Slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Adjust the pH of the aqueous mixture to 6.0 by the slow addition of NaOH pellets.

  • Collect the resulting precipitate by vacuum filtration and dry it in a vacuum oven at 40°C overnight.

  • Triturate the collected solid three times with portions of chloroform to remove the more soluble 2-formyl and bisformylated byproducts.

  • Dry the remaining solid in a vacuum oven at 40°C for 24 hours to yield 4-formyl-3,5-dimethoxyphenol.

Synthesis of 5-Hydroxyvanillin from 5-Bromovanillin (B1210037)

This protocol is a general procedure based on literature descriptions[12].

Materials:

  • 5-Bromovanillin

  • Sodium hydroxide (NaOH)

  • Copper powder

  • Hydrochloric acid (HCl)

  • Toluene (B28343)

  • Activated carbon

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide in water.

  • Add 5-bromovanillin and a catalytic amount of copper powder to the NaOH solution.

  • Heat the mixture to reflux with stirring for several hours (e.g., 24-27 hours).

  • Cool the reaction mixture to below 50°C and filter to remove any solids.

  • Acidify the filtrate with hydrochloric acid.

  • Extract the product from the acidified aqueous solution with a suitable organic solvent like ethyl acetate.

  • Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

  • To the crude residue, add toluene and heat to boiling. Decant the hot toluene solution from any insoluble material.

  • Allow the toluene solution to cool to crystallize the 5-hydroxyvanillin. Further crops of crystals can be obtained by concentrating the mother liquor.

Visualizations

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier-Haack Formylation 3_5_Dimethoxyphenol 3,5-Dimethoxyphenol Reaction Formylation at 0°C to RT 3_5_Dimethoxyphenol->Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl₃) Vilsmeier_Reagent->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification Trituration with Chloroform Crude_Product->Purification Final_Product This compound Purification->Final_Product Side_Products 2-Formyl Isomer & Bisformylated Derivative Purification->Side_Products Troubleshooting_Vilsmeier Start Low Yield / Impure Product in Vilsmeier Synthesis Check_TLC Analyze crude product by TLC Start->Check_TLC Multiple_Spots Multiple spots observed? Check_TLC->Multiple_Spots Check_Conditions Review Reaction Conditions Multiple_Spots->Check_Conditions Yes Purification_Issue Purification ineffective Multiple_Spots->Purification_Issue No, but purification fails Temp_Control Was temperature kept low during reagent addition? Check_Conditions->Temp_Control Stoichiometry Was stoichiometry of Vilsmeier reagent correct? Temp_Control->Stoichiometry Yes Optimize_Temp Optimize temperature control for better regioselectivity Temp_Control->Optimize_Temp No Optimize_Stoich Adjust stoichiometry to minimize bisformylation Stoichiometry->Optimize_Stoich No Stoichiometry->Purification_Issue Yes End Improved Yield and Purity Optimize_Temp->End Optimize_Stoich->End Try_Trituration Implement trituration with chloroform for purification Purification_Issue->Try_Trituration Try_Trituration->End Synthesis_from_Vanillin Vanillin Vanillin Halogenation Bromination or Iodination Vanillin->Halogenation Halo_Vanillin 5-Halo-vanillin Halogenation->Halo_Vanillin Hydrolysis Cu-catalyzed Hydrolysis Halo_Vanillin->Hydrolysis Desired_Product This compound Hydrolysis->Desired_Product Side_Product Vanillin (Reductive Dehalogenation) Hydrolysis->Side_Product

References

Technical Support Center: Synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Dimethoxy-5-hydroxybenzaldehyde synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes?

    A: Low or no yield can stem from several factors depending on the synthetic route. For syntheses starting from halogenated precursors like 5-bromovanillin (B1210037), incomplete reaction is a common issue. This can be due to impure starting materials, insufficient heating, or catalyst deactivation. In formylation reactions such as the Duff or Reimer-Tiemann reactions, the electron-donating groups on the phenol (B47542) ring heavily influence reactivity; substrates with weaker donating groups may give lower yields.[1] Additionally, the aldehyde product can be susceptible to oxidation, especially in alkaline solutions, which can significantly reduce the isolated yield.[2][3]

Issue 2: Formation of By-products and Impurities

  • Q: I am observing significant by-product formation. What are the likely side reactions and how can I minimize them?

    A: The nature of by-products is highly dependent on the chosen synthesis method.

    • Oxidation: The phenolic hydroxyl group and the aldehyde group are prone to oxidation, especially at elevated temperatures and in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield by preventing oxidation.[2][3]

    • Di-formylation: In the Duff reaction, if both ortho positions to the hydroxyl group are available, di-formylation can occur. To favor mono-formylation, it is crucial to control the stoichiometry by reducing the amount of hexamethylenetetramine (HMTA) relative to the phenol substrate.[4]

    • Polymerization/Tar Formation: Formylation reactions, particularly the Reimer-Tiemann reaction, can produce tar-like substances, especially with electron-rich phenols.[5] This is often due to polymerization. To mitigate this, it is important to maintain strict temperature control, use pure reagents, and minimize reaction time.[6] In the Duff reaction, avoiding excessively high temperatures can also prevent undesired polymerization.[4]

    • Incomplete Methylation/Demethylation: In syntheses involving methylation or demethylation steps, incomplete reactions can lead to a mixture of products with varying numbers of methoxy (B1213986) and hydroxyl groups. Ensure the use of an adequate excess of the methylating agent and a suitable base, or ensure sufficient reaction time and appropriate reagents for demethylation.

Issue 3: Purification Challenges

  • Q: I am having difficulty purifying the final product. What are the best practices?

    A: Recrystallization is a common and effective method for purifying this compound.

    • Solvent Selection: Choosing the right solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as ethanol-water or cyclohexane, can be effective.[7] For colored impurities, treating the hot solution with activated charcoal before filtration can be beneficial.[8]

    • "Oiling Out": If the product "oils out" instead of crystallizing, it may be because the boiling point of the solvent is higher than the melting point of the product, or the solution is too concentrated. Adding a small amount of a co-solvent in which the product is more soluble can help.

    • Low Recovery: To maximize recovery, use the minimum amount of hot solvent necessary to dissolve the crude product and ensure the solution is thoroughly cooled in an ice bath before filtering.[8] Washing the collected crystals should be done with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to this compound?

    A1: Common routes include the formylation of 3,4-dimethoxyphenol (B20763) using methods like the Duff or Reimer-Tiemann reactions, and the chemical modification of readily available precursors such as vanillin (B372448) or gallic acid.[1][9] The synthesis from 5-bromovanillin involves a copper-catalyzed methoxide (B1231860) exchange followed by hydrolysis.[10]

  • Q2: How can I monitor the progress of the reaction?

    A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product.

  • Q3: What are the optimal reaction conditions for the synthesis from 5-bromovanillin?

    A3: A common procedure involves reacting 5-bromovanillin with sodium methoxide in the presence of a copper catalyst in a solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate the bromine-methoxide exchange. One study suggests refluxing for an extended period (e.g., 18 hours).[2] Another protocol uses an autoclave at 120°C for 1 hour.[11] Using an inert atmosphere is recommended to prevent oxidation and can increase the yield to around 80%.[2][3]

  • Q4: What are the key parameters to control in a Duff reaction for this type of molecule?

    A4: The Duff reaction uses hexamethylenetetramine (HMTA) as the formylating agent. Key parameters to control are the stoichiometry of HMTA to the phenol to avoid di-formylation, the reaction temperature to prevent polymerization, and the choice of acid catalyst.[1][4]

  • Q5: What safety precautions should I take?

    A5: Many reagents used in these syntheses are hazardous. For example, dimethyl sulfate (B86663) is toxic and a suspected carcinogen. Chloroform, used in the Reimer-Tiemann reaction, is also toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware that some reactions, like the Reimer-Tiemann, can be highly exothermic and may require cooling to control the reaction rate.[12]

Data Presentation

Table 1: Comparison of Synthesis Parameters for this compound and Related Compounds.

Starting MaterialReaction TypeKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
5-BromovanillinNucleophilic SubstitutionNaOH, Precipitated CopperReflux18~57[2]
5-BromovanillinNucleophilic SubstitutionNaOH, Precipitated Copper, N₂ atmReflux5080[2][3]
5-BromovanillinMethoxylationNaOMe, CuCl, DMF1001-1.5>80[7]
VanillinBrominationBr₂ in Acetic AcidRoom Temp1>80[7]
Gallic AcidMethylation, Reduction, OxidationMe₂SO₄, K₂CO₃, Vitride, PDCVariousVarious80.7[13]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Bromovanillin [2]

  • Preparation of Copper Catalyst: Prepare precipitated copper powder by reacting zinc dust with a copper sulfate solution, followed by dissolving the excess zinc in a suitable acid.

  • Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (B78521) (6.12 g, 0.153 mol) in 75 mL of water. To this warm solution, add 5-bromovanillin (5.00 g, 0.0217 mol). This will form a turbid orange-ish solution.

  • Catalyst Addition: Add the precipitated copper powder (60 mg) to the reaction mixture.

  • Reflux: Transfer the flask to a sand bath and set it up for reflux. Reflux the mixture for 18 hours. The solution should clear and change color. For improved yield, it is recommended to conduct the reaction under a nitrogen or argon atmosphere.

  • Work-up:

    • Allow the flask to cool to room temperature. Crystalline material may precipitate.

    • Acidify the solution with sulfuric acid, which will cause more product to precipitate.

    • Extract the mixture three times with 10 mL of ethyl acetate.

    • Filter the combined organic extracts to remove the copper powder.

    • Wash the filtrate once with 10 mL of ethyl acetate.

  • Isolation:

    • Transfer the amber-colored extract to a round-bottom flask and remove the solvent under vacuum.

    • Dissolve the resulting aldehyde in a minimal amount of dichloromethane (B109758) (DCM), transfer to a glass dish, and allow the solvent to evaporate to yield brownish crystals.

Mandatory Visualization

Synthesis_from_Vanillin Vanillin Vanillin Bromovanillin 5-Bromovanillin Vanillin->Bromovanillin Bromination (Br₂/AcOH) Syringaldehyde Syringaldehyde (3,5-Dimethoxy-4-hydroxybenzaldehyde) Bromovanillin->Syringaldehyde Methoxylation (NaOMe, CuCl) Target This compound Syringaldehyde->Target Demethylation (Selective)

Caption: Synthesis pathway from Vanillin to this compound.

Troubleshooting_Low_Yield Start Low/No Product Yield Cause1 Impure Starting Materials Start->Cause1 Cause2 Suboptimal Reaction Conditions (Temp, Time) Start->Cause2 Cause3 Product Oxidation Start->Cause3 Cause4 Side Reactions (e.g., Polymerization) Start->Cause4 Solution1 Purify/Characterize Starting Materials Cause1->Solution1 Solution2 Optimize Temperature & Time (Use TLC Monitoring) Cause2->Solution2 Solution3 Use Inert Atmosphere (N₂/Ar) Cause3->Solution3 Solution4 Control Stoichiometry & Temperature Cause4->Solution4

Caption: Troubleshooting workflow for low product yield.

References

Stability issues of 3,4-Dimethoxy-5-hydroxybenzaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,4-Dimethoxy-5-hydroxybenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments involving this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place, protected from light and air. The solid compound is generally more stable than solutions. It is incompatible with strong oxidizing agents and strong bases, which can cause degradation.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in chloroform (B151607) and methanol. Its solubility in water is 5.5 g/L at 25°C. For aqueous solutions, it is advisable to prepare them fresh and use them promptly to minimize degradation.

Q3: What are the primary degradation pathways for this compound?

A3: As a phenolic aldehyde, this compound is susceptible to degradation through several pathways, primarily oxidation. The aldehyde functional group can be oxidized to a carboxylic acid, forming 3,4-dimethoxy-5-hydroxybenzoic acid. The phenolic hydroxyl group is also susceptible to oxidation, potentially leading to the formation of quinone-like structures, especially under basic conditions or in the presence of oxidizing agents. Exposure to light (photodegradation) can also contribute to decomposition.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of your solution can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific method to separate the parent compound from its degradation products and quantify their respective concentrations over time. UV-Vis spectrophotometry can also be used to track changes in the solution's absorbance spectrum, which may indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on any degradation products that may form.

Troubleshooting Guides

Issue 1: Discoloration of the Solution

Symptom: Your solution of this compound, which was initially colorless or pale yellow, has turned yellow or brown.

Possible Cause: This is often a sign of oxidation. Phenolic compounds can oxidize to form colored quinone-type products, especially when exposed to air, light, or basic pH.

Troubleshooting Steps:

  • pH Check: Measure the pH of your solution. If it is neutral to basic, the phenolic hydroxyl group is more susceptible to oxidation. Consider buffering the solution to a slightly acidic pH (e.g., pH 4-6) if your experimental conditions allow.

  • Solvent Purity: Ensure that the solvent used is of high purity and free from peroxides, which can initiate oxidation.

  • Inert Atmosphere: For sensitive experiments, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light.

  • Fresh Preparation: Prepare solutions fresh before use whenever possible.

Issue 2: Unexpected Peaks in HPLC Chromatogram

Symptom: Your HPLC analysis of a this compound solution shows additional peaks that were not present in the initial analysis of the solid compound.

Possible Cause: These new peaks likely correspond to degradation products. The conditions of your solution (solvent, pH, temperature, light exposure) may be causing the compound to degrade over time.

Troubleshooting Steps:

  • Identify Degradants: If possible, use a mass spectrometer (LC-MS) to identify the mass of the new peaks. A common degradation product is 3,4-dimethoxy-5-hydroxybenzoic acid, which would have a molecular weight of 198.17 g/mol .

  • Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate the degradation products and then comparing their retention times with the unknown peaks in your sample.

  • Optimize Solution Conditions: Based on the likely cause of degradation, adjust your solution's storage and handling as described in "Issue 1".

Issue 3: Inconsistent Experimental Results

Symptom: You are observing poor reproducibility in your experiments involving this compound solutions.

Possible Cause: Inconsistent results can be a consequence of the ongoing degradation of the compound in solution. The concentration of the active compound may be decreasing over the course of your experiments.

Troubleshooting Steps:

  • Time-Course Analysis: Analyze your solution by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) after preparation to determine the rate of degradation under your specific experimental conditions.

  • Standardize Solution Preparation and Handling: Ensure that all solutions are prepared and handled in a consistent manner. This includes using the same solvent, controlling the temperature, and minimizing exposure to light and air.

  • Use Freshly Prepared Solutions: For the most accurate and reproducible results, it is highly recommended to use freshly prepared solutions for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M Hydrochloric Acid60°C2, 8, 24 hours
Base Hydrolysis 0.1 M Sodium HydroxideRoom Temp1, 4, 12 hours
Oxidation 3% Hydrogen PeroxideRoom Temp2, 8, 24 hours
Thermal Solid & Solution in Methanol60°C24, 48, 72 hours
Photolytic Solid & Solution in MethanolRoom TempExpose to UV light (254 nm) and visible light

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • For each stress condition, mix an aliquot of the stock solution with the specified reagent or expose it to the indicated condition.

  • At the specified time points, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis), and dilute it to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and water with 0.1% phosphoric acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Methodology:

  • Optimize the mobile phase composition (the ratio of acetonitrile to water) to achieve good separation between the parent compound and any degradation products observed in the forced degradation study. A gradient elution may be necessary for complex mixtures.

  • Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the stability of this compound.

G cluster_workflow Troubleshooting Workflow for Solution Discoloration start Solution Discoloration Observed q1 Check pH start->q1 a1_basic pH is neutral/basic q1->a1_basic Yes a1_acidic pH is acidic q1->a1_acidic No action1 Buffer to slightly acidic pH a1_basic->action1 q2 Check Solvent Purity a1_acidic->q2 action1->q2 a2_impure Solvent may have peroxides q2->a2_impure Possible q3 Check for Light/Air Exposure q2->q3 Unlikely action2 Use high-purity, peroxide-free solvent a2_impure->action2 action2->q3 a3_exposed Solution exposed to light/air q3->a3_exposed Yes end Prepare Fresh Solution q3->end No action3 Store under inert gas in amber vials a3_exposed->action3 action3->end

Caption: Troubleshooting workflow for discolored solutions.

G cluster_pathway Predicted Degradation Pathway parent This compound oxidant Oxidizing Agent / Light / Base parent->oxidant product1 3,4-Dimethoxy-5-hydroxybenzoic Acid oxidant->product1 Oxidation of aldehyde product2 Quinone-type Products oxidant->product2 Oxidation of phenol

Caption: Predicted primary degradation pathways.

G cluster_hplc Stability Indicating HPLC Method Development start Prepare Stressed Samples (Forced Degradation) dev Develop HPLC Method (Column, Mobile Phase, etc.) start->dev inject Inject Stressed Samples dev->inject eval Evaluate Peak Separation (Resolution > 2) inject->eval optimize Optimize Method (e.g., Gradient, pH) eval->optimize Inadequate validate Validate Method (ICH Guidelines) eval->validate Adequate optimize->dev end Use for Stability Studies validate->end

Technical Support Center: HPLC Separation of 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the High-Performance Liquid Chromatography (HPLC) separation of 3,4-Dimethoxy-5-hydroxybenzaldehyde. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing this compound?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent issue. For phenolic compounds like this compound, the primary causes include:

  • Secondary Interactions: The hydroxyl group on the analyte can interact with active sites, such as residual silanol (B1196071) groups on silica-based columns (e.g., C18). These interactions lead to a secondary, weaker retention mechanism that causes tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the phenolic hydroxyl group, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or degradation of the stationary phase can create active sites that cause tailing.

Q2: My retention times for this compound are drifting or inconsistent. What should I check?

Unstable retention times are typically a sign of a changing chromatographic system. Key factors to investigate include:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase, or the evaporation of a volatile organic component in a pre-mixed mobile phase, can alter its composition and affect retention times.[1]

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to shifts in retention. The use of a column oven is highly recommended.[2]

  • Flow Rate Inconsistency: Leaks in the HPLC system or issues with the pump can cause the flow rate to fluctuate, directly impacting retention times.[1]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can lead to drifting retention times in the initial injections.

Q3: I am observing poor resolution between my analyte peak and an impurity. How can I improve the separation?

Poor resolution can often be addressed by optimizing the chromatographic conditions to enhance the selectivity of the system. Consider the following adjustments:

  • Mobile Phase Optimization:

    • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation.

    • Solvent Strength: Adjusting the ratio of the organic modifier to the aqueous phase can increase or decrease retention and improve the separation of closely eluting peaks. A shallower gradient can also improve resolution.

  • Column Chemistry: If a standard C18 column is not providing adequate separation, consider a stationary phase with a different retention mechanism, such as a phenyl-bonded phase, which can offer alternative π-π interactions with the aromatic ring of the analyte.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the analyte and impurities, potentially leading to better separation.

Q4: What is the best way to prepare the mobile phase for the analysis of this compound?

Proper mobile phase preparation is crucial for reproducible results. Follow these best practices:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared aqueous solutions to minimize baseline noise and contamination.[3][4]

  • Accurate Measurement: Precisely measure the components of the mobile phase. For isocratic methods, it is best to mix the solvents before use to ensure a homogeneous mobile phase.[5]

  • Degassing: Thoroughly degas the mobile phase to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.[6]

  • Filtration: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could block the column or system tubing.[3]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.Add a small amount of a competing agent, such as triethylamine (B128534) (0.1%), to the mobile phase to block the active sites. Alternatively, use an end-capped column.
Mobile phase pH is too close to the analyte's pKa.Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For phenolic compounds, an acidic mobile phase (e.g., pH 2.5-3.5) is often beneficial.
Column overload.Reduce the injection volume or dilute the sample.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump's proportioning valves are working correctly.
Temperature fluctuations.Use a column oven to maintain a constant and consistent temperature.
Column not properly equilibrated.Allow the column to equilibrate with the mobile phase for at least 10-15 column volumes before starting the analysis.
Poor Resolution Mobile phase is not optimized.Adjust the organic solvent-to-aqueous ratio. Try a different organic solvent (e.g., methanol instead of acetonitrile). Implement a shallow gradient.
Inappropriate column chemistry.Consider a column with a different stationary phase, such as a phenyl or a polar-embedded phase, to introduce different selectivity.
Split Peaks Void at the head of the column.Replace the column. Using a guard column can help extend the life of the analytical column.
Sample solvent is too strong.Dissolve the sample in the initial mobile phase whenever possible.
High Backpressure Blockage in the system (e.g., frit, tubing, or column).Systematically disconnect components to locate the blockage. If the column is blocked, try back-flushing it with a strong solvent.
Particulate matter from the sample.Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.

Experimental Protocols

The following is a general-purpose reversed-phase HPLC method suitable as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (ACS grade)

2. Chromatographic Conditions

Parameter Condition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid)
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid)
Gradient Elution 0-15 min: 20-50% B; 15-20 min: 50-80% B; 20-22 min: 80-20% B; 22-25 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 25 minutes

3. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

  • Sample Solution: The preparation will depend on the sample matrix. For solid samples, accurately weigh a suitable amount and dissolve it in the same solvent as the standard solution. For liquid samples, a direct dilution may be appropriate. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Visualizations

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues.

HPLC_Troubleshooting_Workflow start Problem Identified (e.g., Peak Tailing, RT Drift) check_system Check System Basics: - Leaks - Mobile Phase Levels - Pump Pressure start->check_system check_method Review Method Parameters: - Mobile Phase Prep - Column Equilibration - Temperature Control check_system->check_method peak_tailing Issue: Peak Tailing? check_method->peak_tailing rt_drift Issue: RT Drift? peak_tailing->rt_drift No solution_tailing1 Adjust Mobile Phase pH (away from pKa) peak_tailing->solution_tailing1 Yes poor_resolution Issue: Poor Resolution? rt_drift->poor_resolution No solution_rt1 Prepare Fresh Mobile Phase rt_drift->solution_rt1 Yes solution_res1 Optimize Mobile Phase (Solvent Ratio / Type) poor_resolution->solution_res1 Yes end_node Problem Resolved poor_resolution->end_node No solution_tailing2 Reduce Sample Concentration solution_tailing1->solution_tailing2 solution_tailing3 Use End-Capped Column or Add Modifier solution_tailing2->solution_tailing3 solution_tailing3->end_node solution_rt2 Ensure Stable Temperature (Use Column Oven) solution_rt1->solution_rt2 solution_rt3 Increase Column Equilibration Time solution_rt2->solution_rt3 solution_rt3->end_node solution_res2 Change Column Chemistry (e.g., Phenyl Column) solution_res1->solution_res2 solution_res3 Implement a Shallower Gradient solution_res2->solution_res3 solution_res3->end_node

Caption: A flowchart outlining the systematic troubleshooting process for common HPLC issues.

References

Technical Support Center: NMR Analysis of 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying impurities in 3,4-Dimethoxy-5-hydroxybenzaldehyde by Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting and FAQs

Q1: I am seeing unexpected signals in the aromatic region (6.5-8.0 ppm) of the ¹H NMR spectrum. What could they be?

A1: Extra aromatic signals often indicate the presence of related benzaldehyde (B42025) impurities. Common culprits include starting materials or side-products. Cross-reference the chemical shifts and multiplicities of your unknown peaks with the data in Table 1. Key impurities to consider are:

  • Vanillin (B372448): If your synthesis started from or involved vanillin, you might see its characteristic three aromatic protons.

  • Syringaldehyde (B56468): This isomer is a very common impurity. It has two equivalent aromatic protons, which will appear as a singlet.

  • 5-Bromovanillin: A potential starting material, it shows two distinct aromatic singlets.

  • 3,4,5-Trimethoxybenzaldehyde (B134019): This can result from over-methylation and also presents with a singlet for its two aromatic protons.

  • Oxidized Impurities: The corresponding benzoic acid (3,4-Dimethoxy-5-hydroxybenzoic acid) can form through oxidation of the aldehyde. Aromatic protons in benzoic acid derivatives are typically shifted slightly downfield compared to their aldehyde counterparts.

Q2: The integration of my methoxy (B1213986) signals (around 3.8-4.0 ppm) is not consistent with the expected 6H. What does this suggest?

A2: Deviations in the methoxy signal integration can point to several issues:

  • Presence of Impurities with Methoxy Groups: Impurities such as vanillin (one methoxy group), syringaldehyde (two methoxy groups), or 3,4,5-trimethoxybenzaldehyde (three methoxy groups) will contribute to the methoxy signal intensity. If the integration is higher than expected, it may indicate the presence of syringaldehyde or 3,4,5-trimethoxybenzaldehyde. If it is lower, it could be due to the presence of an impurity with fewer methoxy groups.

  • Incomplete Deuteration of Solvent: If you are using a deuterated solvent like methanol-d4, the residual CHD2OD signal can sometimes overlap with the methoxy signals.

  • Baseline Distortion or Phasing Errors: Ensure the spectrum is correctly phased and the baseline is flat for accurate integration.

Q3: There is a broad singlet in my spectrum that disappears upon D₂O exchange. Is this just the hydroxyl proton?

A3: A broad singlet that is exchangeable with D₂O is characteristic of a hydroxyl (-OH) proton. In this compound, this is expected. However, the presence of other hydroxyl-containing impurities, such as vanillin, syringaldehyde, or the corresponding benzoic acid, will also contribute to this signal. The chemical shift of the hydroxyl proton can vary depending on the concentration, solvent, and temperature. The carboxylic acid proton of the oxidized impurity will also be a broad, exchangeable singlet, typically further downfield (>10 ppm).

Q4: My aldehyde proton signal (around 9.8 ppm) is weaker than expected and I see a new broad signal downfield. What happened?

A4: This is a classic sign of oxidation. The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH). This would result in a decrease in the intensity of the aldehyde proton signal and the appearance of a new, broad signal for the carboxylic acid proton, typically above 10 ppm. This new peak will also be exchangeable with D₂O.

Q5: How can I identify residual solvents in my sample?

A5: Residual solvents from the reaction workup or purification (e.g., ethyl acetate (B1210297), acetone (B3395972), toluene, methanol) are common impurities. Their characteristic chemical shifts are well-documented. Consult a standard table of NMR solvent impurities to identify these peaks. For example, the methyl singlet of acetone typically appears around 2.17 ppm in CDCl₃, while the methyl triplet of ethyl acetate is around 1.26 ppm and the quartet is around 4.12 ppm.

Experimental Protocol: NMR Sample Preparation

A detailed methodology for preparing a sample for NMR analysis is provided below:

  • Sample Weighing: Accurately weigh 5-10 mg of your this compound sample for ¹H NMR, or 20-30 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which your sample is soluble. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often a good choice for polar aromatic compounds and will allow for the observation of the hydroxyl proton.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard procedures.

Data Presentation: NMR Chemical Shifts

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundAldehyde HAromatic HMethoxy HHydroxyl HOther
This compound ~9.8 (s)~7.1 (d), ~7.0 (d)~3.9 (s, 6H)variable (br s)
Vanillin~9.82 (s)~7.42 (m, 2H), ~7.05 (d)~3.96 (s, 3H)~6.39 (s)
5-Bromovanillin~9.80 (s)~7.65 (s), ~7.37 (s)~3.99 (s, 3H)~6.46 (s)
Syringaldehyde~9.78 (s)~7.22 (s, 2H)~3.85 (s, 6H)variable (br s)
3,4,5-Trimethoxybenzaldehyde~9.88 (s)~7.14 (s, 2H)~3.94 (s, 9H)-
3,4-Dimethoxy-5-hydroxybenzoic acid-~7.3 (d), ~7.2 (d)~3.9 (s, 6H)variable (br s)~12.5 (br s, COOH)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundAldehyde CAromatic CMethoxy C
This compound ~191.5~152, ~148, ~142, ~128, ~110, ~108~60, ~56
Vanillin~191.1~151.7, ~147.2, ~130.0, ~127.6, ~114.4, ~108.7~56.1
5-Bromovanillin~190.0~151.2, ~147.0, ~131.0, ~129.8, ~110.5, ~108.2~56.5
Syringaldehyde[1]~192.0~148.9, ~142.9, ~128.0, ~107.9~56.9
3,4,5-Trimethoxybenzaldehyde~191.2~153.7, ~143.6, ~131.8, ~106.8~61.1, ~56.4
3,4-Dimethoxy-5-hydroxybenzoic acid-~168.0 (COOH), ~152, ~148, ~139, ~125, ~112, ~108~60, ~56

Visualizations

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity observed in the NMR spectrum of this compound.

impurity_identification_workflow cluster_start Initial Analysis cluster_evaluation Spectral Evaluation cluster_identification Impurity Identification cluster_confirmation Confirmation cluster_end Conclusion start Acquire 1H NMR Spectrum of Sample check_spectrum Compare Spectrum to Reference of Pure Compound start->check_spectrum extra_peaks Unexpected Peaks Observed? check_spectrum->extra_peaks analyze_peaks Analyze Chemical Shift, Integration, and Multiplicity of Unknown Peaks extra_peaks->analyze_peaks Yes end_pure Sample is Pure extra_peaks->end_pure No compare_data Compare with NMR Data of Potential Impurities (Table 1 & 2) analyze_peaks->compare_data identify_impurity Identify Potential Impurity Structure compare_data->identify_impurity confirm Further Analysis (e.g., 2D NMR, MS) to Confirm Structure identify_impurity->confirm end_identified Impurity Identified confirm->end_identified

Caption: Workflow for the identification of impurities using NMR spectroscopy.

References

Preventing degradation of 3,4-Dimethoxy-5-hydroxybenzaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 3,4-Dimethoxy-5-hydroxybenzaldehyde during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound, also known as 5-Hydroxyveratraldehyde, is an organic aromatic aldehyde.[1] It serves as a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1][2] Its structure features a benzaldehyde (B42025) core with two methoxy (B1213986) groups and one hydroxyl group, which dictates its reactivity and stability. It is a crystalline solid, typically light yellow to off-white, and is sparingly soluble in water but soluble in solvents like chloroform (B151607) and methanol.[1][2]

Q2: What are the primary causes of degradation for this compound?

A2: The main degradation pathways stem from the reactivity of the phenolic hydroxyl and aldehyde functional groups. Key causes include:

  • Oxidation: The electron-rich aromatic ring is susceptible to oxidation, which can be initiated by air (oxygen), strong oxidizing agents, or even light.[3][4][5] This can lead to the formation of corresponding carboxylic acids or ring-cleavage products.[4][5]

  • Strong Bases: Strong bases can deprotonate the phenolic hydroxyl group, forming a phenoxide ion.[6] This species is highly susceptible to oxidation. Basic conditions can also promote self-condensation or polymerization reactions involving the aldehyde group.[7]

  • Light and Air Sensitivity: The compound is noted to be air and light-sensitive, which can catalyze oxidative degradation.[3][8]

  • Heat: While relatively stable at room temperature, elevated temperatures during reactions or storage can accelerate degradation.

Q3: How should this compound be properly stored?

A3: To ensure stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[6][9] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[2][3] It should also be protected from direct sunlight.[8]

Q4: What are the visible signs of degradation?

A4: Degradation can often be observed visually as a change in color, with the compound darkening from its typical off-white or pale yellow appearance to brown or black. The formation of insoluble polymeric material or "tar" is another common sign.[7] Analytically, degradation would be indicated by the appearance of new peaks in TLC, HPLC, GC, or NMR analyses.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number29865-90-5[2][6]
Molecular FormulaC₉H₁₀O₄[2][6]
Molecular Weight182.17 g/mol [6]
Melting Point64 - 69 °C[6][10]
Boiling Point177-180 °C / 12 mmHg[2][10]
pKa8.87[6]
SolubilityWater: 5.5 g/L (25 °C); Soluble in Chloroform, Methanol[2][6]

Table 2: Incompatible Reagents and Conditions

Incompatible FactorReason for IncompatibilityPotential OutcomeSource
Strong Oxidizing AgentsOxidation of aldehyde and phenol (B47542) groups.Formation of carboxylic acids, ring-opening, polymerization.[3][6]
Strong BasesFormation of reactive phenoxide, catalysis of side reactions.Enhanced oxidation, condensation products, polymerization.[3][6]
Strong Reducing AgentsReduction of the aldehyde group.Formation of the corresponding alcohol.[3]
Air / OxygenOxidative degradation, especially of the phenoxide form.Darkening of material, formation of various oxidized byproducts.[3]
Direct Sunlight / UV LightCan provide energy to initiate radical oxidation.Discoloration and degradation.[8]

Troubleshooting Guide

Issue 1: The reaction mixture turns dark brown/black, and a tar-like substance is forming.

  • Potential Cause: This is a classic sign of oxidative degradation and/or polymerization. The phenolic hydroxyl group, especially when deprotonated under basic conditions, makes the molecule highly susceptible to air oxidation.

  • Solution:

    • Implement an Inert Atmosphere: Ensure the reaction is performed under a blanket of an inert gas like nitrogen or argon. This requires using appropriate glassware (e.g., a three-necked flask) and techniques.

    • Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all solvents immediately before use by sparging with an inert gas, or by using the freeze-pump-thaw method.

    • Control Basicity: If a base is required, consider using a weaker, non-nucleophilic base. Add the base slowly and at a reduced temperature to control the reaction.

    • Add an Antioxidant: In some cases, adding a small amount of a radical scavenger or antioxidant like BHT (butylated hydroxytoluene) or hydroquinone (B1673460) can inhibit oxidative polymerization, provided it does not interfere with the desired reaction.[11]

Issue 2: The reaction yield is low, and analysis (TLC/HPLC/NMR) shows multiple unidentified byproducts.

  • Potential Cause: The starting material, this compound, is likely degrading before or during the reaction, leading to a complex mixture.

  • Solution:

    • Verify Starting Material Purity: Before starting, check the purity of the aldehyde. If it has darkened or appears old, purify it by recrystallization or column chromatography.

    • Protect the Phenolic Hydroxyl Group: The most robust strategy is to protect the reactive hydroxyl group before carrying out the intended reaction. This masks its reactivity, preventing oxidation and other side reactions. Common protecting groups for phenols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers. A general protocol for benzylation is provided below.

    • Optimize Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Issue 3: The desired product is obtained, but it is contaminated with the corresponding carboxylic acid (3,4-dimethoxy-5-hydroxybenzoic acid).

  • Potential Cause: The aldehyde functional group is being oxidized to a carboxylic acid. This is a common byproduct when reactions are exposed to air or when using certain reagents that can act as oxidants.

  • Solution:

    • Strict Exclusion of Oxygen: The most critical step is to rigorously exclude air from the reaction mixture using an inert atmosphere and degassed solvents.

    • Reagent Purity: Ensure that none of the other reagents used have oxidizing contaminants.

    • Purification: If a small amount of the carboxylic acid is formed, it can often be removed from the desired aldehyde product by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic byproduct will move into the aqueous layer as its carboxylate salt, while the desired phenolic aldehyde (being a weaker acid) will remain in the organic layer.

Experimental Protocols

Protocol 1: General Procedure for Reactions Under Inert Atmosphere

This protocol describes a standard setup to prevent air-sensitive compounds from degrading due to atmospheric oxygen.

  • Glassware Preparation: Dry all glassware (e.g., round-bottom flask, condenser) in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm and connect it to a manifold that can supply both an inert gas (nitrogen or argon) and a vacuum. A bubbler should be placed at the gas outlet to prevent over-pressurization and monitor gas flow.

  • Purging the System: Evacuate the assembled apparatus under vacuum to remove most of the air, and then refill it with the inert gas. Repeat this "purge cycle" at least three times.

  • Reagent Addition: Add the this compound and any other solid reagents to the flask. Briefly evacuate and refill with inert gas once more.

  • Solvent Addition: Add degassed solvents via a cannula or a gas-tight syringe through a rubber septum.

  • Reaction: Maintain a slight positive pressure of the inert gas throughout the entire reaction, including workup if the product is also sensitive.

Protocol 2: Protective Benzylation of the Hydroxyl Group

Protecting the phenolic hydroxyl group as a benzyl ether can significantly improve yields in subsequent reactions by preventing degradation.

  • Setup: In a round-bottom flask purged with nitrogen (as described in Protocol 1), dissolve this compound (1 equivalent) in a dry, polar aprotic solvent like DMF or acetone.

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, ~1.5 equivalents).

  • Alkylating Agent: Add benzyl bromide (BnBr, ~1.1 equivalents) dropwise to the stirred suspension at room temperature. A catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction.[12]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC or HPLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude product (4-(benzyloxy)-3,5-dimethoxybenzaldehyde) by column chromatography or recrystallization. The protected compound can now be used in further reactions. The benzyl group can be removed later via hydrogenolysis.

Visualizations

start Reaction with 3,4-Dimethoxy- 5-hydroxybenzaldehyde shows low yield or decomposition q1 Is the reaction mixture turning dark? start->q1 q2 Is the corresponding carboxylic acid observed? q1->q2 No sol1 Indication of Oxidation/ Polymerization. Implement inert atmosphere and use degassed solvents. q1->sol1 Yes q3 Was the reaction run under inert atmosphere? q2->q3 No sol2 Aldehyde is oxidizing. Strictly exclude O₂. Consider purification via acid-base extraction. q2->sol2 Yes sol3 This is a critical first step. Re-run the reaction using an inert gas (N₂ or Ar) and degassed solvents. q3->sol3 No sol4 If problems persist, protect the phenolic -OH group prior to the reaction. q3->sol4 Yes sol1->q3 sol2->q3 sol3->sol4

Caption: Troubleshooting workflow for reactions involving this compound.

sub 3,4-Dimethoxy- 5-hydroxybenzaldehyde prod1 Oxidized Products (e.g., Carboxylic Acid, Quinones) sub->prod1 prod2 Polymeric Material (Tar) sub->prod2 prod3 Activated Phenoxide (prone to oxidation) sub->prod3 ox Oxidizing Agents (O₂, Peroxides) ox->sub base Strong Base base->sub light Light / Heat light->sub step1 1. Assemble oven-dried glassware step2 2. Connect to Schlenk line (Inert Gas / Vacuum) step1->step2 step3 3. Purge System: Evacuate and refill with N₂/Ar (Repeat 3x) step2->step3 step4 4. Add solid reagents under positive N₂ flow step3->step4 step5 5. Add degassed solvents via syringe/cannula step4->step5 step6 6. Maintain positive N₂ pressure throughout reaction step5->step6

References

Alternative catalysts for the synthesis of 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dimethoxy-5-hydroxybenzaldehyde, also known as syringaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and well-documented synthetic pathway starts from vanillin (B372448). This multi-step process involves the halogenation of vanillin to form a 5-halo-vanillin intermediate, followed by a copper-catalyzed methoxylation reaction. An alternative, though less common, route involves the selective demethylation of 3,4,5-trimethoxybenzaldehyde.

Q2: Why is a copper catalyst typically used in the synthesis from 5-halo-vanillin?

The copper-catalyzed nucleophilic aromatic substitution of the halide (iodine or bromine) with a methoxy (B1213986) group is a variation of the Ullmann condensation. Copper(I) species are believed to be the active catalysts in this reaction, facilitating the displacement of the halide with methoxide (B1231860).

Q3: Are there any non-copper-based alternative catalysts for the methoxylation step?

While copper remains the most reported and conventional catalyst for this specific transformation, modern palladium and nickel-catalyzed cross-coupling reactions are well-established for the methoxylation of aryl halides. Although specific examples for the synthesis of this compound from 5-halovanillins are not extensively documented in the literature, these catalyst systems represent a potential area for process improvement and development of copper-free methodologies.

Q4: What are the typical yields for the synthesis of this compound from vanillin?

Yields can vary significantly based on the specific halogen used in the intermediate and the reaction conditions. Synthesis via 5-iodovanillin (B1580916) has been reported to achieve yields of over 95%. The use of 5-bromovanillin (B1210037) generally results in lower yields, around 61%, under similar conditions.

Q5: What are the main byproducts to expect in the synthesis from vanillin?

Common byproducts include unreacted 5-halovanillin and the starting material, vanillin. The formation of vanillin can occur through the reduction of the 5-halovanillin intermediate.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solutions
Inactive Catalyst Ensure the copper catalyst is active. If preparing the catalyst in-situ (e.g., from copper sulfate (B86663) and zinc), ensure the reaction is complete and the copper is finely divided. For commercially available copper powder, consider pre-activation if necessary.
Poor Quality Starting Materials Use pure, dry reagents and solvents. Impurities in the 5-halovanillin or the presence of water in the methanol (B129727) can significantly impact the reaction efficiency.
Suboptimal Reaction Temperature The reaction temperature is critical. For the methoxylation of 5-iodovanillin, a temperature of around 130°C is often optimal. Lower temperatures may lead to incomplete reaction, while higher temperatures can promote side reactions.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion.
Inefficient Stirring In heterogeneous reactions involving a solid catalyst like copper powder, efficient stirring is crucial to ensure good contact between the reactants and the catalyst surface.
Product Purity Issues
Potential Cause Recommended Solutions
Presence of Unreacted Starting Materials Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. Unreacted 5-iodovanillin can often be removed by filtration after acidification of the reaction mixture.
Formation of Vanillin as a Byproduct Careful control of reaction conditions can minimize the formation of vanillin. Purification can be achieved through chromatographic methods.
Complex Mixture of Byproducts High reaction temperatures or prolonged reaction times can lead to the formation of various side products. Re-evaluate the reaction conditions and consider a milder approach if possible.
Difficulty in Crystallization Ensure the crude product is sufficiently pure before attempting crystallization. The presence of oils or tars can inhibit crystal formation. Washing the crude product or performing a preliminary purification step like column chromatography may be necessary.

Experimental Protocols

Synthesis of 5-Iodovanillin from Vanillin

This procedure is based on the electrophilic aromatic substitution of vanillin.

Reagents:

Procedure:

  • Dissolve vanillin and potassium iodide in 95% ethanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add the sodium hypochlorite solution to the stirred mixture over a period of 20 minutes.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for another 20 minutes.

  • Neutralize any excess iodine and sodium hypochlorite by adding sodium thiosulfate.

  • Acidify the solution with hydrochloric acid until the product fully precipitates.

  • Cool the mixture and collect the solid product by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude 5-iodovanillin from an ethanol-water mixture to obtain the purified product.

Synthesis of this compound from 5-Iodovanillin

This protocol utilizes a copper-catalyzed methoxylation.

Reagents:

  • 5-Iodovanillin

  • Anhydrous methanol

  • Sodium metal

  • Copper catalyst (e.g., precipitated copper powder)

Procedure:

  • In a suitable pressure vessel, prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol.

  • Add the 5-iodovanillin and the copper catalyst to the sodium methoxide solution.

  • Seal the vessel and heat the mixture to approximately 130°C with stirring for about one hour.

  • After the reaction is complete, cool the mixture and dilute it with water.

  • Filter the mixture to remove the copper catalyst.

  • Acidify the filtrate to precipitate any unreacted 5-iodovanillin.

  • Extract the aqueous solution with an organic solvent such as chloroform.

  • The product can be further purified by separation into bicarbonate-soluble and insoluble fractions, followed by treatment with sodium bisulfite to isolate the aldehydic components.

Data Presentation

Table 1: Comparison of Halogenated Intermediates in Syringaldehyde Synthesis

Intermediate Catalyst Temperature Reaction Time Yield Reference
5-IodovanillinCopper Powder130 ± 4 °C1 hour>95%
5-BromovanillinCopper Powder130 °C1 hour61%
5-ChlorovanillinCopper Powder130 - 175 °C1 hourNot Detected

Visualizations

experimental_workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Methoxylation cluster_purification Purification vanillin Vanillin halogenation Iodination or Bromination vanillin->halogenation halovanillin 5-Iodovanillin or 5-Bromovanillin halogenation->halovanillin methoxylation Methoxylation (Copper Catalyst, NaOCH3, Methanol) halovanillin->methoxylation workup Aqueous Work-up & Extraction methoxylation->workup syringaldehyde 3,4-Dimethoxy-5- hydroxybenzaldehyde purification Chromatography or Recrystallization workup->purification final_product Pure Product purification->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Conditions (Temp, Time) start->cause2 cause3 Poor Reagent Quality start->cause3 solution1 Activate or Replace Catalyst cause1->solution1 solution2 Optimize Reaction Parameters cause2->solution2 solution3 Purify/Dry Reagents & Solvents cause3->solution3

Technical Support Center: Overcoming Poor Solubility of 3,4-Dimethoxy-5-hydroxybenzaldehyde in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 3,4-Dimethoxy-5-hydroxybenzaldehyde in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline solid that is sparingly soluble in water (5.5 g/L at 25°C)[1][2]. It is known to be soluble in chloroform (B151607) and methanol[3]. For many organic reactions, its solubility in common non-polar or moderately polar solvents at room temperature can be a limiting factor, often necessitating the use of heat, more polar solvents, or co-solvent systems.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What are my options?

A2: If you are facing solubility issues, consider the following strategies:

  • Heating: Gently warming the solvent can significantly improve the solubility of this compound.

  • Co-solvent System: The addition of a small amount of a highly polar aprotic solvent in which the compound is more soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), can enhance the overall solvating power of your primary reaction solvent.

  • Solvent Screening: If your reaction conditions permit, conducting small-scale solubility tests with a variety of solvents can help identify the most suitable one for your specific application.

  • Ultrasonication: The use of an ultrasonic bath can aid in breaking down solid agglomerates and accelerate the dissolution process.

Q3: Can I use a biphasic solvent system for reactions involving this aldehyde?

A3: Yes, a two-phase system can be an effective approach, especially for reactions where the reactants have markedly different polarities. For instance, in a Wittig reaction, a mixture of an aqueous and an organic solvent can be employed.

Data Presentation

Solubility of this compound in Common Organic Solvents

SolventSolvent TypeMolar Mass ( g/mol )Boiling Point (°C)Solubility ( g/100 mL)Temperature (°C)Notes
WaterPolar Protic18.021000.55[1][2]25Sparingly soluble.
MethanolPolar Protic32.0464.7Soluble[3]Not Specified
ChloroformPolar Aprotic119.3861.2Soluble[3]Not Specified
Ethanol (B145695)Polar Protic46.0778.4Moderately Soluble (Estimated)25Often suitable for reactions with gentle heating.
AcetonePolar Aprotic58.0856.0Soluble (Estimated)25Good general-purpose solvent.
Ethyl AcetatePolar Aprotic88.1177.1Moderately Soluble (Estimated)25Useful for extractions.
Dichloromethane (DCM)Polar Aprotic84.9339.6Moderately Soluble (Estimated)25A common solvent for a variety of organic reactions.
Tetrahydrofuran (THF)Polar Aprotic72.1166.0Soluble (Estimated)25Good for reactions involving organometallic reagents.
N,N-Dimethylformamide (DMF)Polar Aprotic73.09153.0Very Soluble (Estimated)25Excellent for dissolving poorly soluble compounds.
Dimethyl Sulfoxide (DMSO)Polar Aprotic78.13189.0Very Soluble (Estimated)25A highly polar solvent, very effective for enhancing solubility.

Disclaimer: Estimated solubility values are based on computational predictions and should be experimentally verified for precise applications.

Troubleshooting Guides

Issue 1: The reaction is sluggish or does not proceed to completion, and undissolved starting material is visible.

A Sluggish or Incomplete Reaction (Undissolved Starting Material) B Is the reaction thermally stable? A->B H Increase vigorous stirring or use ultrasonication A->H C Increase Reaction Temperature B->C Yes E Is a co-solvent compatible with the reaction? B->E No D Switch to a Higher Boiling Solvent C->D If current solvent boils F Add a small amount of a highly polar aprotic co-solvent (e.g., DMSO, DMF) E->F Yes G Consider a different primary solvent with better solvating power (see table) E->G No

Troubleshooting a sluggish reaction due to poor solubility.

Issue 2: The product has precipitated out of the reaction mixture, potentially with unreacted starting material.

A Product Precipitation During Reaction B Is the product known to be insoluble in the reaction solvent? A->B C Filter the product while hot (if starting material is soluble at high temp) B->C Yes D Add a co-solvent to keep the product in solution B->D Yes E Consider a solvent system where both starting material and product are soluble B->E No F Analyze the precipitate for purity. It might be pure product. C->F D->E

Addressing product precipitation during the reaction.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile (B47326)

This protocol describes the base-catalyzed condensation of this compound with malononitrile, where gentle heating is used to ensure the dissolution of the aldehyde.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (B6355638) (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add ethanol as the solvent.

  • Gently warm the mixture with stirring until the aldehyde is completely dissolved.

  • Add malononitrile (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product is expected to precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

A Dissolve Aldehyde in Ethanol with Heating B Add Malononitrile and Piperidine A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Filter and Wash Product E->F

Workflow for Knoevenagel Condensation.
Protocol 2: Williamson Ether Synthesis

This protocol outlines the synthesis of an ether from this compound. The use of a polar aprotic solvent like DMF is recommended to ensure the solubility of the resulting phenoxide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the aldehyde.

  • Carefully add sodium hydride (1.1 eq) portion-wise at 0°C. Alternatively, potassium carbonate (2.0 eq) can be used at room temperature.

  • Stir the mixture until the evolution of hydrogen gas ceases (for NaH) or for 30 minutes (for K₂CO₃).

  • Add the alkyl halide (1.1-1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature or gently heat if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

A Dissolve Aldehyde in Anhydrous DMF B Add Base (NaH or K2CO3) under Inert Atmosphere A->B C Add Alkyl Halide B->C D Stir at RT or Heat C->D E Monitor by TLC D->E F Aqueous Workup and Extraction E->F

Workflow for Williamson Ether Synthesis.
Protocol 3: Wittig Reaction

This protocol describes the olefination of this compound using a Wittig reagent. A co-solvent system or a polar aprotic solvent may be necessary to ensure all components remain in solution. The phenolic proton will be deprotonated by the ylide, so an extra equivalent of base and ylide is required.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride (or other desired phosphonium (B103445) salt)

  • Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend the phosphonium salt (2.2 eq) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Slowly add the strong base (e.g., t-BuOK, 2.2 eq) and stir for 1 hour at 0°C to form the ylide (a color change is often observed).

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Slowly add the aldehyde solution to the ylide mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • The product can be purified by column chromatography to remove triphenylphosphine (B44618) oxide.

A Generate Ylide from Phosphonium Salt and Base in THF C Add Aldehyde Solution to Ylide at 0°C A->C B Dissolve Aldehyde in THF B->C D Stir and Warm to RT C->D E Monitor by TLC D->E F Quench and Extract E->F G Purify by Chromatography F->G

Workflow for the Wittig Reaction.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3,4-Dimethoxy-5-hydroxybenzaldehyde and Syringaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of two structurally related phenolic aldehydes: 3,4-Dimethoxy-5-hydroxybenzaldehyde and syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde). While extensive research has elucidated the diverse pharmacological effects of syringaldehyde, there is a notable scarcity of experimental data on the biological properties of this compound. This document summarizes the available information, presents experimental protocols for key assays, and utilizes structure-activity relationships to infer the potential activities of this compound.

Overview of Compounds

Syringaldehyde is a well-characterized phenolic aldehyde derived from the breakdown of lignin. It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1]

This compound , an isomer of syringaldehyde, is less studied. While it is commercially available and used as a chemical intermediate, its biological activities have not been extensively investigated. This guide will infer its potential activities based on its structural similarity to syringaldehyde and other related phenolic compounds.

Comparative Biological Activities

The following sections detail the known biological activities of syringaldehyde and the inferred potential activities of this compound.

Antioxidant Activity

Syringaldehyde has demonstrated significant antioxidant properties in various in vitro assays. Its ability to scavenge free radicals is attributed to the hydrogen-donating ability of its phenolic hydroxyl group. The presence of two electron-donating methoxy (B1213986) groups at the ortho positions enhances the stability of the resulting phenoxyl radical.[2] Studies have shown its antioxidant activity to be several times higher than that of protocatechuic aldehyde.[2]

This compound's antioxidant potential has not been experimentally determined. However, based on structure-activity relationship studies of hydroxybenzaldehydes, the presence of a phenolic hydroxyl group and electron-donating methoxy groups suggests it likely possesses antioxidant properties.[3] The position of these functional groups influences the antioxidant capacity.[4]

Table 1: Comparison of In Vitro Antioxidant Activity

AssaySyringaldehydeThis compoundReference
DPPH Radical Scavenging Effective scavengerData not available[2]
ABTS Radical Scavenging High Trolox equivalent valueData not available[2]
Peroxyl Radical Scavenging High activityData not available[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a widely used method to determine the free radical scavenging activity of a compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Test compounds (Syringaldehyde, this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compounds and positive control to separate wells.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

dot

Caption: Workflow for the DPPH Radical Scavenging Assay.

Anti-inflammatory Activity

Syringaldehyde exhibits anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IL-12p40, and IL-23.[5] This is achieved, in part, by reducing the activation of MAPK/NF-κB signaling pathways.[5]

The anti-inflammatory potential of this compound is currently unknown. However, many phenolic compounds with antioxidant properties also possess anti-inflammatory effects. It is plausible that this compound could also modulate inflammatory responses, but experimental validation is required.

Table 2: Comparison of Anti-inflammatory Effects

Target/PathwaySyringaldehydeThis compoundReference
TNF-α Secretion DecreasedData not available[5]
IL-6 Secretion DecreasedData not available[5]
MAPK/NF-κB Pathway Inhibition of activationData not available[5]

dot

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Syringaldehyde Syringaldehyde Syringaldehyde->MAPK Inhibits Syringaldehyde->NFkB Inhibits

Caption: Simplified signaling pathway for the anti-inflammatory action of Syringaldehyde.

Antimicrobial Activity

Syringaldehyde has demonstrated activity against a range of microorganisms. It can reduce the population of bacteria such as Staphylococcus aureus, Klebsiella pneumonia, and Pseudomonas aeruginosa.[6] It has also shown antifungal activity against Candida guilliermondii.[6]

The antimicrobial properties of this compound have not been reported. Phenolic aldehydes as a class are known to possess antimicrobial activities, often through mechanisms involving membrane disruption or enzyme inhibition.[7]

Table 3: Comparison of Antimicrobial Spectrum

OrganismSyringaldehydeThis compoundReference
Staphylococcus aureus ActiveData not available[6]
Klebsiella pneumonia ActiveData not available[6]
Pseudomonas aeruginosa ActiveData not available[6]
Candida guilliermondii ActiveData not available[6]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compounds

  • Positive control antibiotic/antifungal

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform serial dilutions of the test compounds and control in the broth medium in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity

Syringaldehyde has shown potential in inhibiting the proliferation of certain cancer cells, such as HCT-116 colon cancer cells.[2] Some studies suggest that the anticancer activity of phenolic compounds can be synergistic.[2]

There is no available data on the anticancer activity of this compound . However, various substituted benzaldehydes have been investigated for their anticancer properties, with some showing significant activity.[8][9] The specific substitution pattern is crucial for cytotoxic effects.

Table 4: Comparison of In Vitro Anticancer Activity

Cell LineSyringaldehydeThis compoundReference
HCT-116 (Colon Cancer) Inhibits proliferationData not available[2]
Neuroprotective Effects

Syringaldehyde has been shown to exert neuroprotective effects in models of cerebral ischemia.[1] It reduces cell damage, decreases malondialdehyde levels (a marker of oxidative stress), and increases the activity of superoxide (B77818) dismutase.[1][10] These effects are attributed to its anti-oxidative and anti-apoptotic properties.[1][10]

The neuroprotective potential of this compound has not been investigated. Given the role of oxidative stress in neurodegenerative diseases, compounds with antioxidant activity are often considered for their neuroprotective potential.

Table 5: Comparison of Neuroprotective Mechanisms

MechanismSyringaldehydeThis compoundReference
Anti-oxidation Increases superoxide dismutase activity, reduces malondialdehydeData not available[1][10]
Anti-apoptosis Decreases caspase-3 and -9 immunoreactivityData not available[1]

dot

Neuroprotection_Mechanism Ischemia Cerebral Ischemia OxidativeStress Oxidative Stress (Increased MDA) Ischemia->OxidativeStress Apoptosis Apoptosis (Increased Caspase-3, -9) Ischemia->Apoptosis NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Apoptosis->NeuronalDamage Syringaldehyde Syringaldehyde Syringaldehyde->OxidativeStress Reduces Syringaldehyde->Apoptosis Reduces SOD Increased SOD Activity Syringaldehyde->SOD Increases

Caption: Proposed mechanism of neuroprotection by Syringaldehyde.

Conclusion

Syringaldehyde is a phenolic aldehyde with a broad spectrum of well-documented biological activities, making it a compound of significant interest for pharmaceutical and nutraceutical applications. In contrast, this compound remains largely uncharacterized in terms of its biological effects. Based on its chemical structure, it is reasonable to hypothesize that it may possess antioxidant and other biological properties similar to syringaldehyde. However, this remains speculative without direct experimental evidence.

This guide highlights a significant knowledge gap and underscores the need for future research to investigate the pharmacological profile of this compound. Such studies would not only provide valuable data for a direct comparison with syringaldehyde but could also uncover novel therapeutic applications for this understudied compound. Researchers are encouraged to utilize the provided experimental protocols to initiate these investigations.

References

Efficacy of 3,4-Dimethoxy-5-hydroxybenzaldehyde Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibitory efficacy of derivatives of 3,4-Dimethoxy-5-hydroxybenzaldehyde. The information is compiled from various studies to offer a comprehensive overview of their potential as enzyme inhibitors, targeting key enzymes in various pathological and physiological processes. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Comparative Efficacy Data

The inhibitory potential of this compound and its derivatives has been evaluated against several key enzymes. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a common measure of inhibitor potency.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Compound/DerivativeIC50 (µM)SubstrateReference CompoundReference IC50 (µM)
(Z)-5-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one28.72L-tyrosineKojic acid27.41
(Z)-5-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one163.60L-DOPAKojic acid24.09

Note: The inhibitory activity of the 3,4-dimethoxy substituted derivative was found to be dependent on the substrate used in the assay.[1]

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

Compound/DerivativeIC50 (µM)Inhibition TypeReference CompoundReference IC50 (µM)
3,4-Dihydroxy-5-nitrobenzaldehyde (B193609)3Mixed-typeAllopurinolNot specified in the same study, but noted for comparison

Note: While not a this compound derivative, 3,4-dihydroxy-5-nitrobenzaldehyde is a closely related benzaldehyde (B42025) derivative that demonstrates potent xanthine oxidase inhibition.[2][3][4][5][6]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders.

α-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into glucose. Inhibitors of this enzyme can help manage postprandial hyperglycemia in diabetic patients.

Specific IC50 values for this compound derivatives against α-glucosidase were not found in the conducted searches. The inhibitory potential of various other natural and synthetic compounds against α-glucosidase has been reported, with IC50 values ranging from micromolar to millimolar concentrations.[8][9][10][11]

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Tyrosinase Inhibition Assay

This assay is a spectrophotometric method that measures the ability of a compound to inhibit the oxidation of a substrate by tyrosinase.

  • Reagents and Materials:

    • Mushroom tyrosinase

    • L-tyrosine or L-DOPA (substrate)

    • Phosphate (B84403) buffer (pH 6.8)

    • Test compound (dissolved in a suitable solvent, e.g., DMSO)

    • Positive control (e.g., Kojic acid)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in the phosphate buffer.

    • In a 96-well plate, add the tyrosinase solution to each well, followed by the test compound or control.

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate solution (L-tyrosine or L-DOPA) to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm for dopachrome (B613829) formation from L-DOPA) in a kinetic mode for a set duration (e.g., 20-30 minutes).

    • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of uric acid formation from the oxidation of xanthine by xanthine oxidase.

  • Reagents and Materials:

    • Xanthine oxidase

    • Xanthine (substrate)

    • Phosphate buffer (pH 7.5)

    • Test compound

    • Positive control (e.g., Allopurinol)

    • 96-well UV-transparent microplate

    • Microplate reader capable of UV measurements

  • Procedure:

    • Prepare various concentrations of the test compound and positive control in the phosphate buffer.

    • In a 96-well plate, add the xanthine oxidase solution and the test compound or control to the wells.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes).[12]

    • Start the reaction by adding the xanthine substrate solution to each well.[13][14]

    • Monitor the increase in absorbance at approximately 295 nm (the wavelength at which uric acid absorbs) over time in a kinetic mode.[15]

    • Calculate the reaction rate from the linear phase of the absorbance curve.

    • Determine the percentage of inhibition and the IC50 value as described for the tyrosinase assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining acetylcholinesterase activity and its inhibition.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE)

    • Acetylthiocholine iodide (ATCI) (substrate)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compound

    • Positive control (e.g., Galantamine)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test compound and positive control at various concentrations.

    • In a 96-well plate, add the AChE solution, DTNB solution, and the test compound or control to the wells.[16][17][18]

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the ATCI substrate solution.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

    • Measure the absorbance of the yellow product at 412 nm in a kinetic mode.[19]

    • Calculate the reaction rates and determine the percentage of inhibition and IC50 values.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of the hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase.

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

    • Phosphate buffer (pH 6.8)

    • Test compound

    • Positive control (e.g., Acarbose)

    • Sodium carbonate (to stop the reaction)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare different concentrations of the test compound and acarbose (B1664774) in the phosphate buffer.

    • In a 96-well plate, add the α-glucosidase solution and the test compound or control.

    • Pre-incubate the mixture at 37°C for a defined time (e.g., 10-15 minutes).

    • Start the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for a specific period (e.g., 20-30 minutes).

    • Stop the reaction by adding a sodium carbonate solution.

    • The enzymatic hydrolysis of pNPG releases p-nitrophenol, which is a yellow product.

    • Measure the absorbance of the p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value.

Visualizations

The following diagrams illustrate the general experimental workflow for enzyme inhibition assays and the signaling pathways associated with the target enzymes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Pre-incubation Pre-incubation (Enzyme + Inhibitor) Reagent_Prep->Pre-incubation Compound_Prep Test Compound & Control Serial Dilutions Compound_Prep->Pre-incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre-incubation->Reaction_Initiation Incubation Incubation (Controlled Temperature & Time) Reaction_Initiation->Incubation Reaction_Termination Reaction Termination (if applicable) Incubation->Reaction_Termination Measurement Spectrophotometric Measurement (Absorbance) Reaction_Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General experimental workflow for in vitro enzyme inhibition assays.

Tyrosinase_Signaling_Pathway MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Tyrosine L-Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ... Inhibitor Tyrosinase Inhibitor (e.g., Benzaldehyde Derivative) Inhibitor->Tyrosinase Inhibits Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid Xanthine->Uric_Acid XO ROS Reactive Oxygen Species (ROS) Xanthine->ROS XO Gout Gout / Hyperuricemia Uric_Acid->Gout Excess leads to XO Xanthine Oxidase (XO) Inhibitor XO Inhibitor (e.g., Benzaldehyde Derivative) Inhibitor->XO Inhibits Cholinesterase_Signaling cluster_synapse Postsynaptic Postsynaptic Neuron / Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Release of ACh ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor ACh binds to receptor AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh in cleft ACh_Receptor->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis of ACh Inhibitor AChE Inhibitor (e.g., Benzaldehyde Derivative) Inhibitor->AChE Inhibits Alpha_Glucosidase_Pathway cluster_digestion Small_Intestine Small Intestine (Brush Border) Alpha_Glucosidase α-Glucosidase Glucose Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Increased levels lead to Inhibitor α-Glucosidase Inhibitor (e.g., Benzaldehyde Derivative) Inhibitor->Alpha_Glucosidase Inhibits Carbohydrates Carbohydrates Carbohydrates->Glucose α-Glucosidase

References

A Comparative Study of the Antimicrobial Spectrum of 3,4-Dimethoxy-5-hydroxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of 3,4-Dimethoxy-5-hydroxybenzaldehyde and its structurally related and more extensively studied analogs, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde). While direct and comprehensive antimicrobial data for this compound is limited in publicly available scientific literature, this guide offers a robust comparison of its closest chemical relatives to provide valuable insights for researchers. The data presented is intended to serve as a foundation for further investigation into the antimicrobial potential of these phenolic aldehydes.

Introduction

Phenolic aldehydes, a class of organic compounds characterized by a benzene (B151609) ring substituted with a formyl group and at least one hydroxyl group, are widely recognized for their diverse biological activities, including antimicrobial properties.[1][2] this compound, along with vanillin and syringaldehyde, falls into this category. Their structural similarities and differences, particularly in the number and position of methoxy (B1213986) groups, are believed to influence their biological efficacy. The primary mechanism of antimicrobial action for many phenolic aldehydes involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and eventual cell death.[3]

Comparative Antimicrobial Spectrum

Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound, this section focuses on the well-documented antimicrobial activities of vanillin and syringaldehyde against a range of pathogenic bacteria and fungi. The following tables summarize the available quantitative data.

Table 1: Antibacterial Activity of Vanillin and Syringaldehyde (MIC in µg/mL)
MicroorganismVanillin (MIC in µg/mL)Syringaldehyde (MIC in µg/mL)Reference
Staphylococcus aureus1250 - 250064[4][5]
Escherichia coli1250-[4]
Salmonella Typhimurium1250 - 2500-[4]
Pseudomonas aeruginosa--
Enterococcus faecalis-64[5]

Note: A hyphen (-) indicates that data was not available in the cited sources.

Table 2: Antifungal Activity of Vanillin and Syringaldehyde (MIC in µg/mL)
MicroorganismVanillin (MIC in µg/mL)Syringaldehyde (MIC in µg/mL)Reference
Candida albicans-128[5]
Aspergillus fumigatus--
Aspergillus flavus--

Note: A hyphen (-) indicates that data was not available in the cited sources.

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of vanillin and syringaldehyde, while both targeting microbial viability, appear to involve distinct and overlapping pathways.

Vanillin

The primary antimicrobial action of vanillin is attributed to its ability to disrupt the integrity of the microbial cell membrane.[1] This disruption leads to increased permeability, leakage of essential intracellular components such as nucleic acids and proteins, and dissipation of the ion gradient. Furthermore, transcriptome analysis has revealed that vanillin treatment can significantly impact the expression of genes involved in crucial metabolic pathways like the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, ultimately leading to a decrease in ATP production and metabolic collapse.[1]

Syringaldehyde

Syringaldehyde has been shown to exhibit both antibacterial and antioxidant activities. Its mechanism of action involves the modulation of specific signaling pathways. Studies on Mycobacterium marinum infection have demonstrated that syringaldehyde can activate the NRF2/HO-1/NQO-1 signaling pathway, which is crucial for cellular antioxidant responses.[4][6] Additionally, it has been found to activate the AMPK-α1/AKT/GSK-3β signaling pathway.[4][6] The activation of these pathways suggests that syringaldehyde's antimicrobial effect may be, in part, due to its ability to modulate the host's oxidative stress response to infection.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to determine the antimicrobial activity of compounds like this compound and its analogs.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (this compound, vanillin, syringaldehyde) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth and solvent)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[3]

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (a known antibiotic or antifungal) and a negative control (broth with solvent but no antimicrobial agent) on each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar (B569324) Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Petri dishes with Mueller-Hinton Agar (MHA)

  • Test compounds dissolved in a suitable solvent

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cork borer or pipette tip

  • Positive and negative controls

Procedure:

  • Prepare a lawn culture of the test microorganism by evenly spreading the standardized inoculum onto the surface of the MHA plate.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution into each well.

  • Add positive and negative controls to separate wells.

  • Incubate the plates under appropriate conditions.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

Visualizations

Signaling Pathway of Syringaldehyde's Antioxidant and Antibacterial Effect

Syringaldehyde_Mechanism Syringaldehyde Syringaldehyde AMPK AMPK-α1 Syringaldehyde->AMPK Activates AKT AKT AMPK->AKT Phosphorylates GSK3B GSK-3β AKT->GSK3B Inhibits NRF2 NRF2 GSK3B->NRF2 Inhibits Degradation ARE ARE NRF2->ARE Translocates to Nucleus & Binds to ARE HO1 HO-1 ARE->HO1 Induces Transcription NQO1 NQO-1 ARE->NQO1 Induces Transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response NQO1->Antioxidant_Response Antibacterial_Effect Antibacterial Effect Antioxidant_Response->Antibacterial_Effect

Caption: Proposed signaling pathway of syringaldehyde's antioxidant and antibacterial effects.

General Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (e.g., this compound) Serial_Dilution Perform Serial Dilutions (Broth Microdilution) Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Read Results (Visual Inspection/OD Measurement) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

While a comprehensive antimicrobial profile for this compound remains to be fully elucidated, the available data on its close structural analogs, vanillin and syringaldehyde, provide a strong rationale for its investigation as a potential antimicrobial agent. This guide summarizes the existing knowledge on the antimicrobial spectrum and mechanisms of these related compounds, offering a valuable starting point for researchers. The provided experimental protocols offer a standardized approach for future studies to generate comparable data and further explore the therapeutic potential of this class of phenolic aldehydes. Further research is warranted to determine the specific antimicrobial efficacy and mechanism of action of this compound.

References

In Vitro Anticancer Properties of 3,4-Dimethoxy-5-hydroxybenzaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer properties of analogs of 3,4-Dimethoxy-5-hydroxybenzaldehyde. Due to a greater availability of public research data on its close structural analog, syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), this document will focus on syringaldehyde-derived compounds as a representative class. The structural similarities between these compounds provide valuable insights into the potential anticancer activities of this compound derivatives.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of various syringaldehyde-derived chalcones was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the tables below.

Table 1: Anticancer Activity of Syringaldehyde-Derived Chalcones against Female Cancer Cell Lines

CompoundA2780 (Ovarian) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)C33a (Cervical) IC₅₀ (µM)MDA-MB-453 (Breast) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
2a 1.252.52.555>10
2b 2.5555>10>10
2c 5>10>10>10>10>10
2d 2.5555>10>10

Data synthesized from a study on syringaldehyde-derived chalcones, which demonstrated that compound 2a had the most promising anti-proliferation activity against these female cancer cells while exhibiting the weakest cytotoxicity towards normal human cells.[1]

Table 2: Anticancer Activity of Other Syringaldehyde Derivatives

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HepG2 (Hepatocellular Carcinoma) IC₅₀ (µM)
8 15.612.5
11 12.515.6
10 2525
13 2531.2
2 5050
7 5050

These compounds were synthesized from syringaldehyde and evaluated for their antitumor activities. Compounds 8 and 11 showed the highest activity.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines by measuring the metabolic activity of the cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., syringaldehyde analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. The plates are incubated for another 4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Cell Cycle Analysis

This method is used to determine the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent the staining of RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early and late apoptotic cells.

  • Cell Treatment: Cancer cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the quantification of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanistic Studies cluster_conclusion Conclusion start Syringaldehyde Analogs Synthesis cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis western_blot Western Blot Analysis mechanism->western_blot conclusion Identify Lead Compound cell_cycle->conclusion apoptosis->conclusion western_blot->conclusion

References

A Comparative Guide to Antibody Cross-Reactivity for 3,4-Dimethoxy-5-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxy-5-hydroxybenzaldehyde and its derivatives are organic compounds of interest in various fields, including pharmaceutical research, due to their potential biological activities. The development of specific antibodies against these small molecules is crucial for their detection and quantification in complex biological matrices. A critical aspect of antibody characterization is determining its cross-reactivity with structurally related compounds. This guide provides a comprehensive overview of the methodologies to assess antibody cross-reactivity for this compound derivatives, presents a hypothetical comparative analysis, and offers detailed experimental protocols. As specific cross-reactivity data for antibodies against this compound is not extensively available in published literature, this guide serves as a practical framework for researchers undertaking such investigations.

Hypothetical Cross-Reactivity Data

The following table presents illustrative data from a hypothetical competitive ELISA experiment designed to assess the cross-reactivity of a polyclonal antibody raised against a this compound-protein conjugate. The cross-reactivity is calculated relative to the binding of the target analyte, this compound.

Table 1: Hypothetical Cross-Reactivity of an Anti-3,4-Dimethoxy-5-hydroxybenzaldehyde Antibody

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound this compound50100
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)Syringaldehyde15033.3
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)Vanillin50010
3,4-Dihydroxybenzaldehyde3,4-Dihydroxybenzaldehyde> 10,000< 0.5
3,5-Dimethoxybenzaldehyde3,5-Dimethoxybenzaldehyde8006.25
BenzaldehydeBenzaldehyde> 50,000< 0.1

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Derivative) x 100

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable method for determining the cross-reactivity of antibodies against small molecules like this compound.[1]

Competitive ELISA Protocol

This protocol outlines the steps to assess the cross-reactivity of an antibody against various derivatives.

1. Reagents and Materials:

  • 96-well high-binding polystyrene microplates

  • Capture Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA)

  • Primary Antibody: Antibody raised against this compound

  • Secondary Antibody: Enzyme-conjugated (e.g., HRP) anti-species IgG

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6

  • Washing Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • Standards: this compound and its derivatives of known concentrations

2. Plate Coating:

  • Dilute the capture antigen to a concentration of 1-10 µg/mL in Coating Buffer.

  • Add 100 µL of the diluted capture antigen to each well of the microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with 200 µL of Washing Buffer per well.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Washing Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the standard (this compound) and the test derivatives in Assay Buffer (e.g., PBST with 0.1% BSA).

  • In separate tubes, mix 50 µL of each standard/derivative dilution with 50 µL of the diluted primary antibody. The optimal antibody dilution needs to be determined empirically through titration.

  • Incubate the mixtures for 1 hour at room temperature.

  • Transfer 100 µL of each mixture to the corresponding wells of the coated and blocked microplate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with Washing Buffer.

5. Detection:

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Washing Buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

6. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot a standard curve of absorbance versus the concentration of the standard (this compound).

  • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard and each derivative.

  • Calculate the percent cross-reactivity using the formula mentioned above.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for producing and characterizing antibodies against a small molecule hapten like this compound.

G cluster_prep Preparation cluster_imm Immunization & Antibody Production cluster_char Characterization hapten Hapten (3,4-Dimethoxy-5- hydroxybenzaldehyde) conjugation Hapten-Carrier Conjugation hapten->conjugation carrier Carrier Protein (e.g., BSA, OVA) carrier->conjugation immunize Immunization of Host Animal conjugation->immunize serum Serum Collection (Polyclonal Antibodies) immunize->serum hybridoma Hybridoma Technology (Monoclonal Antibodies) immunize->hybridoma titer Titer Determination (Direct ELISA) serum->titer hybridoma->titer competitive Competitive ELISA titer->competitive cross_react Cross-Reactivity Analysis competitive->cross_react

Caption: Workflow for hapten immunization and cross-reactivity analysis.

Structural Relationships

This diagram illustrates the chemical structures of this compound and some of its derivatives, highlighting the structural similarities that can lead to antibody cross-reactivity.

G cluster_derivatives Structurally Related Derivatives main This compound (Target Analyte) syringaldehyde Syringaldehyde (Isomer) main->syringaldehyde High Similarity vanillin Vanillin (Lacks one methoxy (B1213986) group) main->vanillin Moderate Similarity dihydroxy 3,4-Dihydroxybenzaldehyde (Lacks two methoxy groups) main->dihydroxy Low Similarity dimethoxy 3,5-Dimethoxybenzaldehyde (Lacks hydroxyl group) main->dimethoxy Moderate Similarity

Caption: Structural similarity of derivatives to the target analyte.

Conclusion

The evaluation of antibody cross-reactivity is a cornerstone of immunoassay development and validation. For small molecules such as this compound, a competitive ELISA format provides a robust platform for these assessments. By systematically testing a panel of structurally related compounds, researchers can quantify the specificity of their antibodies. The protocols and illustrative data presented in this guide offer a comprehensive framework for scientists to design and execute their own cross-reactivity studies, ensuring the development of highly specific and reliable immunoassays for their target analytes.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3,4-Dimethoxy-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for the production of 3,4-Dimethoxy-5-hydroxybenzaldehyde, a valuable intermediate in the pharmaceutical and fine chemical industries. The objective of this document is to offer a clear, data-driven analysis of the efficiency, practicality, and environmental considerations of various synthetic strategies, enabling informed decisions in a research and development setting.

Overview of Synthetic Strategies

The synthesis of this compound, also known as 5-hydroxyveratraldehyde or 5-hydroxyvanillin, predominantly commences from readily available starting materials such as vanillin (B372448). The key transformation involves the introduction of a hydroxyl group at the C5 position of the aromatic ring. The most documented approaches involve the halogenation of vanillin followed by a copper-catalyzed nucleophilic substitution. Alternative routes from other precursors like gallic acid are plausible but less direct for this specific target molecule.

This guide will focus on the comparative analysis of two primary pathways originating from vanillin:

  • Route 1: Bromination of vanillin followed by copper-catalyzed hydroxylation.

  • Route 2: Iodination of vanillin followed by copper-catalyzed hydroxylation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic pathways to this compound.

Table 1: Comparison of Halogenation of Vanillin

Parameter5-Bromovanillin (B1210037) Synthesis5-Iodovanillin (B1580916) Synthesis
Starting Material VanillinVanillin
Key Reagents KBr, H₂O₂, H₂SO₄, Acetic AcidNaI₃·NaI (from NaI and I₂), H₂SO₄
Reaction Time 1.5 - 2.5 hours[1][2]~3 hours[3]
Reaction Temperature 15-20°C[1][2]Room Temperature[3]
Yield ~76-90%[1][2]~99%[3]
Purity High after washing[1]>95% by NMR[3]

Table 2: Comparison of Copper-Catalyzed Hydroxylation

ParameterFrom 5-BromovanillinFrom 5-Iodovanillin
Starting Material 5-Bromovanillin5-Iodovanillin
Key Reagents NaOH, CuSO₄, Copper powder[4][5]NaOH, CuSO₄ or Copper dust[3][6]
Reaction Time 24-27 hours[4]4.5 - 18 hours[3][6]
Reaction Temperature Reflux[4]Reflux (105-120°C)[3][6]
Yield ~60-80%[4][7]~65-85%[3][6]
Byproducts Vanillin[5]Vanillin[6]

Experimental Protocols

Route 1: From Vanillin via Bromination

Step 1: Synthesis of 5-Bromovanillin

  • Materials: Vanillin, Potassium Bromide (KBr), 30-32% Hydrogen Peroxide (H₂O₂), Concentrated Sulfuric Acid (H₂SO₄), Glacial Acetic Acid.

  • Procedure:

    • Dissolve vanillin (e.g., 60 g, 0.4 mol) in glacial acetic acid (300 ml) with stirring.

    • In a separate flask, dissolve potassium bromide (e.g., 96 g, 0.8 mol) in deionized water (150 ml).

    • Mix the two solutions at room temperature.

    • Carefully prepare a mixture of concentrated sulfuric acid (22 ml) and glacial acetic acid (40 ml) and add it to the vanillin/KBr solution.

    • Place the reaction mixture in a water bath at room temperature.

    • Slowly add 32% hydrogen peroxide (44 ml, 0.8 mol) over 60-80 minutes, maintaining the temperature at approximately 20°C by adding ice to the water bath.

    • After the addition is complete, continue stirring in the ice water bath for another 1.5 hours, keeping the temperature between 15 and 20°C.

    • Pour the reaction mixture into 1200 ml of ice water and stir for 20 minutes.

    • Collect the precipitated 5-bromovanillin by vacuum filtration and wash thoroughly with ice water. The crude product can be used in the next step.[1][2]

Step 2: Synthesis of this compound (5-Hydroxyvanillin)

  • Materials: 5-Bromovanillin, Sodium Hydroxide (B78521) (NaOH), Copper (II) Sulfate (B86663) (CuSO₄), Copper powder.

  • Procedure:

    • Prepare a solution of sodium hydroxide (e.g., 245 g) in water (3 L) in a round-bottom flask equipped with a reflux condenser.

    • Add 5-bromovanillin (e.g., 200 g) and a catalytic amount of copper powder (e.g., 1 g) to the slurry.

    • Heat the reaction mixture to reflux and maintain for 24-27 hours.

    • Cool the reaction mixture to below 50°C and filter to remove copper salts.

    • Acidify the filtrate with hydrochloric acid.

    • The product can be isolated by continuous extraction with ethyl acetate.

    • The crude product is then purified by recrystallization from toluene (B28343) to yield this compound.[4] An inert atmosphere (e.g., nitrogen or argon) can improve the yield by preventing oxidation of the product in the alkaline solution.[7]

Route 2: From Vanillin via Iodination

Step 1: Synthesis of 5-Iodovanillin

  • Materials: Vanillin, Sodium Iodide (NaI), Iodine (I₂), Sodium Hydroxide (NaOH), Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Prepare a solution of sodium triiodide (NaI₃·NaI) in situ by dissolving sodium iodide and iodine in water.

    • Dissolve vanillin in an aqueous sodium hydroxide solution.

    • Add the sodium triiodide solution to the vanillin solution over approximately 3 hours with stirring.

    • After the reaction, cool the mixture to room temperature and acidify to a pH of 2-3 with sulfuric acid.

    • The precipitated 5-iodovanillin is collected. The product can be further purified by extraction with a chloroform/methanol mixture.[3]

Step 2: Synthesis of this compound (5-Hydroxyvanillin)

  • Materials: 5-Iodovanillin, Sodium Hydroxide (NaOH), Hydrated Copper (II) Sulfate (CuSO₄·5H₂O).

  • Procedure:

    • In a flask equipped for reflux and stirring under a nitrogen atmosphere, combine 5-iodovanillin (e.g., 2.8 g), hydrated cupric sulfate (1.6 g), and 4 N sodium hydroxide (76 ml).

    • Reflux the mixture at 105°C for 4.5 hours with continuous stirring.

    • Cool the mixture to 60-70°C and filter to remove the copper catalyst.

    • Cool the alkaline filtrate to 10°C and acidify to a pH of 3-4 with concentrated hydrochloric acid, maintaining the temperature below 25°C.

    • The product is extracted from the aqueous solution using a continuous ether extraction for 16 hours.

    • After drying the ether extract over anhydrous magnesium sulfate, the solvent is removed to yield the crude product, which is then recrystallized from benzene.[6]

Economic and Environmental Considerations

  • Starting Materials: Vanillin is a relatively inexpensive and readily available starting material, often derived from lignin, a byproduct of the paper industry.[8] Gallic acid, another potential precursor, is also a natural product but its market price can fluctuate. Syringaldehyde is typically more expensive than vanillin.

  • Reagents: The use of bromine and hydrobromic acid in Route 1 poses significant handling hazards due to their corrosive nature.[3] While iodine is less hazardous, both routes involve halogenated intermediates. The recovery and recycling of iodide from the reaction mixture in Route 2 is a potential advantage for cost and environmental impact reduction.[3]

  • Solvents: Both routes utilize organic solvents for extraction and purification, which have environmental and safety implications. The choice of solvent can impact the overall "greenness" of the synthesis.

  • Catalyst: Both methods rely on a copper catalyst, which is less expensive than precious metal catalysts but can still pose environmental concerns if not properly recovered and disposed of.

Mandatory Visualizations

Synthetic Pathway Diagrams

Synthetic_Pathways Vanillin1 Vanillin Bromination Bromination (KBr, H₂O₂, H₂SO₄, AcOH) Vanillin1->Bromination Vanillin2 Vanillin Bromovanillin 5-Bromovanillin Bromination->Bromovanillin Hydroxylation1 Cu-catalyzed Hydroxylation (NaOH, CuSO₄, Cu) Bromovanillin->Hydroxylation1 Product1 3,4-Dimethoxy-5- hydroxybenzaldehyde Hydroxylation1->Product1 Product2 3,4-Dimethoxy-5- hydroxybenzaldehyde Iodination Iodination (NaI₃·NaI, H₂SO₄) Vanillin2->Iodination Iodovanillin 5-Iodovanillin Iodination->Iodovanillin Hydroxylation2 Cu-catalyzed Hydroxylation (NaOH, CuSO₄) Iodovanillin->Hydroxylation2 Hydroxylation2->Product2

Caption: Synthetic routes to this compound from vanillin.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Vanillin Halogenation Halogenation (Bromination or Iodination) Start->Halogenation Isolation1 Isolation of Halogenated Intermediate Halogenation->Isolation1 Hydroxylation Copper-Catalyzed Hydroxylation Isolation1->Hydroxylation Workup Acidification & Workup Hydroxylation->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Recrystallization) Extraction->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: General experimental workflow for the synthesis.

Nrf2 Signaling Pathway

Phenolic compounds, including various benzaldehyde (B42025) derivatives, have been shown to modulate cellular signaling pathways involved in oxidative stress response. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative and electrophilic stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from xenobiotics) Keap1 Keap1 ROS->Keap1 Oxidizes Cys residues PhenolicAldehyde 3,4-Dimethoxy-5- hydroxybenzaldehyde PhenolicAldehyde->Keap1 Modulates Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Dissociation Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Caption: Activation of the Nrf2 signaling pathway by phenolic aldehydes.

Conclusion

Both the bromination and iodination routes from vanillin offer viable pathways for the synthesis of this compound. The iodination route appears to offer a higher yield in the initial halogenation step.[3] However, the subsequent hydroxylation step has comparable yields for both halo-vanillin precursors.

The choice between the two routes may depend on factors such as the cost and availability of the halogenating agents, the ease of handling, and the potential for reagent recycling. The bromination route, while using more hazardous materials, might be more economical in some contexts. Conversely, the potential to recover and reuse iodine makes the iodination route attractive from both an economic and environmental standpoint. Further optimization of reaction conditions, particularly in the copper-catalyzed hydroxylation step, could lead to improved efficiency for both pathways. The exploration of greener catalysts and solvent systems remains a key area for future research to enhance the sustainability of this compound production.

References

A Head-to-Head Comparison of 3,4-Dimethoxy-5-hydroxybenzaldehyde and Protocatechuic Aldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two prominent phenolic aldehydes, 3,4-Dimethoxy-5-hydroxybenzaldehyde (also known as syringaldehyde) and protocatechuic aldehyde, reveals distinct physicochemical properties and a nuanced spectrum of biological activities. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in selecting the optimal compound for their specific applications.

Both this compound and protocatechuic aldehyde are naturally occurring phenolic compounds that have garnered significant interest for their therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties. While structurally related, the presence of methoxy (B1213986) groups on this compound significantly influences its characteristics compared to the dihydroxy structure of protocatechuic aldehyde.

Physicochemical Properties: A Tale of Two Structures

The fundamental differences in the chemical structures of these two aldehydes give rise to distinct physicochemical properties, which are crucial for considerations in solubility, formulation, and reactivity.

PropertyThis compoundProtocatechuic Aldehyde
Synonyms Syringaldehyde (B56468), 5-Hydroxyveratraldehyde3,4-Dihydroxybenzaldehyde
CAS Number 134-96-3[1]139-85-5
Molecular Formula C₉H₁₀O₄[1]C₇H₆O₃
Molecular Weight 182.17 g/mol [1]138.12 g/mol
Melting Point 110-113 °C153-154 °C (decomposes)
Boiling Point 192 °C at 14 mmHgNot available
Solubility Soluble in alcohol and polar organic solvents.[2]Soluble in hot water, ethanol, and ether.
Appearance Colorless to yellowish solid[2]Light yellow to brown crystalline powder

Biological Activity: A Comparative Overview

The biological activities of these compounds have been explored in various in vitro and in vivo studies. While both exhibit promising therapeutic potential, their potency can vary depending on the specific biological endpoint.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a key attribute. Both aldehydes have demonstrated radical scavenging abilities, although their efficacy differs. One study reported that syringaldehyde (this compound) exhibited an antioxidant activity six times higher than that of protocatechuic aldehyde in a crocin (B39872) bleaching assay.[3] In a DPPH radical scavenging assay, syringaldehyde showed an IC50 value of 260 μM.[4][5]

Anti-inflammatory Activity

Both compounds have been shown to modulate inflammatory pathways. Protocatechuic aldehyde has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. Syringaldehyde has been found to moderately inhibit COX-2 activity with an IC50 of 3.5 μg/mL and is known to interact with targets such as TNF-α and IL-6.[6][7]

Anticancer Activity

The potential of these aldehydes as anticancer agents is an active area of research. Protocatechuic aldehyde has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. Derivatives of syringaldehyde have also demonstrated significant cytotoxicity against several cancer cell lines.[8]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Protocol:

  • A solution of DPPH in methanol (B129727) is prepared.

  • The test compound at various concentrations is added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test sample.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.

Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to scavenge nitric oxide radicals, which are involved in inflammatory processes.

Protocol:

  • Sodium nitroprusside in a phosphate-buffered saline (PBS) is used to generate nitric oxide.

  • The test compound at various concentrations is incubated with the sodium nitroprusside solution.

  • After a specified incubation time, Griess reagent is added to the mixture.

  • The absorbance of the resulting chromophore is measured spectrophotometrically at approximately 546 nm.

  • The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample to that of a control.

  • The IC50 value is determined from the dose-response curve.

Lipoxygenase (LOX) Inhibition Assay

This assay is used to screen for anti-inflammatory activity by measuring the inhibition of the lipoxygenase enzyme.

Protocol:

  • The lipoxygenase enzyme is pre-incubated with the test compound at various concentrations.

  • The substrate, linoleic acid, is added to initiate the enzymatic reaction.

  • The formation of the product, a conjugated diene, is monitored by measuring the increase in absorbance at 234 nm.

  • The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

  • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is calculated as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for drug development.

Protocatechuic aldehyde has been shown to modulate several key signaling pathways involved in inflammation and cell survival.

Protocatechuic_Aldehyde_Signaling cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (ERK, p38, JNK) TLR4->MAPKs IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Response Nucleus->Inflammation gene expression PCA Protocatechuic Aldehyde PCA->IKK inhibits PCA->MAPKs inhibits

Protocatechuic Aldehyde's Anti-inflammatory Pathway

This compound (syringaldehyde) is also known to modulate inflammatory and metabolic pathways, though the specific mechanisms are still under investigation.

Syringaldehyde_Signaling Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Syringaldehyde Syringaldehyde Syringaldehyde->COX2 inhibits Metabolic_Pathways Metabolic Pathways (e.g., PPAR-γ) Syringaldehyde->Metabolic_Pathways modulates Metabolic_Regulation Metabolic Regulation Metabolic_Pathways->Metabolic_Regulation

Syringaldehyde's Bioactive Pathways

Conclusion

Both this compound and protocatechuic aldehyde are valuable phenolic compounds with significant therapeutic potential. The choice between them will depend on the specific application and desired biological effect. Protocatechuic aldehyde, with its dihydroxy structure, shows strong antioxidant and anti-inflammatory activities through well-defined pathways. This compound (syringaldehyde), with its methoxy groups, exhibits potent and in some cases superior antioxidant and anti-inflammatory effects, with its mechanisms of action being an active area of research. This guide provides a foundational comparison to assist researchers in making informed decisions for their drug discovery and development endeavors. Further head-to-head studies under standardized conditions are warranted to fully elucidate the comparative efficacy of these two promising natural compounds.

References

Validating the Mechanism of Action of 3,4-Dimethoxy-5-hydroxybenzaldehyde: A Comparative Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 3,4-Dimethoxy-5-hydroxybenzaldehyde and its structurally related analogs in cellular models. While direct experimental data on this compound is limited, this document extrapolates its likely biological activities based on the established mechanisms of similar benzaldehyde (B42025) derivatives. The information presented herein, including comparative data tables, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a foundational resource to guide further investigation and validation of this compound's therapeutic potential.

Introduction

This compound is a phenolic aldehyde whose biological activity is not yet extensively characterized. However, its structural similarity to other well-studied benzaldehydes, such as Syringaldehyde and Protocatechuic aldehyde, suggests it may possess significant antioxidant, anti-inflammatory, and anti-proliferative properties. Understanding the precise mechanism of action is crucial for its potential development as a therapeutic agent. This guide compares its predicted activities with established data from related compounds, offering a roadmap for experimental validation.

Postulated Mechanism of Action of this compound

Based on the activities of its structural analogs, the mechanism of action of this compound is likely to involve the modulation of key cellular signaling pathways implicated in inflammation, oxidative stress, and cell cycle regulation. The presence of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring suggests potent antioxidant and radical scavenging properties.

A proposed workflow for validating these mechanisms is outlined below:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Validation cluster_2 Target Identification Cell Viability Assay (MTT/XTT) Cell Viability Assay (MTT/XTT) ROS Scavenging Assay (DCFDA) ROS Scavenging Assay (DCFDA) Western Blot (NF-kB, MAPK, Nrf2) Western Blot (NF-kB, MAPK, Nrf2) qPCR (Inflammatory Cytokines) qPCR (Inflammatory Cytokines) Immunofluorescence (Nrf2 Nuclear Translocation) Immunofluorescence (Nrf2 Nuclear Translocation) Kinase Profiling Assays Kinase Profiling Assays Pull-down Assays Pull-down Assays This compound This compound Initial Screening Initial Screening This compound->Initial Screening Treatment of Cellular Models Mechanism of Action Validation Mechanism of Action Validation Initial Screening->Mechanism of Action Validation Promising Results Target Identification Target Identification Mechanism of Action Validation->Target Identification Pathway Confirmation G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces This compound This compound This compound->IKK Inhibits G Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to Antioxidant Gene Expression (HO-1) Antioxidant Gene Expression (HO-1) ARE->Antioxidant Gene Expression (HO-1) This compound This compound This compound->Keap1 Activates

Safety Operating Guide

Safe Disposal of 3,4-Dimethoxy-5-hydroxybenzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 3,4-Dimethoxy-5-hydroxybenzaldehyde, emphasizing immediate safety and logistical considerations.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required.[1]

  • Hand Protection: Compatible chemical-resistant gloves must be worn.[1]

  • Respiratory Protection: For operations that may generate dust, a NIOSH (US) or CEN (EU) approved respirator should be used.[1] A dust mask of type N95 (US) is a suitable option.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound should be conducted in a manner that minimizes environmental release and ensures the safety of laboratory personnel.

  • Waste Collection:

    • Carefully sweep up any solid this compound waste.

    • Place the collected material into a clearly labeled, sealed container suitable for chemical waste.[1][3][4]

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty containers with an appropriate solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate should be collected and treated as chemical waste.

  • Spill Management:

    • In the event of a small spill, sweep up the material, place it in a bag, and hold it for waste disposal.[1]

    • It is crucial to avoid raising dust during the cleanup process.[1][3][4]

    • After the material has been collected, ventilate the area and wash the spill site.[1]

  • Final Disposal:

    • Dispose of the chemical waste container through an approved waste disposal plant.[5][6]

    • Adhere to all local, state, and federal regulations regarding chemical waste disposal.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Melting Point 64 - 65 °C
Boiling Point 314 °C
Density 1.234 g/cm³ (at 20 °C)
Water Solubility 5.5 g/L (at 25 °C)
Vapor Pressure 0.00026 mmHg (at 25 °C)
pKa 8.87
Flash Point 133 °C

(Data sourced from ChemicalBook)[1]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process from initial handling to final disposal.

G A Start: Handling of This compound B Wear Appropriate PPE (Goggles, Gloves, Respirator) A->B C Is there a spill? B->C D Sweep up material, avoiding dust generation C->D Yes G Continue with experiment or routine disposal C->G No E Place in a sealed, labeled waste container D->E F Ventilate area and wash spill site E->F F->G H Collect waste in a labeled, sealed container G->H I Dispose of container via approved waste disposal service H->I J End I->J

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxy-5-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,4-Dimethoxy-5-hydroxybenzaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。